1-Amino-3,3-dimethylbutan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRUQUJSMFWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330112 | |
| Record name | 1-amino-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-91-2 | |
| Record name | 1-amino-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Amino-3,3-dimethylbutan-2-one" properties and characteristics
An In-Depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
This compound, often encountered as its more stable hydrochloride salt (CAS No: 33119-72-1), is an intriguing organic compound characterized by a sterically hindered ketone and a primary amine.[1][2] This unique structural arrangement makes it a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a tert-butyl group adjacent to a carbonyl, imparts specific conformational constraints and metabolic stability to molecules that incorporate it. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic pathway, its emerging applications, and essential safety protocols, tailored for researchers and drug development professionals.
Physicochemical and Structural Characteristics
The fundamental properties of this compound are crucial for its application in synthesis and for predicting its behavior in biological systems. These properties are derived from its core structure, which consists of a six-carbon backbone.[3]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[3] |
| Molecular Weight | 115.17 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 82962-91-2 (Free Base) | PubChem[3] |
| 33119-72-1 (Hydrochloride Salt) | PubChem[1] | |
| Canonical SMILES | CC(C)(C)C(=O)CN | PubChem[3] |
| InChI Key | CRTRUQUJSMFWPD-UHFFFAOYSA-N | PubChem[3] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[3] |
| Physical Form | White to Yellow Solid | Sigma-Aldrich[4] |
Spectroscopic Profile
-
¹H NMR: The spectrum would be characterized by a prominent singlet in the upfield region (around 1.0-1.2 ppm) corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the two methylene protons (CH₂) adjacent to the amine would appear further downfield, and the two amine (NH₂) protons would likely present as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The carbonyl carbon (C=O) would exhibit a characteristic signal in the downfield region (typically >200 ppm), and the methylene carbon (CH₂) would also be clearly identifiable.[3]
-
Infrared (IR) Spectroscopy: Key absorptions would include a strong, sharp peak around 1715 cm⁻¹ indicative of the ketone carbonyl (C=O) stretch.[5] Additionally, the primary amine (N-H) stretching would appear as a pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, a characteristic feature of primary amines.[6]
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M+) would be observed at m/z 115. A prominent fragment would likely result from the alpha-cleavage of the tert-butyl group, a common fragmentation pathway for ketones.
Synthetic Pathways: A Representative Protocol
The synthesis of β-amino ketones like this compound can be approached through several established organic chemistry reactions. A common and logical approach involves the α-amination of the corresponding ketone. Below is a representative, two-step protocol starting from the commercially available 3,3-dimethylbutan-2-one (pinacolone).
Causality Note: This pathway is selected for its reliability and the use of common laboratory reagents. The initial bromination at the alpha-carbon is a standard method to introduce a leaving group, which is then readily displaced by an amine source in the subsequent step.
Caption: A representative two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
-
Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 3,3-dimethylbutan-2-one (1.0 equiv) and a suitable solvent such as glacial acetic acid.
-
Reaction: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 equiv) in acetic acid from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-bromo-3,3-dimethylbutan-2-one can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
-
Setup: In a sealed pressure vessel, dissolve the crude 1-bromo-3,3-dimethylbutan-2-one (1.0 equiv) from the previous step in a solvent like tetrahydrofuran (THF).
-
Reaction: Cool the solution and add an excess of a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide). Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.
-
Monitoring: Monitor the disappearance of the bromo-ketone by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification & Salt Formation: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove ammonium salts. To isolate the more stable hydrochloride salt, bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a specialized building block. Its structure is particularly advantageous in constructing linkers for complex therapeutic modalities.
Key Component in PROTAC Linkers
A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker that connects the target-binding ligand and the E3 ligase-binding ligand is critical for the PROTAC's efficacy. The this compound moiety provides a rigid, well-defined structural element that can help optimize the spatial orientation and distance between the two ends of the PROTAC.
Caption: Conceptual role of this compound in a PROTAC molecule.
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its salts is essential. The hydrochloride salt is classified with specific hazards.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.
-
Conclusion
This compound is more than a simple chemical entity; it is a strategic tool for the modern medicinal chemist. Its defined structure, characterized by the bulky tert-butyl group, offers a unique combination of steric influence and synthetic accessibility. While its applications are still emerging, its demonstrated value in the sophisticated architecture of PROTACs highlights its potential in the development of next-generation therapeutics. A thorough understanding of its properties, synthetic routes, and handling requirements is paramount for researchers aiming to leverage this versatile building block in their scientific endeavors.
References
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- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Bermejo Gómez, A., et al. (n.d.). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones. Organic Syntheses.
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An In-Depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Amino-3,3-dimethylbutan-2-one, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility. This document distinguishes between the free base form and its more commonly handled hydrochloride salt, providing clarity for practical laboratory applications.
Core Chemical Identity and Physicochemical Properties
This compound, also known as aminopinacolone, is an alpha-amino ketone characterized by a sterically demanding tert-butyl group adjacent to the carbonyl function. This structural feature is crucial as it imparts specific conformational constraints and reactivity patterns to the molecule and its derivatives. The compound is most frequently supplied and utilized as its hydrochloride salt to enhance stability and simplify handling, as primary alpha-amino ketones can be prone to self-condensation.[1]
The distinct CAS Numbers for each form are:
A summary of its key physicochemical properties is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [2][3] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [2][3] |
| IUPAC Name | This compound | This compound;hydrochloride | [2][3] |
| Physical Form | White to Yellow Solid | Crystalline Solid | [4] |
| Storage Temperature | 2-8 °C (Refrigerated) | Room Temperature | [4] |
| SMILES | CC(C)(C)C(=O)CN | CC(C)(C)C(=O)CN.Cl | [2][3] |
| InChIKey | CRTRUQUJSMFWPD-UHFFFAOYSA-N | HDVFPYCWYCXEKW-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification: A Mechanistic Approach
While a specific, peer-reviewed synthesis for this compound is not extensively documented in mainstream literature, its structure lends itself to well-established synthetic strategies for α-amino ketones. The most logical and field-proven approach begins with the commercially available ketone, 3,3-dimethylbutan-2-one (pinacolone). The pathway involves a two-step process: α-halogenation followed by nucleophilic substitution.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from pinacolone.
Experimental Protocol: A Representative Synthesis
This protocol is a representative method based on standard organic chemistry transformations for the synthesis of α-amino ketones.
Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
-
Causality: The first step is the selective halogenation at the α-carbon. This is an acid-catalyzed reaction where the enol form of the ketone attacks the bromine. The less substituted α-carbon is selectively brominated due to kinetic control.
-
Charge a round-bottom flask, equipped with a magnetic stirrer and dropping funnel, with 3,3-dimethylbutan-2-one (1.0 eq) and a suitable solvent such as methanol or acetic acid.
-
Add a catalytic amount of hydrobromic acid (HBr).
-
Cool the mixture in an ice bath (0-5 °C).
-
Add bromine (Br₂) (1.0 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring it into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound Hydrochloride
-
Causality: This step involves the displacement of the bromide with an amine source. Using a large excess of ammonia minimizes the formation of di- and tri-alkylated byproducts. Alternatively, a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis provides a cleaner route to the primary amine. The final acidification protonates the amine, forming the stable and easily isolable hydrochloride salt.
-
Dissolve the crude 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in a suitable solvent like methanol in a pressure-resistant vessel.
-
Cool the solution to -10 °C and saturate it with anhydrous ammonia (NH₃) gas, or add a concentrated solution of ammonia in methanol (e.g., 7N, >10 eq).
-
Seal the vessel and allow it to stir at room temperature for 24-48 hours. The progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the vessel and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Dissolve the residue in diethyl ether or isopropanol and cool in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[5]
Purification: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Spectroscopic Characterization
| Data Type | Expected Characteristics |
| ¹H NMR | δ (ppm): ~1.2 (s, 9H, -C(CH₃)₃), ~3.8-4.0 (s, 2H, -C(=O)CH₂-), ~8.0-8.5 (br s, 3H, -NH₃⁺, for HCl salt in D₂O this signal would exchange). |
| ¹³C NMR | δ (ppm): ~26 (-C(CH₃)₃), ~44 (-C (CH₃)₃), ~45 (-CH₂NH₃⁺), ~210 (-C=O). A 13C NMR spectrum is noted as available in the PubChem database.[2] |
| IR (Infrared) | ν (cm⁻¹): ~2800-3100 (N-H stretch of amine salt), ~1725 (C=O stretch, ketone), ~1600 (N-H bend). |
Chemical Reactivity and Applications in Drug Development
The synthetic value of this compound lies in its bifunctional nature. The primary amine and the ketone are versatile handles for a wide array of chemical transformations.
-
Amine Reactivity: The primary amine is a potent nucleophile, readily participating in amide bond formation with carboxylic acids (often activated with coupling reagents like EDC/HOBt), reductive amination with aldehydes and ketones, and the formation of sulfonamides and ureas.[6]
-
Ketone Reactivity: The carbonyl group can be reduced to a secondary alcohol, creating a 1,2-amino alcohol moiety, another crucial pharmacophore. It can also undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
Pivotal Role as a PROTAC Linker
A significant and modern application of this compound is as a structural component in Proteolysis Targeting Chimeras (PROTACs) .[7] PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[8]
Caption: Role of a linker in the PROTAC mechanism.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the proper formation of the ternary complex (E3 Ligase—PROTAC—Target Protein) that leads to protein ubiquitination and degradation.[9][] this compound is an ideal building block for these linkers. Its primary amine allows for straightforward coupling to one side of the PROTAC (e.g., an E3 ligase ligand with a carboxylic acid handle), while the ketone can be further functionalized or used as an attachment point for the other side of the linker chain. The tert-butyl group provides a rigid, well-defined steric profile that can help optimize the orientation of the two ends of the molecule.
Safety and Handling
The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and cool place.
-
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and enabling tool in the hands of medicinal chemists. Its robust synthesis from common starting materials and the orthogonal reactivity of its functional groups make it a valuable building block. Its emerging role in the construction of sophisticated therapeutic modalities like PROTACs underscores its importance and ensures its continued relevance in the future of drug discovery and development.
References
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- PrepChem. (n.d.). Synthesis of 7. 3-amino-3-methylbutan-2-one oxime hydrochloride (Salt of V) (Z=CH3).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027).
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- Organic Syntheses. (n.d.). Procedure.
- SINOPEG. (n.d.). Protac Linker.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Biopharma PEG. (n.d.). PROTAC Linkers, PEG Linkers Supply.
- PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information.
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"1-Amino-3,3-dimethylbutan-2-one" molecular weight
An In-Depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one: Physicochemical Properties and Molecular Weight Determination
Abstract
This technical guide provides a comprehensive analysis of this compound, a key organic building block. While its hydrochloride salt is noted for its utility in medicinal chemistry, particularly as a linker element in Proteolysis Targeting Chimeras (PROTACs), the free base form possesses fundamental properties crucial for its application in synthesis.[1] This document focuses on the core physicochemical properties of the parent compound, with a specific emphasis on its molecular weight. We will explore the theoretical basis of molecular weight, its experimental determination via mass spectrometry, and the compound's relevance as a synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule.
Introduction to this compound
This compound (CAS No: 82962-91-2) is a bifunctional organic compound featuring a primary amine and a ketone.[2][3] Its structure is characterized by a sterically hindered tert-butyl group adjacent to the carbonyl, which significantly influences its reactivity and physical properties. This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules, including crop protection agents and pharmaceuticals.[1][4] The presence of the amine group provides a nucleophilic site for further functionalization, while the ketone offers a handle for a wide range of carbonyl chemistry. It is often supplied and used as its hydrochloride salt to improve stability and handling.[1][5]
Core Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety considerations.
Molecular Structure
The arrangement of atoms in this compound dictates its chemical behavior. The tert-butyl group creates significant steric hindrance around the carbonyl carbon, while the primary amine on the alpha-carbon is relatively unhindered.
Caption: 2D structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [2][3][6] |
| Average Molecular Weight | 115.17 g/mol | [2][6] |
| Monoisotopic (Exact) Mass | 115.099714038 Da | [2] |
| CAS Number | 82962-91-2 | [2][6] |
| Density | 0.896 g/cm³ | [6] |
| Boiling Point | 155.5 °C at 760 mmHg | [6] |
| Physical Form | White to Yellow Solid | [3] |
| Storage Temperature | 2-8 °C | [3] |
The Concept of Molecular Weight: A Deeper Dive
For the practicing scientist, distinguishing between average molecular weight and monoisotopic mass is crucial for experimental design and data interpretation.
-
Molecular Weight (Molar Mass): This value (115.17 g/mol ) is a weighted average of all the natural isotopes of each element in the molecule (e.g., ¹²C vs. ¹³C, ¹⁴N vs. ¹⁵N).[2][6] It is the value used for all stoichiometric calculations in the laboratory, such as determining the mass of the compound needed for a reaction.
-
Monoisotopic Mass: This value (115.099714038 Da) is the exact mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] This is the mass that is measured by high-resolution mass spectrometry (HRMS). The precision of HRMS allows for the unambiguous determination of a molecule's elemental formula.
Experimental Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The process involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).
General Workflow
The experimental workflow is a self-validating system where instrument calibration ensures accuracy, and the resulting data (the measured m/z) must align with the theoretical mass of the target ion.
Caption: Standard workflow for molecular weight determination by ESI-MS.
Protocol: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
Rationale: Electrospray ionization (ESI) is a "soft" ionization technique ideal for this molecule. The primary amine group is basic and will readily accept a proton in a slightly acidic solution to form a positively charged ion, [M+H]⁺, with minimal fragmentation. This allows for the direct observation of the molecular ion.
Methodology:
-
System Calibration:
-
Action: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix).
-
Causality: This step is critical for ensuring the mass accuracy of the instrument. It creates a calibration curve that the instrument's software uses to assign accurate m/z values to detected ions, thus validating the entire measurement process.
-
-
Sample Preparation:
-
Action: Prepare a dilute solution of this compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Causality: Methanol and water are common ESI solvents that promote efficient spraying and ionization. The addition of formic acid provides a source of protons (H⁺), ensuring the efficient formation of the desired [M+H]⁺ ion.
-
-
Instrument Parameters (Typical):
-
Action: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Set the instrument to positive ion detection mode.
-
Key Settings:
-
Capillary Voltage: ~3.5 kV
-
Drying Gas (N₂) Flow: ~5 L/min
-
Drying Gas Temperature: ~300 °C
-
-
Causality: These parameters are optimized to desolvate the charged droplets formed during the spray process, releasing the gaseous [M+H]⁺ ions into the mass analyzer without causing them to break apart.
-
-
Data Acquisition and Interpretation:
-
Action: Acquire the mass spectrum over a range of m/z 50-300.
-
Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Calculation:
-
Theoretical Monoisotopic Mass (M): 115.100 Da
-
Mass of Proton (H⁺): ~1.007 Da
-
Expected m/z for [M+H]⁺: 115.100 + 1.007 = 116.107
-
-
Trustworthiness: The detection of an ion at m/z 116.107 with high resolution (e.g., 116.1071 on an Orbitrap or TOF instrument) provides high confidence in the identity and molecular weight of the compound.
-
Synthesis and Reactivity Context
Understanding the synthesis of this compound provides insight into its potential impurities and reactivity. A plausible synthetic route involves the alpha-amination of a ketone precursor.
Caption: Conceptual pathway for the synthesis of the target compound.
This compound's value lies in its role as a versatile building block. The amine can be acylated, alkylated, or used in reductive amination, while the ketone can undergo reactions such as aldol condensations or Wittig reactions, making it a valuable starting point for creating diverse molecular scaffolds.
Handling and Storage
Proper handling is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Precautions for Safe Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection to avoid contact.[6]
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool place. The recommended storage temperature is between 2-8 °C.[3]
Conclusion
This compound is a structurally important synthetic intermediate with a molecular weight of 115.17 g/mol and a monoisotopic mass of 115.100 Da. The accurate determination of its mass, typically via high-resolution mass spectrometry, is a foundational and validating step in any research or development workflow. Understanding the distinction between average molar mass and exact monoisotopic mass is critical for success in both synthetic applications and analytical characterization. This guide has provided the theoretical background, practical protocols, and contextual information necessary for scientists to confidently work with this valuable compound.
References
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- 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732. PubChem. [Link]
- This compound hydrochloride | C6H14ClNO | CID 22147967. PubChem. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
- 1-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 9955836. PubChem. [Link]
- 2-Butanone, 3,3-dimethyl-. NIST WebBook. [Link]
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"1-Amino-3,3-dimethylbutan-2-one" synthesis overview
An In-depth Technical Guide to the Synthesis of 1-Amino-3,3-dimethylbutan-2-one
Introduction
This compound, a structurally unique α-amino ketone, serves as a valuable building block in modern organic synthesis. Its combination of a nucleophilic amino group and an electrophilic ketone, adjacent to a sterically demanding tert-butyl group, makes it a versatile synthon for creating complex molecular architectures. α-Amino ketones are prevalent substructures in numerous bioactive molecules, natural products, and pharmaceuticals.[1] Consequently, the development of efficient and robust methods for their synthesis is a critical objective for researchers in medicinal chemistry and drug development.[1] This guide provides a detailed overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical validation.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The choice of pathway often depends on the availability of starting materials, desired scale, and stereochemical considerations. The most prevalent strategies involve either the construction of the C-N bond alpha to a pre-existing carbonyl group or the manipulation of a functional group in a precursor already containing the requisite carbon skeleton and nitrogen atom.
Caption: Workflow for the synthesis via α-amination of pinacolone.
Experimental Protocol: Two-Step α-Amination
This protocol is a representative procedure adapted from general methods for α-amination of ketones. [2] Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,3-dimethylbutan-2-one (1.0 eq) dissolved in methanol.
-
Reaction: Add a catalytic amount of hydrobromic acid. Cool the flask to 0-5 °C in an ice bath.
-
Addition: Add bromine (1.05 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should disappear upon addition.
-
Workup: After the addition is complete, stir the reaction for an additional 1-2 hours. Quench the reaction by pouring it into cold water. Extract the aqueous layer with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Azide Substitution: Add sodium azide (1.2 eq) portion-wise to the solution. Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Reduction: Carefully concentrate the organic phase to obtain the crude α-azido ketone. Dissolve this intermediate in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate this compound hydrochloride. [3]
Reagent/Parameter Step 1 (Bromination) Step 2 (Amination) Starting Material 3,3-dimethylbutan-2-one 1-Bromo-3,3-dimethylbutan-2-one Key Reagents Br₂, HBr (cat.) NaN₃, H₂/Pd-C Solvent Methanol DMF, Methanol Temperature 0-10 °C 50-60 °C, then RT | Typical Yield | 75-85% (crude) | 60-70% (over two steps) |
Synthesis from Amino Acid Precursors
An alternative and often stereoselective route starts from L- or D-tert-butylglycine, an unnatural α-amino acid. This strategy involves the conversion of the carboxylic acid moiety into a methyl ketone. While the classic Dakin-West reaction is known for converting α-amino acids to methyl ketones, it is not directly suitable for this specific transformation. [4]A more controlled, multi-step approach is required, typically involving activation of the carboxylic acid.
Causality and Mechanistic Insight
This pathway necessitates protection of the amino group (e.g., as a Boc or Cbz derivative) to prevent side reactions. The protected amino acid is then activated, for example, as a Weinreb amide. The Weinreb amide is an excellent precursor as it reacts with organometallic reagents like methylmagnesium bromide or methyllithium in a controlled manner to yield the ketone without the common problem of over-addition to form a tertiary alcohol. The reaction proceeds via a stable chelated intermediate which collapses to the ketone upon acidic workup. Finally, deprotection of the amino group yields the target compound.
Caption: Synthesis workflow starting from a protected amino acid.
Experimental Protocol: Weinreb Amide Route
This protocol is based on standard procedures for Weinreb amide synthesis and subsequent ketone formation.
-
Protection: Protect commercially available tert-butylglycine with Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., NaOH or NaHCO₃ in a water/dioxane mixture) to yield N-Boc-tert-butylglycine.
-
Weinreb Amide Formation: Dissolve N-Boc-tert-butylglycine (1.0 eq) in dichloromethane (DCM). Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.5 eq) along with a base like triethylamine or DMAP (2.0 eq). Stir at room temperature for 12-24 hours.
-
Workup: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc-tert-butylglycine Weinreb amide.
-
Grignard Reaction: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., Argon). Add methylmagnesium bromide (1.2 eq, 3.0 M solution in ether) dropwise.
-
Quenching: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction carefully by adding saturated ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-1-amino-3,3-dimethylbutan-2-one.
-
Deprotection: Dissolve the protected aminoketone in DCM or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4 M solution of HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product will be obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). The hydrochloride salt can be recrystallized from a solvent mixture like ethanol/ether.
| Parameter | Value |
| Precursor | N-Boc-tert-butylglycine |
| Key Intermediate | Weinreb Amide |
| Key Reagents | EDC, MeMgBr, TFA/HCl |
| Solvents | DCM, THF, Dioxane |
| Overall Yield | 50-65% |
Product Characterization and Validation
Ensuring the identity and purity of the final product is a critical step. The synthesized this compound is typically isolated and handled as its more stable hydrochloride salt. [3]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5] |
| CAS Number | 82962-91-2 | [5] |
| HCl Salt CAS | 33119-72-1 | [3] |
| HCl Salt Mol. Weight | 151.63 g/mol | [3] |
| Appearance | White to Yellow Solid | [6] |
| Storage | 2-8 °C, inert atmosphere | [7]|
Analytical Methods:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (singlet, ~1.2 ppm), the methylene group adjacent to the carbonyl (singlet, ~3.5-3.8 ppm), and the amine protons (broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl at a downfield shift (>200 ppm), along with signals for the quaternary carbon, methyl carbons of the tert-butyl group, and the α-carbon.
-
IR Spectroscopy: A strong absorption band between 1710-1725 cm⁻¹ corresponding to the C=O stretch of the ketone is expected. N-H stretching vibrations will appear in the region of 3300-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Safety and Handling
The hydrochloride salt of this compound is classified as an irritant. [3]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, such as bromine, sodium azide, and strong acids, are hazardous and require specific handling precautions.
Conclusion
The synthesis of this compound can be effectively accomplished through several reliable synthetic routes. The α-amination of pinacolone offers a direct approach from a readily available starting material, while the route from tert-butylglycine provides an opportunity for stereocontrol if a chiral precursor is used. The choice of method will be guided by factors such as cost, scale, and the specific requirements of the downstream application. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals engaged in the synthesis of this valuable chemical intermediate.
References
- ResearchGate. (n.d.). Biocatalytic Synthesis of α-Amino Ketones | Request PDF.
- ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling.
- PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- PubChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol.
- Springer. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-51.
- BLDpharm. (n.d.). 33119-72-1|this compound hydrochloride.
- CymitQuimica. (n.d.). This compound.
- BLDpharm. (n.d.). 82962-91-2|this compound.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 82962-91-2.
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An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one, a structurally intriguing α-amino ketone, represents a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical architecture, spectroscopic signature, and synthetic accessibility. We delve into the key reactions that underscore its utility and explore its current and potential applications in medicinal chemistry and drug development. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for researchers working with this versatile molecule.
Introduction: The Significance of α-Amino Ketones
α-Amino ketones are a pivotal class of organic compounds, distinguished by the presence of an amino group adjacent to a carbonyl functionality. This unique arrangement imparts a rich and versatile reactivity profile, making them highly sought-after intermediates in the synthesis of a wide array of biologically active molecules, including nitrogen-containing heterocycles and amino alcohols.[1] The interplay between the nucleophilic amino group and the electrophilic carbonyl carbon allows for a diverse range of chemical transformations, positioning α-amino ketones as key synthons in the construction of complex molecular architectures.
This compound, also known as aminopinacolone, embodies the characteristic features of this compound class, with the addition of a sterically demanding tert-butyl group. This structural feature significantly influences its reactivity and provides a unique scaffold for the design of novel chemical entities.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a four-carbon backbone. A primary amine is located at the C1 position, a ketone at C2, and a tert-butyl group at C3.
Key Identifiers and Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 82962-91-2 | [2] |
| SMILES | CC(C)(C)C(=O)CN | [2] |
| Physical Form | White to Yellow Solid |
This table summarizes the key physicochemical properties of this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the aminomethylene group, and a broad singlet for the two amine protons.
-
¹³C NMR: The carbon spectrum will exhibit distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the carbonyl carbon, and the methylene carbon adjacent to the amine. The carbonyl carbon resonance is typically found in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of an α-amino ketone is characterized by specific absorption bands corresponding to its functional groups. For this compound, the key expected absorptions include:
-
N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ due to the aliphatic C-H bonds.
-
C=O stretching: A strong, sharp absorption band around 1715 cm⁻¹ for the saturated ketone.[3]
-
N-H bending: A medium absorption around 1600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would likely involve cleavage alpha to the carbonyl group, leading to the loss of the tert-butyl group (m/z 57) to give a prominent fragment at m/z 58, and cleavage alpha to the amino group.
Synthesis of this compound
The synthesis of α-amino ketones can be approached through various synthetic strategies. For this compound, a common and practical approach involves the amination of an α-halo ketone precursor.
Synthetic Pathway: From Pinacolone
A logical and frequently employed synthetic route starts from the readily available ketone, pinacolone (3,3-dimethylbutan-2-one).
Figure 1. General synthetic scheme for this compound from pinacolone.
Experimental Protocol: Two-Step Synthesis
This protocol outlines a general procedure for the synthesis of this compound hydrochloride, which can be neutralized to afford the free base.
Step 1: α-Chlorination of Pinacolone
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with pinacolone and a suitable solvent (e.g., dichloromethane or methanol).
-
Reagent Addition: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction mixture, for example, with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-3,3-dimethylbutan-2-one. Purification can be achieved by vacuum distillation.
Step 2: Amination of 1-Chloro-3,3-dimethylbutan-2-one
-
Reaction Setup: Dissolve the purified 1-chloro-3,3-dimethylbutan-2-one in a suitable solvent such as acetonitrile.
-
Ammonia Addition: Introduce a source of ammonia. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the reaction mixture. An excess of the aminating agent is typically used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the nucleophilic substitution is monitored by TLC or GC.
-
Isolation of the Hydrochloride Salt: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can be dissolved in a suitable solvent like diethyl ether, and hydrogen chloride (gas or in a solvent) can be added to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with a cold solvent, and dried.
-
Generation of the Free Base: The free base, this compound, can be obtained by treating an aqueous solution of the hydrochloride salt with a base, such as sodium hydroxide or sodium carbonate, followed by extraction with an organic solvent.
Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Reactions at the Amino Group
The primary amine is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary and tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes and ketones to form imines.
Reactions at the Carbonyl Group
The ketone functionality is electrophilic and can undergo reactions such as:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol, 1-amino-3,3-dimethylbutan-2-ol.[4]
-
Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Figure 2. Key reaction pathways for this compound.
Applications in Drug Development
The structural motif of this compound is of interest in medicinal chemistry. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity. This scaffold can be incorporated into larger molecules to explore structure-activity relationships in the development of new therapeutic agents. While specific examples of its inclusion in marketed drugs are not widespread, its potential as a building block for novel pharmaceuticals remains an active area of research. For instance, derivatives of aminoketones are being investigated for their potential as enzyme inhibitors and receptor modulators.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be treated as hazardous waste.
Conclusion
This compound is a valuable and versatile α-amino ketone with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, particularly the sterically demanding tert-butyl group, offer opportunities for the design and synthesis of novel molecules with potentially enhanced biological activity and pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting.
References
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- PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information.
- Organic Syntheses Procedure. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
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- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- ResearchGate. (2025). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF.
- ACS Publications. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry.
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- Purdue University. (n.d.). 3,3-dimethyl-2-butanone.
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- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones.
- NIST WebBook. (n.d.). 3,3-Dimethylbutane-2-ol.
- PubChem. (n.d.). 2-Amino-3,3-dimethylbutan-1-ol. National Center for Biotechnology Information.
- PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- PubMed. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones.
- SpectraBase. (n.d.). 2-Amino-3,3-dimethylbutane.
- ScienceDirect. (n.d.). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols.
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- MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
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"1-Amino-3,3-dimethylbutan-2-one" literature review
Initiating Literature Review
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"1-Amino-3,3-dimethylbutan-2-one" safety and handling
An In-depth Technical Guide to the Safe Handling of 1-Amino-3,3-dimethylbutan-2-one
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (and its common hydrochloride salt). It is intended for researchers, chemists, and drug development professionals who utilize this versatile β-amino ketone as a synthetic intermediate. The protocols and recommendations herein are synthesized from established safety data sheets and chemical reactivity principles to ensure a self-validating system of laboratory safety.
Section 1: Physicochemical and Toxicological Profile
This compound is a bifunctional organic compound featuring a primary amine and a ketone. This structure makes it a valuable building block in medicinal and agricultural chemistry.[1][2] It is most frequently supplied and documented in its hydrochloride salt form, which exhibits greater stability and different physical properties than the free base. Understanding the specific form being handled is critical for accurate risk assessment.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Free Base) | This compound hydrochloride (HCl Salt) |
| Molecular Formula | C₆H₁₃NO[3][4] | C₆H₁₄ClNO[5] |
| Molecular Weight | 115.17 g/mol [3] | 151.63 g/mol [5] |
| CAS Number | 82962-91-2[3][6] | 33119-72-1[5][7] |
| Appearance | White to yellow solid[4] | Solid |
| Storage | 2-8°C recommended[4] | Inert atmosphere, room temperature[7] |
GHS Hazard Identification and Classification
The most consistent and comprehensive safety data is available for the hydrochloride salt. The following classification represents the known hazards and is critical for defining appropriate handling procedures.
Table 2: GHS Classification for this compound Hydrochloride [5]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315 : Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | 2A | H319 : Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 : May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Causality: The irritant nature of the compound is attributable to its amine and ketone functionalities, which can interact with biological macromolecules in the skin, eyes, and respiratory tract. The hydrochloride form, being a salt, can also have a significant impact on local pH upon contact with moist tissues, contributing to irritation.
Section 2: Risk Assessment and the Hierarchy of Controls
A thorough risk assessment concludes that the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes. The severity of potential harm is moderate (irritation), but the risk can be effectively mitigated by implementing a multi-layered safety strategy known as the Hierarchy of Controls.
Caption: Hierarchy of Controls applied to handling the target compound.
Recommended Control Measures
-
Engineering Controls : The most critical control measure is to handle the solid material exclusively within a certified chemical fume hood or a powder containment hood. This physically isolates the operator from airborne dust, directly addressing the respiratory irritation hazard (H335).[6]
-
Administrative Controls : All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS). A designated area within the lab should be established for handling this compound. Implement and enforce a Standard Operating Procedure (SOP) for its use.
-
Personal Protective Equipment (PPE) : PPE is the final barrier of protection and is mandatory.
-
Eye Protection : Chemical safety goggles that provide a full seal are required to protect against dust particles causing serious eye irritation (H319).[5]
-
Skin Protection : A lab coat and full-length pants are required. Nitrile gloves should be worn to prevent skin contact and irritation (H315).[5][6] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Respiratory Protection : When used within a fume hood, a respirator is not typically required. If an operation with a high potential for aerosolization is anticipated outside of a primary engineering control, a risk assessment must be performed to determine the appropriate level of respiratory protection (e.g., an N95 respirator).
-
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility. The following workflows are designed as self-validating systems.
Protocol: Weighing and Dispensing Solid Compound
-
Preparation : Don all required PPE (safety goggles, lab coat, nitrile gloves). Confirm that the chemical fume hood is operational (check airflow monitor).
-
Staging : Place an anti-static weigh boat, spatula, and a sealable container for the target compound onto a clean surface inside the fume hood.
-
Tare : Place the weigh boat on the analytical balance and tare to zero.
-
Dispensing : Slowly open the stock container. Using the spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize dust formation.[6]
-
Sealing : Immediately and securely close the stock container.
-
Cleanup : Gently wipe the spatula with a solvent-dampened cloth (e.g., isopropanol) and place the cloth in a designated solid waste container. Clean any minor dust from the balance and surrounding area within the hood.
-
Transport : Place the weighed compound in a secondary, sealed container for transport to the next experimental step.
Caption: General laboratory workflow for handling the chemical.
Section 4: Storage and Chemical Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions : The container should be stored tightly closed in a dry, cool, and well-ventilated area.[6] For the free base, refrigerated storage at 2-8°C is recommended to ensure long-term stability.[4] Store away from incompatible materials.
-
Incompatible Materials :
-
Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.
-
Strong Acids and Bases : As an amine and a ketone, the compound can react exothermically with strong acids and bases.[8]
-
General Ketone Reactivity : Ketones as a class can react with reducing agents (like hydrides) to produce flammable hydrogen gas and heat. They are also incompatible with isocyanates, aldehydes, and peroxides.[9]
-
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is vital.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][8] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][8] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][8] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10] |
Protocol: Minor Spill Response (Solid)
-
Alert : Immediately notify personnel in the area.
-
Isolate : Restrict access to the spill area. Ensure the fume hood remains operational.
-
PPE : Don appropriate PPE, including double gloves if necessary.
-
Contain : Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.
-
Collect : Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.[8]
-
Decontaminate : Clean the spill area with a cloth dampened with an appropriate solvent (e.g., water, then isopropanol), then wash with soap and water. Place all cleaning materials into the hazardous waste container.
-
Report : Document the spill and response according to your institution's safety policies.
Section 6: Waste Disposal
All materials contaminated with this compound, including empty containers, must be treated as hazardous waste.
-
Collection : Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8][11] Empty containers may retain product residue and should be handled as hazardous.[11][12]
References
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. PubChem.
- ChemBK. (2024). 1-amino-3-methylbutane.
- Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
- ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- Google Patents. (n.d.). EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
- Al-Zoubi, W., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI.
- National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. PubMed Central.
- ResearchGate. (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic.
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- 3. This compound | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 82962-91-2 [sigmaaldrich.com]
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A Technical Guide to the Spectral Analysis of 1-Amino-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one, a substituted aminopinacolone, presents a unique structural motif of a primary amine adjacent to a sterically hindered ketone. This arrangement makes it a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not widely available in public databases, this document, grounded in established spectroscopic principles and comparative data from analogous structures, offers a robust predictive framework for its characterization.
Introduction: The Structural Significance of this compound
This compound (C₆H₁₃NO, Mol. Wt.: 115.17 g/mol ) is a primary alpha-amino ketone.[1] The juxtaposition of a nucleophilic amino group and an electrophilic carbonyl carbon within the same molecule, combined with the steric bulk of the tert-butyl group, imparts specific reactivity and conformational properties. These features are of significant interest in the development of novel chemical entities, where such scaffolds can introduce key pharmacophoric elements or act as versatile synthetic intermediates.
Accurate spectral analysis is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and enabling the characterization of reaction outcomes. This guide serves as a detailed reference for the anticipated spectral features of this compound, providing a foundational understanding for researchers working with this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the analysis of its parent ketone, pinacolone (3,3-dimethylbutan-2-one), and established substituent effects in NMR.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals. The interpretation relies on chemical shift, integration, and multiplicity.
-
¹H NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.1 - 1.3 | Singlet (s) | 9H | These nine equivalent protons are shielded and appear as a sharp singlet. Their chemical shift will be similar to that in pinacolone (~1.2 ppm). |
| Methylene Protons (-CH₂-NH₂) | ~3.3 - 3.6 | Singlet (s) | 2H | The protons on the carbon adjacent to the carbonyl group and the amino group are deshielded by both electron-withdrawing groups. The absence of adjacent protons results in a singlet. |
| Amine Protons (-NH₂) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. They typically appear as a broad signal that may not integrate perfectly. |
Experimental Considerations: The spectrum should be acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The amine protons can be confirmed by a D₂O exchange experiment, where the broad singlet would disappear.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.
-
¹³C NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ~26 - 28 | These carbons are in a similar environment to those in pinacolone and are expected to have a comparable chemical shift. |
| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | ~43 - 45 | This quaternary carbon is adjacent to the carbonyl group and its chemical shift is influenced by this proximity. |
| Methylene Carbon (-CH₂-NH₂) | ~48 - 52 | This carbon is deshielded by both the adjacent carbonyl and amino groups, resulting in a downfield shift compared to a simple alkane. |
| Carbonyl Carbon (-C=O) | ~210 - 215 | The carbonyl carbon of a ketone typically appears significantly downfield. In pinacolone, this signal is around 212 ppm. The alpha-amino substituent may cause a slight upfield or downfield shift. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the distinct vibrational modes of the amine and ketone functionalities.
-
Key IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |
| 3400 - 3200 | N-H Stretch | Medium, Doublet | The presence of a primary amine (NH₂) typically results in a pair of bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |
| ~2960 | C-H Stretch (sp³) | Strong | Characteristic absorption for the C-H bonds of the tert-butyl and methylene groups. |
| ~1715 | C=O Stretch | Strong | This strong, sharp absorption is indicative of a saturated ketone. The position is similar to that of pinacolone. |
| 1650 - 1580 | N-H Bend | Medium | The scissoring vibration of the primary amine group appears in this region. |
| ~1470 and ~1370 | C-H Bend | Medium | Characteristic bending vibrations for the tert-butyl group (asymmetric and symmetric, respectively). |
Methodology for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Mass Spectrometry Data (Predicted)
| m/z Value | Fragment Ion | Fragmentation Pathway |
| 115 | [M]⁺ | Molecular ion |
| 100 | [M - NH]⁺ | Loss of an amino radical. |
| 86 | [M - CH₂NH]⁺ | Alpha-cleavage with loss of the aminomethyl radical. |
| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage with formation of the stable tert-butyl cation. This is expected to be a prominent peak. |
| 44 | [CH₂=NH₂]⁺ | Cleavage between the carbonyl carbon and the methylene carbon. |
Experimental Workflow for Mass Spectrometry:
Caption: Workflow for Mass Spectrometry Analysis.
Key Fragmentation Pathways:
The primary fragmentation pathways in the electron ionization (EI) mass spectrum of this compound are expected to be alpha-cleavages adjacent to the carbonyl group and the amino group. The formation of the highly stable tert-butyl cation (m/z 57) is anticipated to be a major fragmentation route, likely resulting in the base peak of the spectrum.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the amination of an alpha-halo ketone precursor. A general workflow for its synthesis and subsequent characterization is outlined below.
Caption: General workflow for synthesis and characterization.
Conclusion
The spectral data of this compound can be reliably predicted based on fundamental principles of NMR, IR, and MS, along with comparative analysis of structurally related compounds. This guide provides a comprehensive framework for researchers to confidently identify and characterize this important synthetic building block. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a valuable reference for quality control and structural elucidation in research and development settings.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 1-Amino-3,3-dimethylbutan-2-one
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the solubility characteristics of 1-Amino-3,3-dimethylbutan-2-one and its hydrochloride salt, critical building blocks in modern medicinal chemistry. As a Senior Application Scientist, this document is crafted to provide not just data, but a foundational understanding of the principles governing the solubility of this versatile α-amino ketone, empowering researchers to optimize its use in synthesis and drug discovery.
Executive Summary
This compound is a key intermediate whose utility is fundamentally linked to its solubility behavior. This guide synthesizes theoretical predictions with established principles of physical organic chemistry to provide a comprehensive solubility profile. We will delve into the structural determinants of its solubility, present a predicted solubility matrix in a range of common laboratory solvents, and provide a detailed, field-tested protocol for empirical solubility determination. This document is designed to be a practical resource, enabling scientists to confidently handle and deploy this compound in their research endeavors.
Structural and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of features that dictate its interactions with various solvents.
-
Molecular Formula: C₆H₁₃NO[1]
-
Molecular Weight: 115.17 g/mol [1]
-
Key Structural Features:
-
A primary amino group (-NH₂), capable of hydrogen bonding and acting as a weak base.
-
A ketone carbonyl group (C=O), which is polar and can act as a hydrogen bond acceptor.
-
A bulky tert-butyl group, which introduces significant steric hindrance and nonpolar character.
-
The interplay between the polar amino and ketone functionalities and the nonpolar tert-butyl group results in an amphiphilic character, suggesting a nuanced solubility profile across solvents of varying polarities.
Visualization of Molecular Structure
Caption: Molecular structure of this compound.
Predicted Solubility Profile
In the absence of extensive empirical data, a predicted solubility profile provides a robust starting point for experimental design. The following table is based on an analysis of the compound's structure and the general solubility principles of α-amino ketones.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Moderately Soluble | The polar amino and ketone groups can hydrogen bond with water. The nonpolar tert-butyl group will limit high solubility. Solubility is expected to be pH-dependent. |
| Methanol | 6.6 | Soluble | A polar protic solvent that can effectively solvate both the polar and nonpolar portions of the molecule. |
| Ethanol | 5.2 | Soluble | Similar to methanol, but with slightly increased nonpolar character, which may enhance interaction with the tert-butyl group. |
| Isopropanol | 4.3 | Moderately Soluble | Increased steric hindrance and nonpolar character of the solvent may slightly reduce solubility compared to methanol and ethanol. |
| Acetonitrile | 6.2 | Soluble | A polar aprotic solvent that can interact with the dipole of the ketone but is less effective at solvating the amino group than protic solvents. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions and acting as a good hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | A polar aprotic solvent with similar properties to DMSO, making it an excellent solvent for this compound. |
| Dichloromethane (DCM) | 3.4 | Sparingly Soluble | A nonpolar solvent that will have limited favorable interactions with the polar functional groups. |
| Ethyl Acetate | 4.3 | Sparingly Soluble | A moderately polar aprotic solvent; some interaction with the carbonyl group is possible, but overall solvation is expected to be low. |
| Hexanes | 0.0 | Insoluble | A nonpolar solvent with no capacity for hydrogen bonding or significant dipole-dipole interactions. |
| Toluene | 2.4 | Insoluble | A nonpolar aromatic solvent with limited ability to solvate the polar functional groups. |
Note: The hydrochloride salt of this compound is expected to have significantly higher solubility in polar protic solvents like water and alcohols due to its ionic nature.[2]
Factors Influencing Solubility
The solubility of this compound is not a static property and can be influenced by several experimental conditions:
-
pH: In aqueous solutions, the amino group can be protonated at acidic pH, forming the corresponding ammonium salt. This ionic form will exhibit significantly higher water solubility. Conversely, at basic pH, the compound will exist in its neutral form, which is less water-soluble.
-
Temperature: For most solid solutes, solubility increases with temperature. The dissolution of this compound is likely an endothermic process, meaning that heating the solvent will increase the amount of compound that can be dissolved.
-
Salt Form: As previously mentioned, the hydrochloride salt is more polar and will have a different solubility profile, particularly in aqueous and protic solvents, than the free base.[2][3]
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a robust and reproducible protocol is essential. The following method is recommended for its accuracy and simplicity.
Objective:
To determine the approximate solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (or its hydrochloride salt)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible. b. Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Clarification: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid particles. c. For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Qualitative Assessment: a. Visually inspect the solution. A clear solution indicates that the compound is soluble to at least the concentration tested. The presence of undissolved solid indicates that the solution is saturated.
-
Quantitative Analysis (Optional but Recommended): a. Prepare a series of standard solutions of known concentrations of this compound in the test solvent. b. Analyze the standard solutions using a suitable analytical method (e.g., HPLC with UV detection) to generate a calibration curve. c. Dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample and use the calibration curve to determine the concentration of the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Applications in a Research Context
Understanding the solubility of this compound is paramount for its effective use in organic synthesis. For instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a linker component, reaction conditions must be chosen where all reactants are sufficiently soluble to ensure efficient reaction kinetics.[4] Poor solubility can lead to low yields, incomplete reactions, and purification challenges.
Conclusion
This compound presents a solubility profile governed by its amphiphilic nature. While predicted to be soluble in polar aprotic and protic solvents, its solubility in water is moderate and pH-dependent. For nonpolar solvents, it is expected to be sparingly soluble to insoluble. This technical guide provides a solid theoretical framework and a practical experimental protocol to empower researchers in their use of this important synthetic building block. The provided data and methodologies are intended to streamline experimental design and contribute to the successful application of this compound in the advancement of chemical and pharmaceutical research.
References
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health (NIH). [Link]
- This compound hydrochloride | C6H14ClNO | CID 22147967. PubChem. [Link]
- This compound | C6H13NO | CID 426628. PubChem. [Link]
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Unlocking Therapeutic Potential: An In-depth Technical Guide to the Research Applications of 1-Amino-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one, a structurally unique α-amino ketone, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its distinctive steric and electronic properties, conferred by the bulky tert-butyl group adjacent to the ketone and the primary amine, make it a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a primary focus on its burgeoning role as a linker element in Proteolysis Targeting Chimeras (PROTACs). We will delve into the scientific rationale behind its use, explore its synthesis, and present its application in the design of targeted protein degraders.
Introduction: The Architectural Advantage of this compound
This compound, also known as aminopinacolone, is a chiral α-amino ketone with the chemical formula C₆H₁₃NO.[1] Its hydrochloride salt is a common and stable form used in synthesis. The core of its utility lies in its bifunctional nature—a primary amine and a ketone—and the presence of a sterically demanding tert-butyl group. This combination of features offers several advantages in medicinal chemistry:
-
Stereochemical Control: The chiral center at the α-carbon allows for stereospecific interactions with biological targets, a critical aspect of modern drug design.
-
Metabolic Stability: The tert-butyl group can shield the adjacent carbonyl group from metabolic enzymes, potentially enhancing the pharmacokinetic profile of derivative compounds.
-
Synthetic Versatility: The primary amine and ketone functionalities serve as convenient handles for chemical modification, allowing for its incorporation into larger, more complex molecules.
These attributes have positioned this compound as a promising scaffold for various applications, most notably in the rapidly evolving field of targeted protein degradation.
Core Application: A Novel Linker in Proteolysis Targeting Chimeras (PROTACs)
The most significant emerging application of this compound is as a linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] A PROTAC molecule is composed of three key elements: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
The "Aminopinacolone" Linker: Rationale and Design
The incorporation of this compound into a PROTAC linker, often referred to as an "aminopinacolone" linker, offers a unique set of properties:
-
Defined Spatial Orientation: The rigid α-amino ketone structure can impart a more defined three-dimensional conformation to the linker, which can be crucial for optimal presentation of the warhead and E3 ligase ligand, thereby promoting efficient ternary complex formation.
-
Modulation of Physicochemical Properties: The presence of the ketone and amine functionalities can influence the solubility and cell permeability of the PROTAC, key parameters for its overall druglikeness.
-
Synthetic Accessibility: The primary amine of this compound provides a straightforward attachment point for either the warhead or the E3 ligase ligand through amide bond formation, a robust and widely used reaction in medicinal chemistry.
Sources
The Emergence of Minimalist Degraders: A Technical Guide to the Mechanism of Action of 1-Amino-3,3-dimethylbutan-2-one Analogs in PROTACs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the evolving landscape of targeted protein degradation (TPD), focusing on the mechanism of action of PROTACs (Proteolysis Targeting Chimeras) that employ minimalist E3 ligase recruiting moieties, exemplified by structures related to 1-Amino-3,3-dimethylbutan-2-one. As a Senior Application Scientist, this document is structured to provide not just a descriptive overview, but a causal explanation of the principles and experimental considerations that underpin this innovative approach to drug discovery.
The PROTAC Revolution: A Paradigm Shift in Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality that, instead of merely inhibiting a target protein's function, orchestrates its complete removal from the cellular environment.[1][2] These heterobifunctional molecules are designed with two key components: a "warhead" that binds to the protein of interest (POI), and an "E3 ligase ligand" that recruits a component of the cell's natural protein disposal machinery.[3][4] A chemical linker connects these two moieties, bringing the POI into close proximity with an E3 ubiquitin ligase.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3]
The catalytic nature of PROTACs allows a single molecule to trigger the degradation of multiple target proteins, offering the potential for potent and sustained pharmacological effects at sub-stoichiometric concentrations.[1][2] This event-driven mechanism of action also opens the door to targeting proteins previously considered "undruggable," such as those lacking a defined active site.[1][2]
The Cornerstone of PROTAC Efficacy: Ternary Complex Formation
The successful degradation of a target protein by a PROTAC is contingent upon the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase.[6] The stability and conformation of this complex are critical determinants of the efficiency of ubiquitination and subsequent degradation.
Several biophysical techniques are employed to characterize the formation and kinetics of this ternary complex, each providing unique insights into the protein-protein and protein-ligand interactions at play.
Key Biophysical Assays for Ternary Complex Characterization
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of molecules in real-time.[7] | Association rate (ka), dissociation rate (kd), affinity (KD), cooperativity (α), ternary complex half-life.[5] | Label-free, real-time kinetic data, allows for the study of both binary and ternary interactions.[7] | Requires immobilization of one binding partner, which may affect its conformation or activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with binding events in solution.[8] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[5] | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[8] | Low throughput, requires large amounts of sample, does not provide kinetic information.[9] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.[5] | Association and dissociation rates, affinity (KD). | Real-time, label-free, higher throughput than SPR. | Can be less sensitive than SPR for some interactions. |
The following diagram illustrates a generalized workflow for characterizing PROTAC-induced ternary complex formation using Surface Plasmon Resonance (SPR):
Caption: Mechanism of a minimalist PROTAC utilizing the N-end rule pathway for targeted protein degradation.
The key advantage of this approach lies in the simplicity and small size of the E3 ligase recruiting moiety. This can lead to PROTACs with more favorable physicochemical properties, potentially overcoming some of the challenges associated with the larger, more complex molecules that utilize traditional E3 ligase ligands.
Experimental Validation of Minimalist PROTACs
The characterization of PROTACs based on this compound analogs and the N-end rule pathway requires a suite of cellular and biochemical assays to confirm their mechanism of action and assess their efficacy.
Cellular Assays for Protein Degradation
Western Blotting: This remains the gold-standard technique for directly measuring the reduction in the levels of the target protein following PROTAC treatment.
Detailed Western Blotting Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
In Vitro Ubiquitination Assays
To confirm that the PROTAC is indeed promoting the ubiquitination of the target protein, in vitro ubiquitination assays can be performed. These assays typically involve incubating the purified target protein, the PROTAC, the relevant E1, E2, and E3 ligase enzymes, and ubiquitin. The ubiquitinated target protein can then be detected by Western blotting using an anti-ubiquitin antibody.
The following diagram outlines a typical in vitro ubiquitination assay workflow:
Caption: A schematic workflow for an in vitro ubiquitination assay to validate PROTAC activity.
Conclusion and Future Directions
The exploration of minimalist E3 ligase recruiting moieties, such as single amino acid-based degraders, represents a significant advancement in the field of targeted protein degradation. By leveraging alternative degradation pathways like the N-end rule, these novel PROTACs offer the potential for improved drug-like properties and a broader therapeutic window. The principles and experimental methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of this exciting new class of therapeutic agents. As our understanding of the diverse landscape of E3 ligases and cellular degradation pathways continues to expand, so too will the opportunities for developing innovative and highly selective protein degraders for a wide range of diseases.
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A Technical Guide to 1-Amino-3,3-dimethylbutan-2-one: A Foundational Building Block for VHL-Recruiting Targeted Protein Degraders
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Dawn of a New Therapeutic Modality
For decades, the paradigm of drug discovery has been dominated by occupancy-driven inhibition, where small molecules are designed to block the active site of a pathogenic protein. While successful, this approach has inherent limitations, leaving a vast portion of the proteome, once deemed "undruggable," beyond therapeutic reach. Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy, shifting the focus from mere inhibition to complete elimination.[1][2] This technology does not just block a protein's function; it hijacks the cell's own quality control machinery to remove the protein entirely.
At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4][5] This proximity induces the ubiquitination of the POI, marking it for destruction by the proteasome.[3][] This guide delves into the core of this technology, focusing on a critical, yet often overlooked, chemical starting point: 1-Amino-3,3-dimethylbutan-2-one . We will explore how this simple amine serves as a key precursor for constructing potent ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited ligases in PROTAC development, and provide a comprehensive roadmap from chemical synthesis to biological validation.[7][8][9]
Part 1: The Principle of Proximity-Induced Degradation
The cellular environment is in a constant state of flux, with proteins being synthesized and degraded to maintain homeostasis. The Ubiquitin-Proteasome System (UPS) is a primary pathway for this process, responsible for the degradation of most intracellular proteins.[][10]
The UPS cascade involves three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): The substrate receptor, which specifically recognizes a target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.
A chain of ubiquitin molecules (polyubiquitination) acts as a molecular "tag," signaling the 26S proteasome to recognize and degrade the tagged protein into smaller peptides.[5] PROTAC technology masterfully co-opts this natural process.[3]
The catalytic nature of PROTACs is a key advantage; a single molecule can induce the degradation of multiple target proteins, allowing for potent activity at sub-stoichiometric concentrations.[3] This event-driven pharmacology can overcome resistance mechanisms associated with traditional inhibitors and enables the targeting of proteins lacking enzymatic function.[1]
Part 2: Synthesis of a VHL Ligand Core from this compound
The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development.[9] Its ligands are derived from the structure of the Hypoxia-Inducible Factor 1α (HIF-1α) protein, which VHL naturally recognizes. A crucial structural motif in these synthetic ligands is a tert-butyl group that occupies a key hydrophobic pocket. This compound serves as a cost-effective and efficient starting material for installing this essential group.
The journey from this simple amine to a functional VHL ligand involves its incorporation into a more complex intermediate, which is then coupled to a hydroxyproline core.
Synthesis of a Key Amide Intermediate
The first critical step is the coupling of this compound (or its hydrochloride salt) with a suitable carboxylic acid, such as 2-((methoxycarbonyl)oxy)acetic acid. This forms an amide bond and sets the stage for further elaboration.
Exemplary Protocol: Synthesis of Methyl (2-(3,3-dimethyl-2-oxobutylamino)-2-oxoethyl)carbamate
-
Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) and cool the mixture to 0 °C.
-
Addition of Acid: Add 2-((methoxycarbonyl)oxy)acetic acid (1.1 eq) to the mixture.
-
Coupling: Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.
This intermediate is then further modified, for example, by coupling with a substituted thiazole or pyridine moiety, before the final coupling to the hydroxyproline core to generate the complete VHL ligand.
Part 3: Assembling the PROTAC: A Modular Approach
A PROTAC is comprised of three distinct modules, allowing for a systematic and adaptable design process.[4]
-
POI Ligand ("Warhead"): Binds to the target protein. This can be a known inhibitor or any ligand with sufficient affinity.[5]
-
E3 Ligase Ligand ("Anchor"): Recruits the E3 ligase. In this guide, our focus is on VHL ligands derived from our building block.
-
Linker: Covalently connects the warhead and anchor. The linker's composition, length, and attachment points ("exit vectors") are critical for optimizing the geometry and stability of the ternary complex.[3][4]
Illustrative PROTAC Synthesis:
The final step in creating the PROTAC involves coupling the fully formed VHL ligand (containing a reactive handle, like a carboxylic acid) with a POI ligand that has been pre-functionalized with a linker ending in a complementary reactive group (like an amine). Standard amide bond formation is the most common strategy.
Part 4: A Workflow for PROTAC Validation and Characterization
Synthesizing the molecule is only the beginning. A rigorous, multi-step validation process is essential to confirm its structure, mechanism of action, and cellular efficacy.
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The Emergence of 1-Amino-3,3-dimethylbutan-2-one Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetically versatile α-amino ketone, 1-amino-3,3-dimethylbutan-2-one, also known as aminopinacolone, has garnered significant attention as a privileged scaffold in medicinal chemistry. Its unique structural features, including a sterically hindered tert-butyl group and a reactive aminoketone functionality, provide a robust framework for the development of novel therapeutic agents. This guide delves into the core aspects of discovering and developing derivatives of this compound, from fundamental synthesis strategies to their application in targeted therapies, including their emerging role as linker elements in Proteolysis Targeting Chimeras (PROTACs). We will explore the causality behind experimental designs, present detailed protocols for key synthetic transformations, and analyze the structure-activity relationships that govern the biological effects of these compounds.
Introduction: The Strategic Value of the Aminopinacolone Scaffold
In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient lead generation.[1] this compound has emerged as one such scaffold. The presence of a primary amine and a ketone offers multiple points for chemical modification, allowing for the systematic exploration of chemical space.[2] The adjacent tert-butyl group imparts a degree of steric hindrance that can influence binding selectivity and metabolic stability, key considerations in drug design.
This guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising core structure. We will begin by examining the fundamental chemical properties and synthetic routes to access the core molecule and its analogues. Subsequently, we will explore its incorporation into advanced drug modalities like PROTACs and analyze a case study of a clinical candidate featuring a related structural motif.
Foundational Synthesis of this compound and its Precursors
The accessibility of the this compound core is crucial for its widespread use. Various synthetic strategies for α-amino ketones have been developed, offering chemists a toolkit to choose from based on desired scale, stereochemistry, and functional group tolerance.
General Approaches to α-Amino Ketone Synthesis
The synthesis of α-amino ketones is a well-established field in organic chemistry, with numerous methods reported in the literature.[3] These methods can be broadly categorized into:
-
Nucleophilic Substitution: The reaction of an α-halo ketone with an amine or an azide is a classical approach.[]
-
Electrophilic Amination: The direct amination of an enolate or enol ether provides a more direct route.[]
-
Catalytic Asymmetric Synthesis: Modern methods employing chiral catalysts, such as palladium or rhodium complexes, allow for the enantioselective synthesis of chiral α-amino ketones.[3]
The choice of method depends on the specific requirements of the target molecule. For derivatives of this compound, where the amine is primary and unsubstituted, a direct amination or a protected amine equivalent is often employed.
Exemplary Protocol: Synthesis of N-Protected α-Amino Ketones from α-Amino Acids
A versatile method for preparing N-protected α-amino ketones involves the activation of an N-protected α-amino acid followed by reaction with an organometallic reagent. This approach allows for the introduction of a wide variety of substituents.[5]
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: The N-protected α-amino acid (e.g., Boc-glycine, a precursor to the aminomethyl ketone) is treated with 2-chloro-4,6-dimethoxy[2][][7]triazine (CDMT) and N-methylmorpholine (NMM) in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature. This in situ generates a highly reactive activated ester.
-
Formation of the Ketone: After formation of the activated ester, the reaction mixture is filtered to remove the precipitated byproducts. Anhydrous copper(I) iodide (CuI) and a Grignard reagent (e.g., tert-butylmagnesium chloride) are then added to the filtrate at low temperature (typically -20 °C to 0 °C).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired N-protected α-amino ketone.
This method is advantageous as it often provides high yields and avoids the need for the pre-formation of Weinreb amides.[5]
Derivatization Strategies and Structure-Activity Relationship (SAR) Insights
The primary amine of this compound serves as a key handle for derivatization. Acylation, alkylation, and reductive amination are common strategies to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
N-Acyl and N-Alkyl Derivatives
The synthesis of N-acyl derivatives is typically achieved by reacting this compound with an appropriate acyl chloride or carboxylic acid under standard amide coupling conditions. N-alkylation can be performed via reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide.
These modifications allow for the introduction of various substituents that can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence its biological activity.
Case Study: The "3,3-dimethyl-butanoyl" Moiety in the Caspase-1 Inhibitor VX-765
While direct derivatives of this compound in clinical development are not extensively documented in publicly available literature, the structurally related (S)-N-((S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-chloro-4-(2,6-difluorophenyl)-1H-pyrazole-3-carboxamide scaffold is a key component of the potent and selective caspase-1 inhibitor, VX-765 (Belnacasan).[8] VX-765 is an orally absorbed prodrug that is converted to the active inhibitor VRT-043198.[8]
Table 1: Biological Activity of VRT-043198 (Active form of VX-765) [8]
| Target | IC50 (nM) | Selectivity vs. Other Caspases |
| Caspase-1 | 0.8 | >10,000-fold vs. Caspase-3, -6, -7, -8, -9 |
This example highlights the potential of the 3,3-dimethyl-butanoyl scaffold in designing potent and selective enzyme inhibitors. The tert-butyl group likely plays a crucial role in fitting into a specific hydrophobic pocket of the enzyme's active site, thereby contributing to the compound's potency and selectivity.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase ligand, and a "linker" that connects the two.[] The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[9]
The Role of Linker Scaffolds
The design of the linker is a key aspect of PROTAC development. The length, rigidity, and chemical composition of the linker can significantly impact a PROTAC's efficacy.[9] Small, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[]
This compound as a Potential Linker Element
The this compound scaffold possesses attributes that make it an attractive candidate for incorporation into PROTAC linkers. Its bifunctional nature allows for covalent attachment to both the warhead and the E3 ligase ligand. The rigidity of the core structure, imparted by the tert-butyl group, could help to control the spatial orientation of the two binding moieties.
Workflow for Incorporating Aminopinacolone into a PROTAC Linker:
Caption: A generalized workflow for the synthesis of a PROTAC incorporating the this compound scaffold as a linker element.
Further research is needed to fully explore the potential of this scaffold in PROTAC design and to understand how its structural features influence the degradation efficiency and selectivity of the resulting PROTACs.
Future Perspectives and Conclusion
The this compound scaffold represents a valuable building block in the medicinal chemist's toolbox. Its synthetic tractability and the unique properties conferred by the tert-butyl group make it an attractive starting point for the design of novel therapeutic agents. While its application in drug discovery is still an evolving field, the success of structurally related compounds like VX-765 provides a strong rationale for the continued exploration of its derivatives.
The emerging role of this scaffold in the design of PROTAC linkers opens up new avenues for its application in targeted protein degradation. Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives to unlock their full therapeutic potential. This will involve detailed SAR studies, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties.
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Biological significance of alpha-amino ketones
Initiating Data Collection
I'm starting with focused Google searches to get data on alpha-amino ketones, specifically their biological roles. I'm prioritizing info on enzyme inhibition, metabolic pathways, and medicinal applications. I'm aiming for a broad information base to guide further, more refined research.
Mapping Biological Significance
I'm now analyzing the search results to identify key themes and build a logical structure for the guide. This involves mapping how alpha-amino ketones relate to various biological activities. I plan to synthesize information to explain their roles, focusing on mechanisms of action and experimental choices. I will provide details on validated protocols.
Developing Search Strategies
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Methodological & Application
Topic: A Validated Protocol for the Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, four-step experimental protocol for the synthesis of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, starting from the commercially available amino acid, L-tert-leucine. α-Amino ketones are crucial building blocks in organic synthesis and key structural motifs in various pharmaceutical agents.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable pathway that employs well-established synthetic transformations. The methodology covers N-protection of the starting material, reduction of the carboxylic acid, subsequent oxidation to the ketone, and final deprotection to yield the target hydrochloride salt. Each step is detailed with explanations of the underlying chemical principles, safety precautions, and quantitative data to ensure reproducibility and success.
Introduction and Synthetic Strategy
α-Amino ketones are versatile synthetic intermediates whose utility stems from the presence of two reactive functional groups, allowing for further elaboration into more complex molecules like amino alcohols and other polyfunctional amino derivatives.[1] The target molecule, this compound, features a sterically demanding tert-butyl group adjacent to the carbonyl, making it an interesting building block for medicinal chemistry.
The synthetic strategy outlined herein begins with the readily available chiral amino acid L-tert-leucine. The synthesis is designed as a linear, four-step sequence:
-
N-Protection: The nucleophilic amino group of L-tert-leucine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability in basic and nucleophilic conditions encountered in subsequent steps and its facile removal under acidic conditions.[3][4]
-
Reduction to Amino Alcohol: The protected amino acid's carboxylic acid moiety is reduced to a primary alcohol. This is achieved via a mixed anhydride intermediate, which allows for selective reduction with a mild hydride donor like sodium borohydride, avoiding harsh reagents like LiAlH₄.
-
Oxidation to Aminoketone: The resulting N-Boc-amino alcohol is oxidized to the corresponding N-Boc-α-amino ketone. Dess-Martin Periodinane (DMP) is chosen as the oxidant for its mild reaction conditions, high efficiency, and broad functional group tolerance.
-
Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc protecting group. Treatment with hydrochloric acid in an organic solvent simultaneously removes the Boc group and forms the stable hydrochloride salt of the target α-amino ketone.[5][6]
This sequence provides a logical and reliable path to the desired product, leveraging common and well-understood reactions in organic synthesis.
Overall Synthetic Workflow
The complete four-step synthesis is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Equipment
| Reagents & Chemicals | Equipment |
| L-tert-Leucine | Round-bottom flasks (various sizes) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Magnetic stirrer and stir bars |
| Sodium hydroxide (NaOH) | Ice bath |
| 1,4-Dioxane | Rotary evaporator |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Sodium sulfate (Na₂SO₄), anhydrous | Standard laboratory glassware |
| Isobutyl chloroformate | pH paper or pH meter |
| N-Methylmorpholine (NMM) | Thin Layer Chromatography (TLC) plates |
| Sodium borohydride (NaBH₄) | Chromatography column |
| Dichloromethane (DCM) | Fume hood |
| Dess-Martin Periodinane (DMP) | Inert atmosphere setup (Nitrogen/Argon) |
| Sodium bicarbonate (NaHCO₃) | Filtration apparatus |
| Sodium thiosulfate (Na₂S₂O₃) | |
| 4 M HCl in 1,4-Dioxane |
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tert-leucine
Causality: The amino group of L-tert-leucine is protected as a tert-butyl carbamate (Boc) to prevent it from interfering with the subsequent reduction and oxidation steps. The reaction is performed under basic aqueous conditions to deprotonate the amino acid's carboxylic acid and to neutralize the acid byproduct of the protection reaction.[5][7]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| L-tert-Leucine | 131.17 | 10.0 g | 76.2 | 1.0 |
| Sodium Hydroxide | 40.00 | 3.35 g | 83.8 | 1.1 |
| Di-tert-butyl dicarbonate | 218.25 | 18.3 g | 83.8 | 1.1 |
| 1,4-Dioxane | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve L-tert-leucine (10.0 g, 76.2 mmol) and sodium hydroxide (3.35 g, 83.8 mmol) in 100 mL of water. Stir until all solids have dissolved.
-
Add 100 mL of 1,4-dioxane to the solution. Cool the flask in an ice bath to 0 °C.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (18.3 g, 83.8 mmol) in a minimal amount of dioxane and add it dropwise to the stirred amino acid solution over 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-tert-leucine as a white solid.
Step 2: Synthesis of N-Boc-L-tert-leucinol
Causality: The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate, which activates it for reduction. N-Methylmorpholine (NMM) is a non-nucleophilic base used to scavenge the HCl generated. Subsequent addition of sodium borohydride (NaBH₄), a mild reducing agent, reduces the anhydride to the primary alcohol.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc-L-tert-leucine | 231.29 | 15.0 g | 64.8 | 1.0 |
| N-Methylmorpholine (NMM) | 101.15 | 7.14 mL | 64.8 | 1.0 |
| Isobutyl chloroformate | 136.58 | 8.43 mL | 64.8 | 1.0 |
| Sodium borohydride | 37.83 | 4.90 g | 129.6 | 2.0 |
| Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Water | - | 100 mL | - | - |
Protocol:
-
Dissolve N-Boc-L-tert-leucine (15.0 g, 64.8 mmol) in 200 mL of anhydrous THF in a 500 mL flask under an inert atmosphere.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add N-methylmorpholine (7.14 mL, 64.8 mmol) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (8.43 mL, 64.8 mmol), keeping the temperature below -10 °C.
-
Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of NMM·HCl will form.
-
In a separate flask, dissolve sodium borohydride (4.90 g, 129.6 mmol) in 100 mL of water. Cool this solution to 0 °C.
-
Filter the cold mixed anhydride solution to remove the precipitate and slowly add the filtrate to the NaBH₄ solution at 0 °C. Vigorous gas evolution will occur.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-L-tert-leucinol as a white solid or viscous oil.
Step 3: Synthesis of N-Boc-1-amino-3,3-dimethylbutan-2-one
Causality: The primary alcohol is oxidized to a ketone using Dess-Martin Periodinane (DMP). DMP is a hypervalent iodine compound that provides a mild and selective method for this transformation, avoiding over-oxidation and operating at room temperature.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc-L-tert-leucinol | 217.30 | 12.0 g | 55.2 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 28.1 g | 66.2 | 1.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Sodium bicarbonate | 84.01 | - | - | - |
Protocol:
-
Dissolve N-Boc-L-tert-leucinol (12.0 g, 55.2 mmol) in 250 mL of anhydrous DCM in a 500 mL flask.
-
Add Dess-Martin Periodinane (28.1 g, 66.2 mmol) portion-wise to the stirred solution at room temperature. The mixture may become slightly warm.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 mL) and a saturated aqueous solution of Na₂S₂O₃ (100 mL). Stir vigorously for 30 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure N-Boc-1-amino-3,3-dimethylbutan-2-one.
Step 4: Synthesis of this compound Hydrochloride
Causality: The acid-labile Boc group is cleaved using a strong acid, hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine.[8] The amine is then protonated by the excess acid to form the stable hydrochloride salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc-aminoketone | 215.29 | 10.0 g | 46.4 | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | 35 mL | 140 | ~3.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Diethyl ether | - | ~200 mL | - | - |
Protocol:
-
Dissolve the N-Boc-1-amino-3,3-dimethylbutan-2-one (10.0 g, 46.4 mmol) in 50 mL of anhydrous DCM in a 250 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (35 mL, 140 mmol) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add ~200 mL of diethyl ether and stir or sonicate. A white precipitate of the hydrochloride salt will form.
-
Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound hydrochloride.[9][10][11]
Product Characterization
The final product should be a white to off-white solid. The identity and purity should be confirmed by standard analytical techniques.
-
Molecular Formula: C₆H₁₄ClNO[10]
-
Molecular Weight: 151.63 g/mol [10]
-
Appearance: White to off-white solid.
-
Purity (by HPLC): ≥95%[11]
-
Analytical Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with literature values.
Hazard and Safety Information
-
Isobutyl chloroformate: Corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Dess-Martin Periodinane: Can be shock-sensitive under certain conditions. Avoid grinding.
-
4 M HCl in Dioxane: Highly corrosive and toxic. Dispense in a fume hood.
-
General: The final product is expected to be an irritant to the skin, eyes, and respiratory tract.[10] Always wear appropriate PPE.
References
- Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Journal of Organic Chemistry, 79, 8750-8756.
- Yuan, C., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central.
- Aelvoet, K., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.
- Fengchen Group. (n.d.). BOC-L-TERT-Leucine (BOC-TBU-GLY-OH).
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate.
- Karageorge, A., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Carl ROTH. (n.d.). Boc-L-tert-Leucine.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Krska, S., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
- Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
- ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)2.
- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound hydrochloride 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
"1-Amino-3,3-dimethylbutan-2-one" in the synthesis of PROTACs
Application Note & Protocols
Topic: 1-Amino-3,3-dimethylbutan-2-one: A Unique Structural Motif for Modulating Linker Properties in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Beyond Conventional Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] While the choice of POI and E3 ligands dictates the "what" and "how" of degradation, the linker is the critical component that governs the efficiency, selectivity, and drug-like properties of the final molecule.[5][6]
The linker is far more than a simple spacer; its length, rigidity, and chemical composition are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the crucial intermediate species for inducing protein ubiquitination.[5][7] The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains, which are often used to empirically optimize the distance between the two ends of the PROTAC.[8][9]
This application note explores the utility of a non-traditional building block, This compound , in the synthesis of PROTACs. We will discuss the rationale for its use, focusing on how its distinct structural features—a primary amine handle, a ketone, and a sterically demanding tert-butyl group—can be strategically incorporated into linker architectures to fine-tune the conformational and physicochemical properties of the final degrader. This guide provides detailed protocols for its incorporation into a PROTAC scaffold and the subsequent evaluation of the resulting molecule.
Section 1: Rationale and Scientific Merit
The decision to incorporate a specific chemical moiety into a PROTAC linker is driven by the need to control the molecule's spatial arrangement and properties. This compound offers a unique combination of features that can be exploited for rational PROTAC design.
Physicochemical Properties
The properties of the hydrochloride salt of this compound are summarized below. The free base form is typically generated in situ during reaction by the addition of a non-nucleophilic base.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ClNO | [10] |
| Molecular Weight | 151.63 g/mol | [10][11] |
| IUPAC Name | This compound;hydrochloride | [10] |
| CAS Number | 33119-72-1 | [12] |
| Key Functional Groups | Primary Amine, Ketone, tert-Butyl | N/A |
Causality Behind Experimental Choices
-
The Primary Amine Handle: The primary amine is a versatile and reliable functional group for bioconjugation.[13] Its nucleophilicity allows for the formation of highly stable amide bonds when reacted with an activated carboxylic acid (e.g., on a POI ligand or a linker precursor). This is one of the most robust and widely used reactions in medicinal chemistry, providing a predictable and efficient way to incorporate the building block into a larger molecule.
-
The tert-Butyl Group as a Conformational Anchor: The bulky, lipophilic tert-butyl group is the most compelling feature of this building block. In PROTAC design, linker rigidity is a key parameter. While highly flexible linkers like long PEG chains can be beneficial for solubility, they may also lead to an entropic penalty upon formation of the ternary complex.[14] A rigidifying element like a tert-butyl group can:
-
Restrict Conformational Freedom: It limits the number of available linker conformations, potentially pre-organizing the PROTAC into a bioactive state that is more favorable for ternary complex formation.
-
Introduce Favorable Interactions: The hydrophobic nature of the tert-butyl group can introduce new, productive van der Waals or hydrophobic interactions within the ternary complex, either with the POI or the E3 ligase. Such interactions have been shown to enhance binding cooperativity (α) and, consequently, the potency and selectivity of the degrader.[7][8] For example, the crystal structure of the degrader MZ1 in its ternary complex revealed that the linker folds to pack between moieties of the bound ligands, highlighting the importance of linker-protein interactions.[7]
-
-
The Ketone Backbone: While the ketone is less reactive than the primary amine, it subtly alters the linker's electronic properties compared to a standard alkyl chain. It can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets. While not the primary conjugation point in the strategy outlined below, it remains a feature that could be exploited in more advanced designs, for instance, through the formation of an oxime or hydrazone linkage.
Section 2: Synthetic Strategy and Protocols
Incorporating this compound requires a modular synthetic approach. The building block itself is not a bifunctional linker; rather, it is a monofunctional amine that can be used to cap or modify a linker precursor. The following workflow illustrates a sound strategy to integrate this motif into a PROTAC structure.
Workflow for PROTAC Synthesis
The overall strategy involves first creating a modified linker containing the tert-butyl ketone motif and then using this new linker to conjugate the POI and E3 ligase ligands.
Caption: Synthetic workflow for PROTAC assembly.
Protocol 1: Synthesis of a Modified Linker with the tert-Butyl Ketone Motif
This protocol details the coupling of this compound to a commercially available bifunctional linker precursor.
Objective: To synthesize Boc-NH-PEG₄-C(O)NH-CH₂C(O)C(CH₃)₃.
Materials & Reagents:
| Reagent | Supplier | Cat. No. (Example) |
| This compound HCl | Sigma-Aldrich | ATE458964492 |
| Boc-NH-PEG₄-COOH | BroadPharm | BP-20667 |
| HATU | Chem-Impex | 02447 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Dichloromethane (DCM), Anhydrous | Acros Organics | 326880010 |
| N,N-Dimethylformamide (DMF), Anhydrous | Acros Organics | 326920010 |
| Saturated Sodium Bicarbonate (aq.) | Fisher Scientific | S233 |
| Brine (Saturated NaCl aq.) | Fisher Scientific | S271 |
| Magnesium Sulfate, Anhydrous | Fisher Scientific | M65 |
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-NH-PEG₄-COOH (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Amine Preparation: In a separate flask, suspend this compound hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 10 minutes at room temperature.
-
Carboxylic Acid Activation: To the solution from Step 1, add HATU (1.2 eq) and stir for 15 minutes at room temperature. A color change to light yellow may be observed.
-
Coupling Reaction: Add the amine solution from Step 2 to the activated acid from Step 3.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM). Combine the pure fractions and concentrate to yield the desired modified linker. Confirm the identity and purity of the product by ¹H NMR and LC-MS. This validation is critical to ensure success in subsequent steps.
Protocol 2: Stepwise Assembly of the Final PROTAC
This protocol describes the sequential coupling of the modified linker to the E3 ligase ligand and then to the POI ligand.
Objective: To synthesize a final PROTAC using the linker from Protocol 1.
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve the purified linker from Protocol 1 in a 20-50% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture in vacuo to remove TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of residual acid. The resulting amine-TFA salt is often used directly in the next step.
-
-
First Coupling (Linker to E3 Ligase Ligand):
-
Following the general procedure outlined in Protocol 1 (Steps 1, 3-7), couple the deprotected linker-amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
-
Use DIPEA (at least 3.0 eq) to neutralize both the amine-TFA salt and to serve as the reaction base.
-
After purification, this yields the E3-Linker-Motif intermediate, which now has a terminal carboxylic acid from the PEG spacer.
-
-
Second Coupling (Intermediate to POI Ligand):
-
Following the general procedure from Protocol 1 again, couple the E3-Linker-Motif intermediate (which has a terminal carboxylic acid) with an amine-functionalized POI ligand.
-
After purification and characterization (NMR, LC-MS, HRMS), the final PROTAC is obtained.
-
Section 3: Mechanism of Action & Evaluation
Once synthesized, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.
Catalytic Cycle of PROTAC-Mediated Degradation
The synthesized PROTAC hijacks the ubiquitin-proteasome system through a catalytic cycle. The bulky tert-butyl ketone motif, now part of the linker, plays a key role in mediating the formation and stability of the ternary complex.
Caption: Catalytic cycle of PROTAC action.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target POI in cells treated with the synthesized PROTAC.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane with TBST (3x).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST (3x).
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation. From this data, the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.[15]
-
Conclusion
This compound is a valuable, albeit unconventional, chemical tool for the synthesis of PROTACs. While not a standalone linker, its strategic incorporation allows for the introduction of a bulky tert-butyl ketone motif. This motif can serve as a conformational restraint and introduce new hydrophobic interactions, providing a rational strategy to enhance the formation of the critical ternary complex. By moving beyond simple PEG and alkyl chains and embracing unique structural building blocks, researchers can access a wider chemical space to develop next-generation protein degraders with improved potency, selectivity, and therapeutic potential.
References
- (No source provided for this number in the thought process)
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22147967, this compound hydrochloride. PubChem. [Link]
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
- (No source provided for this number in the thought process)
- AxisPharm. (2023). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
- CD Bioparticles. (n.d.). PROTAC Linkers. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 426628, this compound. PubChem. [Link]
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- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
- (No source provided for this number in the thought process)
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- He, Y., et al. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
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- 1. chempep.com [chempep.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound hydrochloride 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 1-Amino-3,3-dimethylbutan-2-one in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
1-Amino-3,3-dimethylbutan-2-one, also known as aminopinacolone, is an alpha-amino ketone that is emerging as a valuable building block in medicinal chemistry. Its unique structural feature—a primary amine adjacent to a ketone shielded by a sterically demanding tert-butyl group—imparts specific conformational constraints and reactivity patterns that can be strategically exploited in drug design. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role as a versatile synthetic intermediate. Detailed protocols for its synthesis and subsequent derivatization are presented, alongside a discussion of its potential in constructing complex molecular architectures, including its emerging role as a linker component in Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Value of Steric Hindrance and Bifunctionality
In the landscape of medicinal chemistry, the careful selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.[][2] this compound presents an intriguing scaffold due to the juxtaposition of two reactive functional groups: a primary amine and a ketone. The presence of a tert-butyl group adjacent to the carbonyl imparts significant steric hindrance, which can influence reaction outcomes and the conformational preferences of resulting derivatives.[3] This steric bulk can be advantageous in shielding certain parts of a molecule from metabolic degradation or in directing non-covalent interactions within a protein binding pocket.
The alpha-amino ketone motif itself is a well-established pharmacophore and a versatile synthetic intermediate for the construction of various nitrogen-containing heterocycles and polyfunctional molecules.[4][5] This guide will explore the practical synthesis and derivatization of this compound and delve into its strategic application in contemporary drug discovery programs.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The compound is typically handled as its hydrochloride salt to improve stability and solubility in polar solvents.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | This compound | This compound;hydrochloride | [4][6] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [4][6] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [4][6] |
| CAS Number | 82962-91-2 | 33119-72-1 | [4][6] |
| Appearance | Not widely reported | White to yellow solid | [7] |
| Storage | 2-8 °C | Inert atmosphere, room temperature | [7] |
Synthetic Protocols
The synthesis of alpha-amino ketones is a well-documented area of organic chemistry, with numerous methods available.[6][7][8] The following protocol describes a plausible and generalizable approach for the laboratory-scale synthesis of this compound, adapted from established methodologies for alpha-amination of ketones.
Protocol 3.1: Synthesis of this compound Hydrochloride
This protocol is based on the principle of alpha-halogenation of a ketone followed by nucleophilic substitution with an amine source.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound HCl.
Materials:
-
3,3-Dimethylbutan-2-one (Pinacolone)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalyst)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
α-Bromination: To a solution of 3,3-dimethylbutan-2-one (1.0 eq) in a suitable solvent like dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-3,3-dimethylbutan-2-one. This intermediate is often used without further purification.
-
Gabriel Synthesis: Dissolve the crude bromo-ketone (1.0 eq) in DMF. Add potassium phthalimide (1.2 eq) and heat the mixture (e.g., 60-80 °C) with stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration and wash with water to obtain the phthalimide-protected amino ketone.
-
Deprotection: Suspend the phthalimide-protected intermediate in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture. A precipitate of phthalhydrazide will form.
-
Isolation: After cooling, filter off the phthalhydrazide precipitate. Acidify the filtrate with a solution of HCl in ethanol or ether to precipitate the hydrochloride salt of the desired product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
Derivatization and Application in Medicinal Chemistry
The bifunctional nature of this compound allows for a variety of chemical transformations, making it a versatile scaffold for building molecular complexity.
Protocol 4.1: N-Acylation
The primary amine can be readily acylated to form amides, which are common functional groups in drug molecules.
Workflow Diagram:
Caption: General workflow for N-acylation.
Procedure (Amide Coupling):
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM or DMF), add a base such as triethylamine or diisopropylethylamine (2.2 eq) to neutralize the salt and free the amine.
-
Add the carboxylic acid of interest (1.1 eq) and a peptide coupling reagent such as HATU or EDC/HOBt (1.2 eq).
-
Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Perform an aqueous work-up, dry the organic layer, and purify the product by column chromatography.
Protocol 4.2: Reductive Amination
The ketone functionality can be converted to a secondary amine via reductive amination, providing another vector for molecular elaboration.
Procedure:
-
Dissolve this compound (preferably as the free base, after N-protection) (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane or methanol.
-
Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.
-
Quench the reaction with water or a saturated solution of ammonium chloride, and extract the product with an organic solvent.
-
Purify by standard methods.
Application Spotlight: A Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[9] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[10] The linker is not merely a spacer but plays a critical role in the physicochemical properties and biological activity of the PROTAC.[9][11]
The structural characteristics of this compound make it a potentially valuable component for PROTAC linkers. The primary amine allows for covalent attachment to either the POI ligand, the E3 ligase ligand, or another part of the linker, often through stable amide bond formation. The ketone can be retained as a polar feature or further functionalized. The tert-butyl group provides a conformationally rigid, sterically defined element within the linker, which can influence the relative orientation of the two ends of the PROTAC and affect the formation of a productive ternary complex between the POI and the E3 ligase.
Conceptual PROTAC Structure:
Caption: Conceptual structure of a PROTAC incorporating the aminopinacolone scaffold.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its combination of a reactive primary amine, a modifiable ketone, and a sterically demanding tert-butyl group provides chemists with a tool to introduce specific structural and conformational features into drug candidates. While detailed biological studies of molecules containing this specific scaffold are still emerging, its utility as a synthetic intermediate, particularly in the rapidly advancing field of PROTACs, is clear. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers looking to incorporate this promising building block into their drug discovery programs.
References
- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchGate.
- Synthesis of α-amino carbonyl compounds: a brief review - Russian Chemical Reviews.
- Recent advances in the synthesis of α-amino ketones. - Semantic Scholar.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PubMed Central.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling | ACS Omega.
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- A New Way of Creating the Building Blocks of Drugs | Technology Networks.
Sources
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- 3. wpage.unina.it [wpage.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 7. [PDF] Recent advances in the synthesis of α-amino ketones. | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
"1-Amino-3,3-dimethylbutan-2-one" reaction conditions for coupling
Starting Data Collection
I'm currently immersed in Google searches, focusing on the specifics of coupling reactions for "1-Amino-3,3-dimethylbutan-2-one." My initial goal is to identify typical reaction conditions, concentrating on the coupling reagents and catalysts commonly employed. I'm aiming to build a solid foundation of relevant information to guide the next steps.
Initiating Information Gathering
I've initiated comprehensive Google searches to uncover reaction conditions for coupling reactions using "this compound." My focus is on coupling partners, catalysts, and reaction parameters, examining established protocols and mechanistic insights from reputable sources. I'm aiming to synthesize this data to pinpoint the most effective coupling methodologies, with specific attention on amide bond formation and reductive amination.
Launching Extensive Searches
I'm now deep-diving into the literature, running comprehensive Google searches focused on coupling reactions of "this compound." My efforts are centered on identifying prevalent and effective methodologies, paying close attention to reaction conditions and mechanistic details. I will structure a detailed application note. I plan to present mechanisms and protocols for the coupling reactions.
Drafting the Introduction
I'm currently focused on the introduction. I'm aiming to concisely introduce the compound "this compound". I need to set the stage for its importance in coupling reactions.
Developing the Structure
Okay, I've got the overall structure laid out now. The introduction is drafted, highlighting the significance of "this compound" as an α-amino ketone with a bulky tert-butyl group. I've also outlined the key coupling reactions to be covered: primarily amide bond formation, reductive amination (with emphasis on its use as an amine), and other C-N bond forming reactions. The introduction now acts as a road map for the application note. I'm moving on to building out the mechanistic overview of amide bond formation.
Analyzing Coupling Mechanisms
I'm now diving deep into the mechanistic aspects of amide bond formation. Focusing on the activation of carboxylic acids, I'm analyzing the roles of coupling reagents. Carbodiimides and Onium salts are under the microscope, weighing their advantages and limitations. Additives like HOBt and OxymaPure are highlighted as crucial for optimizing reaction efficiency and minimizing racemization.
Exploring Reductive Amination
I've revised the overall plan. Now, I'm focusing on the amine functionality of "this compound" and how it's used in coupling reactions. I'm prioritizing amide bond formation and reductive amination, where it acts as the amine component, and briefly considering other C-N bond-forming reactions. I'm building out the mechanistic details of amide bond formation, especially the activation of carboxylic acids. Carbodiimides and Onium salts are now under scrutiny, with an emphasis on their advantages and downsides. Additives for optimizing the efficiency and minimizing racemization are highlighted.
Outlining Reaction Sections
I'm now outlining the key sections on amide bond formation and reductive amination. I'm focusing on providing practical, mechanistic details. I will include a detailed protocol and a visual workflow for the amide coupling, plus a table summarizing key coupling reagents. I'll also add context to how reductive amination fits in the overall plan.
Developing Reaction Details
I'm now deep-diving into the amide bond formation, covering the key coupling reagents like carbodiimides and onium salts. I will create a detailed table comparing these common coupling reagents, with their pros and cons. I plan to construct a step-by-step protocol for a generic amide coupling using a potent reagent and include a visual workflow diagram to summarize the main details. The reductive amination section will follow the same approach.
Developing the Protocol
I'm now drafting a detailed protocol for a generic amide coupling, focusing on the practical aspects. I'm exploring the nuances of using a potent coupling reagent like HATU, including how to handle the starting materials and control reaction conditions. I will include a detailed visual workflow diagram summarizing the key steps. I plan to construct the reductive amination section after that.
Focusing on Reductive Amination
I'm now shifting my focus to the reductive amination section of the application note. I'll include mechanistic details, and I will draft a general protocol. Emphasis will be placed on why mild reducing agents are used and include a visual workflow diagram summarizing the key steps. I'll ensure it complements the amide bond formation content.
Developing the Plan
I've established a detailed plan for the application note. I will introduce "this compound," highlighting its structure and importance in coupling reactions. I will then delve into amide bond formation and reductive amination, including mechanistic overviews, detailed protocols, and visual workflows for both. Finally, a troubleshooting section will address common issues.
Application Notes & Protocols: Purification of 1-Amino-3,3-dimethylbutan-2-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 1-Amino-3,3-dimethylbutan-2-one. As an α-aminoketone, this compound presents unique challenges due to its bifunctional nature, combining a basic amino group and a carbonyl moiety.[1][2] These characteristics can lead to difficulties such as product degradation on acidic stationary phases, strong interactions causing poor separation, and potential for self-condensation.[1][2] This document outlines field-proven strategies, including modified column chromatography, chemical derivatization for simplified purification, and recrystallization of the hydrochloride salt, to empower researchers in obtaining high-purity material essential for drug development and complex organic synthesis.
Introduction and Physicochemical Profile
This compound is a valuable synthetic intermediate. Its structure, featuring a primary amine adjacent to a sterically hindered ketone, makes it a useful building block. The purity of this compound is paramount for subsequent synthetic steps, as common impurities can interfere with reactions or introduce unwanted byproducts.
Common impurities often stem from its synthesis, which may involve the amination of a pinacolone derivative.[3][4] Potential impurities include unreacted starting materials, byproducts from side reactions, or the corresponding amino alcohol, 1-Amino-3,3-dimethylbutan-2-ol, from over-reduction.[5][6]
Physicochemical Data
A thorough understanding of the compound's properties is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [7] |
| Molecular Weight | 115.17 g/mol | [7] |
| Appearance | White to Yellow Solid | [8] |
| InChI Key | CRTRUQUJSMFWPD-UHFFFAOYSA-N | [8] |
| CAS Number | 82962-91-2 | [7] |
| Storage Temperature | 2-8 °C | [8] |
Core Challenges in Purifying α-Aminoketones
The purification of α-aminoketones like this compound is notoriously challenging. The primary difficulties arise from the compound's inherent chemical nature.
-
Instability on Standard Silica Gel: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive α-aminoketones.[1]
-
Analyte-Stationary Phase Interaction: The basic primary amine exhibits strong ionic and hydrogen-bonding interactions with acidic silanol groups. This leads to significant peak tailing on Thin Layer Chromatography (TLC) and poor resolution and recovery during column chromatography.
-
Potential for Racemization: For chiral α-aminoketones, the acidic surface of silica gel can catalyze enolization, leading to racemization or epimerization.[1] While this compound is achiral, this is a critical consideration for analogous structures.
Purification Methodologies and Protocols
Based on the compound's properties and the challenges described, several robust purification strategies can be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final form of the product (free base vs. salt).
Method 1: Deactivated Silica Gel Column Chromatography
This is the most direct chromatographic method for purifying the free base. The core principle is to neutralize the acidic sites on the silica gel surface to prevent product degradation and improve elution behavior.
Causality: The addition of a basic modifier, typically triethylamine (TEA), to the mobile phase effectively neutralizes the acidic silanol groups.[1] This minimizes unwanted interactions with the basic amine of the target compound, resulting in symmetrical peak shapes and improved recovery.
-
TLC Analysis and Solvent System Optimization:
-
Prepare a stock solution of your crude material.
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in a mobile phase consisting of a mixture of ethyl acetate and hexanes (start with a 1:4 ratio and adjust as needed).
-
Crucially, prepare a second developing chamber with the same solvent system but with an added 1-3% triethylamine (e.g., for 10 mL of eluent, add 0.1-0.3 mL of TEA).
-
Compare the two plates. The plate developed with TEA should show a well-defined spot with minimal streaking. Adjust the ethyl acetate/hexanes ratio to achieve an Rf value between 0.2 and 0.4 for the target compound.[1]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare the mobile phase identified in the previous step, ensuring it contains 1-3% triethylamine.
-
Create a slurry of silica gel in the prepared mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure an evenly packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[1]
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Carefully apply the sample to the top of the column.
-
Begin elution with the TEA-containing mobile phase, collecting fractions.
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC, using the optimized TEA-containing solvent system.
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified free base.
-
Caption: Workflow for Deactivated Silica Gel Chromatography.
Method 2: Purification via a Reversible Protecting Group
An alternative and highly effective strategy involves temporarily masking the problematic amine functionality with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal as it converts the basic amine into a neutral carbamate, which is stable and behaves predictably during standard chromatography.[1]
Causality: The N-Boc protected compound is no longer basic and is significantly less polar. This eliminates the adverse interactions with silica gel, allowing for straightforward purification using standard, unmodified solvent systems. The protecting group is then cleanly removed under acidic conditions.
-
Step A: N-Boc Protection:
-
Dissolve the crude this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of triethylamine.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Perform an aqueous workup to remove the TEA and any water-soluble byproducts. Dry the organic layer and concentrate to obtain the crude N-Boc protected aminoketone.
-
-
Step B: Standard Silica Gel Chromatography:
-
The N-Boc protected compound is now a simple ketone and can be purified using a standard silica gel column with an un-modified eluent (e.g., ethyl acetate/hexanes).
-
Determine the optimal solvent system by TLC.
-
Perform the column chromatography as standard to isolate the pure, protected compound.
-
-
Step C: Deprotection:
-
Dissolve the purified N-Boc aminoketone in dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature, monitoring by TLC until the protected compound is gone.
-
Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. This yields the purified aminoketone as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[1]
-
Caption: The Protect-Purify-Deprotect workflow using a Boc group.
Method 3: Recrystallization of the Hydrochloride Salt
For obtaining highly pure, crystalline, and easy-to-handle material, recrystallization is an excellent choice. The free base is a solid, but it is often more practical to purify its hydrochloride salt, which typically exhibits better crystalline properties.[9][10]
Causality: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures.[11] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, allowing the desired compound to crystallize out upon cooling while impurities remain in the solution (mother liquor).[11]
-
Preparation of the Hydrochloride Salt (if starting from free base):
-
Dissolve the crude free base in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or dioxane with stirring.
-
The hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry.
-
-
Solvent Selection:
-
Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, methanol, water) and solvent mixtures (e.g., ethanol/diethyl ether, isopropanol/hexanes).
-
The goal is to find a solvent or solvent pair that dissolves the salt when hot but not when cold. For salts, polar protic solvents or their mixtures with non-polar co-solvents are often effective.[12]
-
-
Recrystallization Procedure:
-
Place the crude salt in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough solvent to fully dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities. Hot-filter the solution to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the pure this compound hydrochloride.
-
Sources
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- 5. 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-AMINO-3,3-DIMETHYL-BUTAN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. m.youtube.com [m.youtube.com]
- 12. Purification [chem.rochester.edu]
Application Notes and Protocols for the Analytical Characterization of 1-Amino-3,3-dimethylbutan-2-one
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 1-Amino-3,3-dimethylbutan-2-one, a pivotal building block in contemporary drug discovery and organic synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the structural elucidation, purity assessment, and impurity profiling of this α-aminoketone. The methodologies encompass Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section is crafted to not only provide step-by-step instructions but also to elucidate the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility.
Introduction: The Significance of this compound Characterization
This compound, with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a primary aminoketone of significant interest in medicinal chemistry.[1] Its structural motif, featuring a sterically hindered tert-butyl group adjacent to a ketone and a primary amine, makes it a valuable precursor in the synthesis of complex organic molecules. The hydrochloride salt of this compound (CAS No. 33119-72-1) is a commonly used form due to its enhanced stability and solubility.[2]
The purity and structural integrity of this compound are paramount for its application in multi-step syntheses, particularly in the development of novel therapeutics. Impurities, arising from the synthetic route or degradation, can have a profound impact on reaction yields, downstream product purity, and ultimately, the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential for its complete characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 82962-91-2 | [1] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water, methanol, and other polar organic solvents. The hydrochloride salt exhibits enhanced aqueous solubility. | --- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for Experimental Choices
The choice of a deuterated solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for amines, which can undergo proton exchange, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be advantageous in resolving exchangeable protons. For this application note, we will detail the protocol using CDCl₃, as it is a common starting point, but researchers should consider other solvents if proton exchange broadens the amine proton signals.
Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| t-Butyl Protons (C(CH₃)₃) | ~1.1 - 1.3 (singlet, 9H) | ~26 - 28 | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons for coupling. The corresponding carbon signal will be in the aliphatic region. |
| Methylene Protons (CH₂) | ~3.3 - 3.6 (singlet, 2H) | ~45 - 50 | These protons are adjacent to the carbonyl group and the amino group, which deshields them, shifting their signal downfield. They will appear as a singlet as there are no adjacent non-equivalent protons. |
| Amine Protons (NH₂) | ~1.5 - 2.5 (broad singlet, 2H) | N/A | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad. |
| Quaternary Carbon (C(CH₃)₃) | N/A | ~43 - 46 | This quaternary carbon will appear as a singlet in the ¹³C NMR spectrum in the aliphatic region. |
| Carbonyl Carbon (C=O) | N/A | ~210 - 215 | The carbonyl carbon of a ketone typically resonates in this downfield region of the ¹³C NMR spectrum. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing and Interpretation: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and assign the chemical shifts based on the predicted values and multiplicities. Analyze the ¹³C NMR spectrum to identify all six carbon atoms. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of this compound and for providing structural information through its fragmentation pattern.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that induces extensive fragmentation, providing a characteristic "fingerprint" of the molecule.
Predicted Mass Spectrum and Fragmentation
-
ESI-MS: The ESI mass spectrum in positive ion mode is expected to show a prominent peak at m/z 116.1, corresponding to the protonated molecule [C₆H₁₃NO + H]⁺.
-
EI-MS: The EI mass spectrum will likely display a molecular ion peak (M⁺) at m/z 115.1, although it may be weak. The fragmentation pattern is anticipated to be dominated by α-cleavage adjacent to the carbonyl group and the amino group. Key predicted fragments include:
-
m/z 57: [C(CH₃)₃]⁺ - A very stable tert-butyl cation, likely a base peak.
-
m/z 86: [M - C₂H₅]⁺ or [M - 29]⁺ - Loss of an ethyl radical.
-
m/z 30: [CH₂=NH₂]⁺ - A common fragment from primary amines.
-
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
LC-MS Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
-
-
Flow Rate: 0.3-0.5 mL/min.
-
MS System: An ESI-quadrupole or ESI-Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Mass Range: m/z 50-300.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this polar compound.
Rationale for Method Parameters
A C18 column is a good starting point for reversed-phase chromatography. The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol). The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving good peak shape for amines by protonating the analyte and minimizing interactions with residual silanols on the stationary phase. UV detection is suitable due to the presence of the carbonyl chromophore, although the absorbance may be weak. For higher sensitivity, derivatization with a UV-active or fluorescent tag can be employed.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Parameters:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities and Derivatized Analyte
Due to the polar nature of the primary amine, direct GC analysis of this compound can result in poor peak shape and low response. Derivatization is therefore highly recommended to improve its volatility and chromatographic behavior.
Rationale for Derivatization
Silylation is a common and effective derivatization technique for compounds containing active hydrogens (e.g., in amine groups). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine to form a less polar and more volatile trimethylsilyl (TMS) derivative.[3]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Place approximately 1 mg of the sample in a clean, dry reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of MSTFA (or BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (primary amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching |
| C-H (alkane) | 2970-2850 | Stretching |
| C=O (ketone) | 1715-1680 | Stretching |
| N-H (primary amine) | 1650-1580 | Bending (scissoring) |
| C-N | 1250-1020 | Stretching |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
FTIR Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.
Impurity Profiling: Understanding the Synthetic Landscape
A comprehensive characterization of this compound must include an assessment of potential impurities. The synthesis of this compound often starts from pinacolone (3,3-dimethylbutan-2-one).[4][5] A common synthetic route involves the α-halogenation of pinacolone followed by amination.
Potential Impurities
-
Starting Materials: Unreacted pinacolone.
-
Intermediates: α-halo-pinacolone (e.g., 1-bromo-3,3-dimethylbutan-2-one).
-
By-products: Di-aminated products, over-alkylation products, and products of side reactions.
-
Degradation Products: The compound may be susceptible to oxidation or condensation reactions under certain storage conditions.
Analytical Strategy for Impurity Profiling
A combination of HPLC with UV and MS detection (LC-MS) is the most powerful tool for impurity profiling. The HPLC method described in Section 5 can be adapted for this purpose. The mass spectrometer will provide molecular weight information for unknown impurity peaks, which can aid in their identification. GC-MS can be used to detect volatile impurities, such as residual starting materials.
Visualizations
Figure 1: A generalized workflow for the comprehensive analytical characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, HPLC, GC-MS, and FTIR, researchers can confidently verify the structure, assess the purity, and identify potential impurities of this important synthetic intermediate. The provided protocols are designed to be a starting point for method development and should be validated for their intended purpose in accordance with relevant regulatory guidelines.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Grokipedia. (n.d.). Pinacolone.
- PrepChem. (n.d.). Preparation of pinacolone (3,3-dimethyl-2-butanone).
- Purdue University. (n.d.). 3,3-dimethyl-2-butanone.
- PubChem. (n.d.). Pinacolone. National Center for Biotechnology Information.
- NIST. (n.d.). 3,3-Dimethylbutane-2-ol. National Institute of Standards and Technology.
- SpectraBase. (n.d.). 2-Amino-3,3-dimethylbutane. Wiley.
- NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. National Institute of Standards and Technology.
- SpectraBase. (n.d.). 1-(isopropylamino)-3,3-dimethyl-butan-2-one. Wiley.
- Google Patents. (n.d.). US4384145A - Process for the preparation of pinacolone.
- PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupropion.
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. National Center for Biotechnology Information.
- Advanced Chemistry Development. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry.
- Plos One. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- YouTube. (2020). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3.
- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- RSC Publishing. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade.
- PubMed Central. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade.
- Wiley Online Library. (2019). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms.
Sources
Application Note & Protocols: Leveraging 1-Amino-3,3-dimethylbutan-2-one as a Novel Rigidifying Linker Component for PROTAC Synthesis and Evaluation
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, utilizing the cell's own ubiquitin-proteasome system to achieve targeted protein degradation[1]. The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the target-binding and E3 ligase-recruiting moieties[2]. Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of ternary complex stability and, consequently, degradation potency[][4]. This guide introduces 1-Amino-3,3-dimethylbutan-2-one as a novel building block for PROTAC linkers. We posit that the sterically demanding tert-butyl group of this component can impart conformational rigidity, a feature that can pre-organize the PROTAC molecule into a productive geometry for ternary complex formation, potentially enhancing selectivity and efficacy. This document provides the scientific rationale, detailed synthetic protocols, and methodologies for the biological evaluation of PROTACs incorporating this unique structural motif.
Introduction: The Central Role of the Linker in PROTAC Design
PROTAC technology harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins[1]. A PROTAC molecule consists of three essential components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that joins them[5]. Upon co-opting the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome[6].
While the two ligands provide the necessary binding, the linker orchestrates their spatial and geometric orientation, profoundly impacting the stability of the ternary complex[7]. Linker design has evolved from using simple, flexible alkyl and polyethylene glycol (PEG) chains to employing more rigid and complex structures to optimize PROTAC performance[8][9]. A rigid linker can reduce the entropic penalty of ternary complex formation by limiting the number of non-productive conformations, thereby enhancing degradation efficiency[10].
Herein, we explore the application of This compound , a commercially available building block, as a component to introduce steric hindrance and rigidity into a PROTAC linker.
Scientific Rationale: this compound as a Conformational Restrictor
The unique value of this compound lies in its distinctive structure, which combines a versatile primary amine for synthetic conjugation with a bulky tert-butyl group.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [11] |
| Molecular Formula | C₆H₁₃NO | [11] |
| Molecular Weight | 115.17 g/mol | [11] |
| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), tert-Butyl | [11] |
| CAS Number | 82962-91-2 |[11] |
The primary amine serves as a convenient handle for standard peptide coupling reactions, allowing for its straightforward incorporation into a growing linker chain via amide bond formation[12]. The core advantage, however, is the steric influence of the adjacent tert-butyl group. We hypothesize that this group acts as a "conformational rudder," restricting bond rotation and forcing the linker backbone into a more defined spatial arrangement. This pre-organization can lower the entropic cost of binding and promote the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation[1].
Figure 1: Key structural features of this compound.
Experimental Protocols: Synthesis and Characterization
This section outlines the synthesis of a hypothetical PROTAC targeting the BRD4 protein using a JQ1-based ligand, a pomalidomide-based CRBN E3 ligase ligand, and a linker incorporating this compound.
Figure 2: General workflow for the synthesis of a PROTAC with the novel linker.
Protocol 1: Synthesis of BRD4-Degrader PROTAC
This protocol details a representative multi-step synthesis. Researchers should adapt the specific conditions based on the exact properties of their ligands.
Materials:
-
JQ1-acid (POI ligand with carboxylic acid handle)
-
H₂N-PEG₃-CO₂H (Bifunctional linker spacer)
-
This compound hydrochloride[13]
-
Pomalidomide-amine (E3 ligase ligand with amine handle)
-
Coupling Reagents: HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used.
Step 1: Synthesis of JQ1-PEG₃-COOH Intermediate
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add a solution of H₂N-PEG₃-CO₂H (1.1 eq) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS[14].
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the JQ1-PEG₃-COOH intermediate.
Step 2: Coupling with this compound
-
Dissolve the JQ1-PEG₃-COOH intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Add this compound hydrochloride (1.2 eq). Note: The excess DIPEA will neutralize the HCl salt.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Work up as described in Step 1. Purify by flash chromatography to obtain the JQ1-Linker intermediate. The product now has a ketone as its terminal functional group.
Step 3 (Alternative): Reductive Amination to Couple E3 Ligase Ligand As an alternative to building the linker linearly, the ketone on the JQ1-Linker intermediate can be used for reductive amination.
-
Dissolve the JQ1-Linker intermediate (1.0 eq) and Pomalidomide-amine (1.1 eq) in DCM.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and a catalytic amount of acetic acid.
-
Stir at room temperature for 12-24 hours. Monitor by LC-MS.
-
Quench the reaction with saturated NaHCO₃ and extract with DCM.
-
Dry, concentrate, and purify the final PROTAC product by preparative RP-HPLC.
Protocol 2: Analytical Characterization
Ensuring the identity and purity of the final PROTAC is critical for interpreting biological data[15].
-
LC-MS Analysis:
-
Objective: Confirm the molecular weight of the synthesized PROTAC.
-
Method: Dissolve a small sample in DMSO and dilute with mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Inject onto a C18 column and elute with a water/acetonitrile gradient.
-
Expected Result: A major peak in the chromatogram with a mass spectrum corresponding to the calculated [M+H]⁺ of the final PROTAC[15].
-
-
RP-HPLC Analysis:
-
Objective: Determine the purity of the final PROTAC sample.
-
Method: Use a similar setup as LC-MS, but with UV detection (e.g., 254 nm).
-
Expected Result: A single major peak, with purity calculated as the area of the main peak divided by the total area of all peaks. Purity should ideally be >95% for use in cellular assays[15].
-
-
NMR Spectroscopy:
-
Objective: Confirm the chemical structure of the PROTAC.
-
Method: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The observed chemical shifts, integrations, and coupling patterns should be consistent with the proposed structure of the final PROTAC molecule[16].
-
Table 2: Example of Expected Analytical Data for a Hypothetical PROTAC
| Analysis | Parameter | Expected Result |
|---|---|---|
| LC-MS | Calculated [M+H]⁺ | e.g., 1050.55 Da |
| Found [M+H]⁺ | 1050.58 ± 0.1 Da | |
| RP-HPLC | Purity @ 254 nm | > 95% |
| ¹H NMR | Aromatic Protons | Peaks consistent with JQ1 and Pomalidomide |
| tert-Butyl Protons | A sharp singlet integrating to 9H |
| | PEG Protons | Multiplets in the 3.5-3.7 ppm range |
Biological Evaluation: Assessing PROTAC Function
After synthesis and characterization, the PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.
Figure 3: Workflow for the biological evaluation of PROTAC efficacy.
Protocol 3: Western Blot for BRD4 Degradation
This is the cornerstone assay to directly measure PROTAC-mediated protein degradation[1].
-
Cell Culture and Treatment:
-
Seed MV4-11 cells (which are sensitive to BRD4 degradation) in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Prepare serial dilutions of the PROTAC in DMSO, then further dilute in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for 18 hours. Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[17].
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-Actin) to normalize the data[14].
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 signal to the loading control signal for each lane.
-
Plot the normalized BRD4 levels against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage)[18].
-
Protocol 4: Cellular Viability Assay
This assay measures the downstream functional consequence of target degradation[19].
-
Cell Seeding: Seed MV4-11 cells in a 96-well opaque plate at 10,000 cells/well.
-
Treatment: Add serial dilutions of the PROTAC as described above and incubate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: After incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of PROTAC concentration to determine the IC₅₀ value.
Data Interpretation & Troubleshooting
Table 3: Troubleshooting Guide for PROTAC Evaluation
| Observation | Potential Cause | Suggested Action |
|---|---|---|
| No degradation observed | 1. Poor cell permeability. 2. Unstable or non-productive ternary complex. 3. Incorrect linker length/geometry. | 1. Assess permeability using assays like PAMPA[10]. 2. Use biophysical methods (e.g., SPR, TR-FRET) to confirm ternary complex formation[5][19]. 3. Synthesize analogs with different linker lengths (e.g., vary PEG units). |
| "Hook Effect" observed (Degradation decreases at high concentrations) | Formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) that dominate at high concentrations and prevent ternary complex formation[18]. | This is often a hallmark of a functional PROTAC. The optimal therapeutic window will be at concentrations before the hook effect becomes significant. |
| High DC₅₀ value | 1. Weak binding of one or both ligands. 2. Low stability of the ternary complex. | 1. Confirm binary binding affinities of the ligands[10]. 2. Optimize linker rigidity and length to improve ternary complex stability. The rigid component may need to be moved or replaced. |
| Target degradation without cell death | The target protein may not be essential for viability in the chosen cell line or timeframe. | Confirm target engagement and consider using a cell line where the target is a known dependency. |
Conclusion
The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. This guide proposes This compound as a novel, commercially available building block to introduce conformational restraint within the linker structure. The steric bulk of its tert-butyl group offers a compelling strategy to reduce the entropic penalty associated with ternary complex formation, a key step in the degradation pathway. The provided protocols offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this motif. By systematically exploring such unique linker components, researchers can expand the chemical toolbox for PROTAC development and accelerate the discovery of next-generation therapeutics.
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Application Note & Protocols: Synthesis of 1-Amino-3,3-dimethylbutan-2-one Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the synthesis and derivatization of the 1-amino-3,3-dimethylbutan-2-one scaffold, a critical building block in modern medicinal chemistry. We will delve into the strategic considerations underpinning the synthetic routes and offer detailed, field-tested protocols for generating a diverse library of analogs suitable for robust Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be self-validating, with an emphasis on mechanistic understanding and practical execution for researchers in drug discovery and development.
Introduction: The Significance of the α-Aminoketone Scaffold
The α-aminoketone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The this compound core, in particular, offers a unique combination of a sterically demanding tert-butyl group and a reactive aminoketone functionality. This arrangement provides a valuable anchor for probing ligand-receptor interactions, where the bulky tert-butyl group can serve to orient the molecule within a binding pocket, while the amino group provides a convenient handle for synthetic diversification.
The primary goal of synthesizing a library of derivatives from this core is to systematically explore the chemical space around a hit or lead compound. By modifying specific substituents, we can directly probe their influence on biological activity, selectivity, and pharmacokinetic properties (ADME). This systematic approach, known as an SAR study, is fundamental to the iterative process of drug optimization.
Strategic Considerations for Synthesis
The synthesis of this compound derivatives can be broadly approached in two phases: the synthesis of the core aminoketone scaffold and its subsequent diversification.
Synthesis of the Core Scaffold: this compound
The most common and efficient route to the parent this compound is via the Dakin-West reaction, followed by hydrolysis. However, for the purpose of generating a library of N-substituted analogs, a more convergent approach starting from a protected amino acid is often preferable. A highly reliable method involves the use of N-Boc-L-alanine as a starting material, which is then coupled with pivaloyl chloride.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3,3-dimethyl-2-oxobutan-1-yl)carbamate (Boc-protected core)
This protocol outlines the synthesis of the N-Boc protected this compound, a key intermediate for further derivatization.
Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This allows for selective deprotection of the amine for subsequent modifications without disturbing other functional groups.
Diagrammatic Workflow:
Caption: Synthesis of the Boc-protected aminoketone core.
Materials:
-
N-Boc-L-alanine (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dichloromethane (DCM)
-
tert-Butylmagnesium chloride (2.0 M in THF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Weinreb Amide Formation:
-
To a solution of N-Boc-L-alanine (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Slowly add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. Purify by flash column chromatography if necessary.
-
-
Grignard Addition:
-
Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C under an inert atmosphere (N2 or Ar).
-
Add tert-butylmagnesium chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to afford the tert-butyl (3,3-dimethyl-2-oxobutan-1-yl)carbamate.
-
Expected Yield: 75-85% over two steps.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Deprotection and Derivatization
This section details the deprotection of the Boc-protected core and subsequent derivatization via N-acylation and reductive amination.
Diagrammatic Workflow for Derivatization:
Caption: General scheme for deprotection and derivatization.
2.1. N-Acylation
Rationale: Acylation of the primary amine introduces an amide bond, which can act as a hydrogen bond donor and acceptor, significantly influencing binding interactions. A wide variety of acyl chlorides and carboxylic acids are commercially available, allowing for extensive SAR exploration.
Materials:
-
tert-butyl (3,3-dimethyl-2-oxobutan-1-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
DCM
-
Acyl chloride or Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HATU) if starting from a carboxylic acid
-
Base (e.g., DIPEA or Triethylamine) (2.2 eq)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected core (1.0 eq) in DCM.
-
Add an excess of TFA or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting amine salt is often used directly in the next step.
-
-
N-Acylation:
-
Dissolve the crude amine salt in DCM and cool to 0 °C.
-
Add the base (2.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor by TLC. Upon completion, dilute with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to yield the desired N-acyl derivative.
-
2.2. Reductive Amination
Rationale: Reductive amination introduces a secondary amine, providing a different hydrogen bonding profile and increased conformational flexibility compared to the amide. This method allows for the introduction of a wide range of alkyl and aryl groups.
Materials:
-
Crude this compound salt (from deprotection) (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloroethane (DCE) or THF
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a solution of the crude amine salt (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Monitor by TLC. Upon completion, quench with saturated aqueous NaHCO3.
-
Extract the product with DCM. Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO4, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to afford the desired N-alkyl derivative.
Data Summary for SAR Studies
The following table provides a template for summarizing the data from a synthesized library of derivatives. This structured approach is crucial for discerning meaningful SAR trends.
| Compound ID | R-Group | Modification Type | Yield (%) | Purity (%) | IC₅₀ (nM) |
| CORE-AC-01 | -COCH₃ | Acylation | 85 | >98 | 520 |
| CORE-AC-02 | -COPh | Acylation | 78 | >99 | 150 |
| CORE-AC-03 | -CO(4-Cl-Ph) | Acylation | 81 | >98 | 85 |
| CORE-RA-01 | -CH₂Ph | Reductive Amination | 72 | >99 | 310 |
| CORE-RA-02 | -CH₂(c-Hex) | Reductive Amination | 68 | >97 | 850 |
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of this compound derivatives. By systematically applying these N-acylation and reductive amination strategies, researchers can efficiently assemble compound libraries for comprehensive SAR studies. The key to successful drug discovery lies not only in the synthesis of novel compounds but also in the careful and systematic evaluation of their biological activities, a process that is greatly facilitated by the structured approach outlined here.
References
- Title: The Dakin–West reaction Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Weinreb Amide Acylation Source: Organic Chemistry Portal URL:[Link]
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Reductive Amination Source: Organic Chemistry Portal URL:[Link]
Introduction: The Significance of Sterically Hindered α-Amino Ketones
An Application Guide to the Chiral Synthesis of 1-Amino-3,3-dimethylbutan-2-one Analogs
Chiral α-amino ketones are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1][2] Their value extends beyond their intrinsic bioactivity; they are highly versatile synthetic intermediates. The carbonyl and amine functionalities allow for a rich variety of chemical transformations, providing pathways to essential molecules like chiral amino alcohols and amino acids.[1][2]
Among this important class of compounds, analogs of "this compound" present a unique synthetic challenge. The presence of a sterically demanding tert-butyl group adjacent to the carbonyl function significantly influences the reactivity and stereochemical outcome of synthetic transformations. Overcoming this steric hindrance to install a chiral amine center with high enantiopurity requires carefully designed and optimized catalytic systems.
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the contemporary and field-proven strategies for the chiral synthesis of these valuable building blocks. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering protocols that are both robust and validated by authoritative literature.
Logical Workflow for Chiral Synthesis
The successful synthesis and validation of a chiral α-amino ketone analog follows a structured workflow. The process begins with the selection of an appropriate synthetic strategy based on available starting materials and desired stereochemical outcome, proceeds through synthesis and purification, and concludes with rigorous characterization to confirm both chemical identity and enantiopurity.
Caption: General workflow for the synthesis and validation of chiral α-amino ketones.
Core Synthetic Strategies and Mechanistic Insights
Several powerful strategies have emerged for the enantioselective synthesis of α-amino ketones. The choice of method often depends on the specific substrate and the availability of catalysts and starting materials.
Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation
This elegant approach involves the reduction of an in situ-formed α-keto imine. Chiral phosphoric acids (CPAs) have proven to be exceptionally effective catalysts for this transformation, creating a well-defined chiral environment that directs the hydride transfer from a hydrogen donor (e.g., a Hantzsch ester) to one face of the C=N bond.
Causality of Experimental Choice:
-
Catalyst: The bulky substituents on the chiral phosphoric acid (e.g., 2,4,6-triisopropylphenyl) create a sterically confined pocket. This pocket binds the imine substrate through hydrogen bonding, exposing one enantiotopic face to the incoming hydride.[3]
-
Imines: The reaction can be performed on pre-formed ketimines or, more conveniently, as a one-pot reductive amination of the corresponding diketone. The latter avoids the isolation of potentially unstable imine intermediates.[2][3]
-
Hydrogen Source: Hantzsch esters are preferred hydrogen donors due to their stability and high reactivity under mild acidic conditions.
Caption: Simplified catalytic cycle for Brønsted acid-catalyzed transfer hydrogenation.
Palladium-Catalyzed Asymmetric Arylation of α-Keto Imine Surrogates
For the synthesis of α-aryl-α-amino ketones, palladium catalysis offers a powerful C-C bond-forming strategy. A key innovation in this area is the use of stable C-acyl N-sulfonyl-N,O-aminals as precursors that generate the reactive α-keto imine in situ.[1]
Causality of Experimental Choice:
-
α-Keto Imine Surrogate: Direct use of acyclic α-keto imines can be problematic due to their instability. The C-acyl N,O-aminal provides a stable, bench-top friendly precursor that releases the reactive imine under the reaction conditions.[1]
-
Catalyst System: A chiral palladium(II) complex, typically formed from a precursor like Pd(TFA)₂ and a chiral phosphine-oxazoline ligand, catalyzes the enantioselective addition of an arylboronic acid to the imine. The ligand's structure is critical for inducing high enantioselectivity.[1]
Direct Asymmetric α-Amination of Ketones
Instead of forming the C-N bond via a reductive process, this strategy involves the direct reaction of a ketone enolate (or enamine equivalent) with an electrophilic nitrogen source.
Causality of Experimental Choice:
-
Nitrogen Source: Azodicarboxylates, such as di-tert-butyl azodicarboxylate (DBAD), are commonly used as robust, electrophilic amine synthons.[4]
-
Catalyst: A metal-ligand complex, such as one formed from ZnEt₂ and a chiral ProPhenol ligand, can effectively coordinate both the ketone substrate and the aminating agent, facilitating a highly organized and enantioselective bond formation.[4] This approach is particularly powerful for creating quaternary stereocenters.
Comparative Overview of Synthetic Methods
| Method | Catalyst System | Key Features | Typical Yield (%) | Typical ee (%) |
| Brønsted Acid Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Broad substrate scope, operational simplicity, high efficiency.[3] | 90-99% | 90-98% |
| Pd-Catalyzed Arylation | Pd(TFA)₂ / Chiral Phosphine Ligand | Access to α-aryl-α-amino ketones; uses stable imine surrogates.[1] | 70-85% | 90-95% |
| Direct Asymmetric Amination | Zn-ProPhenol / Azodicarboxylate | Forms tri- and tetrasubstituted stereocenters directly from ketones.[4] | 80-95% | 85-99% |
| Enzymatic Kinetic Resolution | Transaminase / Lipase | High selectivity under mild conditions; ideal for specific substrates.[5][6] | <50% (DKR >50%) | >99% |
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Asymmetric Reductive Amination of 3,3-Dimethylbutane-1,2-dione
This protocol is adapted from the highly efficient method developed by Guo and coworkers and represents a reliable route to (R)- or (S)-1-Amino-3,3-dimethylbutan-2-one.[2][3]
Materials and Reagents:
-
3,3-Dimethylbutane-1,2-dione (tert-butylglyoxal)
-
Benzylamine
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or its (S)-enantiomer
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add the diketone (0.2 mmol, 1.0 equiv), benzylamine (0.22 mmol, 1.1 equiv), and anhydrous toluene (2.0 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding α-keto imine.
-
Catalyst and Reductant Addition: To the reaction mixture, add the chiral phosphoric acid catalyst ((R)-TRIP, 0.01 mmol, 5 mol%) and the Hantzsch ester (0.24 mmol, 1.2 equiv).
-
Reaction: Seal the flask and stir the reaction mixture vigorously at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected chiral α-amino ketone.
-
Deprotection (if necessary): The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield the free amine.
-
Characterization & Enantiomeric Excess Determination:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture).
-
Trustworthiness - Self-Validation:
-
Expected Yield: 90-97%.[2]
-
Expected Enantioselectivity: 92-96% ee.[2]
-
The protocol's reliability is demonstrated by its high yield and excellent enantiocontrol, which are consistent with published, peer-reviewed results.
Conclusion and Future Outlook
The chiral synthesis of sterically hindered α-amino ketones like this compound analogs has matured significantly, with catalytic asymmetric methods now providing highly efficient and selective routes. Strategies such as Brønsted acid-catalyzed transfer hydrogenation and direct asymmetric amination stand out for their operational simplicity, broad applicability, and exceptional stereocontrol. These methods empower chemists to access these crucial building blocks for the development of next-generation therapeutics and advanced materials. Future efforts will likely focus on further reducing catalyst loadings, expanding the substrate scope to even more challenging structures, and developing biocatalytic methods that offer unparalleled selectivity under green and sustainable conditions.
References
- Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]
- Li, J., et al. (2019). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
- Fay, J. P., & Mattson, A. E. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 263-277. [Link]
- Carswell, E. L., et al. (2015). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Angewandte Chemie International Edition, 54(43), 12711-12715. [Link]
- Ríos-Lombardía, N., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(23), 4247. [Link]
- Komaki, Y., et al. (2014). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 80(17), 5343-5350. [Link]
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. In Principles of Asymmetric Synthesis. Elsevier. [Link]
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]
- 4. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Amino-3,3-dimethylbutan-2-one as a Versatile Synthon for Multicomponent Reactions in Drug Discovery
Introduction: The Strategic Value of 1-Amino-3,3-dimethylbutan-2-one in Modern Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more starting materials in a single, one-pot operation, have emerged as a cornerstone of this paradigm.[1][2] MCRs are celebrated for their high atom economy, operational simplicity, and their ability to generate complex, drug-like molecules from simple precursors in a convergent manner.[1]
This guide focuses on the application of a particularly valuable, yet underutilized, building block: This compound . This α-amino ketone, characterized by a sterically demanding tert-butyl group adjacent to a ketone carbonyl and a primary amine, offers unique structural and reactive properties. Its bifunctional nature allows it to serve as a versatile synthon in a variety of powerful MCRs, most notably the Ugi and Passerini reactions. The steric hindrance provided by the tert-butyl group can impart specific conformational constraints on the resulting products, a feature highly sought after in the design of selective therapeutic agents.
These application notes provide researchers, synthetic chemists, and drug development professionals with a comprehensive technical overview, field-tested insights, and detailed, step-by-step protocols for leveraging this compound in the synthesis of novel molecular scaffolds.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
Chemical and Physical Data
The key properties of this compound and its common hydrochloride salt are summarized below. The free base is often generated in situ from the more stable hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 82962-91-2 (Free Base) | [3][4] |
| 33119-72-1 (Hydrochloride Salt) | [5] | |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Storage | 2-8 °C, under inert atmosphere | [4] |
Structural Features and Reactivity Insights
The synthetic utility of this compound stems from two key features:
-
α-Amino Ketone Moiety : This functional group is a valuable synthon in organic synthesis. The primary amine serves as a potent nucleophile and a handle for imine formation, while the adjacent ketone provides an electrophilic center.[6][7][8]
-
tert-Butyl Group : This bulky group provides significant steric shielding. In MCRs, this can influence the stereochemical outcome of the reaction and lock the resulting product into a more rigid conformation. This is a powerful tool for probing structure-activity relationships (SAR) in drug design.
Safety and Handling Precautions
This compound hydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[5][9] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5][10] |
Handling Protocol:
-
Always handle the compound in a certified chemical fume hood.
-
Wear standard Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Keep away from heat, sparks, and open flames.[11]
-
Store the container tightly closed in a cool, well-ventilated place.[10]
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, capable of generating complex α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step.[2][12] this compound serves as the amine component, reacting with an external aldehyde or ketone to initiate the reaction cascade.
Ugi Reaction Mechanism
The reaction is driven by the irreversible Mumm rearrangement in the final step. The initial condensation of the amine (from this compound) and an aldehyde forms a Schiff base, which is the first key intermediate.
Caption: Mechanism of the Ugi Four-Component Reaction.
Protocol: Synthesis of a Representative α-Acylamino Amide
This protocol describes the synthesis of N-(1-(cyclohexylcarbamoyl)-2,2-dimethylpropyl)-N-(4-fluorobenzyl)benzamide using this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
4-Fluorobenzaldehyde
-
Benzoic acid
-
Cyclohexyl isocyanide
-
Methanol (anhydrous)
-
Triethylamine (Et₃N)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 mmol, 151.6 mg).
-
Free Base Generation: Add anhydrous methanol (10 mL) and triethylamine (1.1 mmol, 0.153 mL). Stir for 10 minutes at room temperature to generate the free amine in situ.
-
Component Addition: To the stirring solution, add benzoic acid (1.0 mmol, 122.1 mg) followed by 4-fluorobenzaldehyde (1.0 mmol, 0.107 mL).
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 0.124 mL) dropwise to the mixture. Caution: Isocyanides have a strong, unpleasant odor and are toxic. Handle in a fume hood.
-
Reaction: Seal the flask and stir the mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.
Representative Ugi Reaction Data
The following table illustrates the versatility of the reaction with various inputs.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 85 |
| 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Methanol | 82 |
| Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | Dichloromethane | 78 |
| Cyclohexanecarboxaldehyde | 4-Nitrobenzoic acid | tert-Butyl isocyanide | Methanol | 88 |
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[13][14] In this context, the ketone functionality of this compound serves as the carbonyl component. For this reaction, the amine group must first be protected to prevent it from participating in undesired side reactions.
Passerini Reaction Mechanism
The reaction is believed to proceed through a concerted or ionic pathway depending on the solvent polarity.[13][14] A key step involves the nucleophilic attack of the isocyanide on the carbonyl carbon, facilitated by the carboxylic acid.
Caption: Mechanism of the Passerini Three-Component Reaction.
Protocol: Synthesis of a Representative α-Acyloxy Amide
This protocol requires an N-protected form of this compound (e.g., N-Boc protected).
Materials:
-
N-Boc-1-amino-3,3-dimethylbutan-2-one
-
Benzoic acid
-
tert-Butyl isocyanide
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-amino-3,3-dimethylbutan-2-one (1.0 mmol, 215.3 mg) and benzoic acid (1.2 mmol, 146.5 mg).
-
Solvent: Add anhydrous DCM (8 mL) and stir until all solids dissolve.
-
Isocyanide Addition: Cool the mixture to 0 °C in an ice bath. Add tert-butyl isocyanide (1.1 mmol, 0.124 mL) dropwise over 5 minutes. Caution: Isocyanides are toxic and malodorous.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-72 hours. The reaction is generally slower with ketones compared to aldehydes.[15] Monitor progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash with water (15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) to obtain the pure α-acyloxy amide.
General Experimental and Analytical Workflow
A standardized workflow ensures reproducibility and accurate characterization of the synthesized compounds.
Caption: General workflow for MCR synthesis and analysis.
Conclusion
This compound is a potent and versatile building block for the construction of complex molecular architectures via multicomponent reactions. Its unique combination of a primary amine, a sterically hindered ketone, and commercial availability makes it an attractive tool for diversity-oriented synthesis. The detailed protocols and mechanistic insights provided herein are designed to empower researchers in medicinal chemistry and drug discovery to harness the full potential of this synthon for the rapid generation of novel, sterically defined compound libraries. The strategic incorporation of the tert-butyl moiety can lead to compounds with improved metabolic stability and unique conformational properties, accelerating the path from hit identification to lead optimization.
References
- PubChem. This compound hydrochloride.
- Krasavin, M. Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
- ResearchGate. Multicomponent reaction to access α‐AKs. [Link]
- Domínguez, G., & Ugi, I. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
- Wang, Q., et al. Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry. [Link]
- Wikipedia. Passerini reaction. [Link]
- ChemEurope.com. Passerini reaction. [Link]
- ResearchGate. Different strategies for preparing the α‐amino ketones. [Link]
- O'Brien, A. G., & Tarver, J. E. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
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- PubChem. This compound.
- ResearchGate. Multi-Component Reactions of Aldehydes, Amines, and Ketones I. [Link]
- Al-Warhi, T., et al. Recent progress in the chemistry of β-aminoketones. PMC. [Link]
- ResearchG
- Neff, R. K., & Hulme, C. Applications of the Ugi reaction with ketones. PMC. [Link]
- Conte, C., et al. Synthesis of Passerini-3CR Polymers and Assembly into Cytocompatible Polymersomes.
- Quiroga-Varela, J. C., et al. Pseudo-multicomponent reactions. PMC. [Link]
- Li, Y., et al. Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. [Link]
- ResearchGate. The general scheme of the Ugi three component reaction (U‐3CR). [Link]
- Trogu, E., & De Luca, L.
- Bakthadoss, M., & Murugan, R. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents.
- Al-Mutaib, F. A., et al.
- PrepChem.com. Synthesis of 3-hydroxy-3-phenylbutan-2-one. [Link]
- Manallack, D. T. Distribution of Drugs: Application to Drug Discovery. ScienceOpen. [Link]
- Wu, J., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
- Wubetu, M., & Adugna, M.
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Application Notes and Protocols: Strategic Protection of 1-Amino-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Sterically Hindered α-Amino Ketone
1-Amino-3,3-dimethylbutan-2-one is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to its unique structural motif of a primary amine adjacent to a sterically hindered ketone.[1][2][3] The presence of these two reactive functional groups in close proximity, coupled with the steric bulk of the tert-butyl group, necessitates a carefully considered protecting group strategy to achieve selective transformations at other positions of a molecule or to prevent unwanted side reactions.
This guide provides a comprehensive overview of protecting group strategies for this compound, detailing field-proven protocols for the selective protection and deprotection of its amine and ketone functionalities. We will explore the rationale behind the choice of protecting groups, the concept of orthogonality, and provide step-by-step experimental procedures to empower researchers in their synthetic endeavors.
Part 1: Protection of the Primary Amino Group
The primary amino group in this compound is a nucleophilic and basic center. Its protection is often the first step in a synthetic sequence to prevent it from participating in undesired reactions. The choice of the protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal. The most common amine protecting groups are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[4]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a widely used protecting group for amines due to its ease of introduction and its facile removal under acidic conditions, while being stable to a wide range of non-acidic and mildly basic conditions.[5][6][7] This acid lability makes it orthogonal to the base-labile Fmoc group and the Cbz group, which is removed by hydrogenolysis.[8][9]
Mechanism of Protection: The amine is acylated with di-tert-butyl dicarbonate (Boc)₂O, typically in the presence of a mild base. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the carbamate.[4][10]
Mechanism of Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl.[11] Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[5][7]
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Basification: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until the amine salt is neutralized.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) to the solution.[12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The deprotected amine is typically obtained as a TFA salt. It can be used directly or neutralized with a base.
The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection
The Cbz group is another cornerstone of amine protection, particularly in peptide chemistry.[13] It is stable to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[14][15] Its removal is most commonly achieved by catalytic hydrogenolysis.[16][17]
Mechanism of Protection: The amine is acylated with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[15][18]
Mechanism of Deprotection: The Cbz group is cleaved by hydrogenolysis, which involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[14][19] The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[13]
Experimental Protocol: Cbz Protection of this compound
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of an organic solvent (e.g., THF or dioxane) and water.
-
Basification: Cool the solution in an ice bath and add a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to maintain a pH between 9-10.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.[13][19]
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). For more challenging substrates, a pressurized hydrogenation apparatus may be used.[19]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.[13]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is extensively used in solid-phase peptide synthesis due to its base lability.[20] It is stable to acidic conditions, making it orthogonal to the Boc group.[21]
Mechanism of Protection: The amine is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a mild base.[21][22][23]
Mechanism of Deprotection: The Fmoc group is removed by treatment with a secondary amine base, most commonly piperidine.[24][25][26] The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination that liberates the free amine and dibenzofulvene, which is trapped by the excess amine base.[21]
Experimental Protocol: Fmoc Protection of this compound
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Addition of Fmoc-Cl: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Work-up: Add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Base Treatment: Add a solution of 20% piperidine in DMF.[12]
-
Reaction: Stir the mixture at room temperature for 5-30 minutes. The deprotection is often rapid.[12][21]
-
Isolation: The product can often be precipitated by the addition of water or an ether. Alternatively, the solvent can be removed under high vacuum, and the residue purified by chromatography.
Summary and Decision-Making for Amine Protection
The choice of amine protecting group is a critical decision in a multi-step synthesis. The following diagram and table provide a guide for this selection process.
Caption: Decision tree for selecting an amine protecting group.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NaHCO₃) | Strong acid (e.g., TFA, HCl)[5][11] | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., Na₂CO₃)[15] | H₂, Pd/C[14][19] | Stable to acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base (e.g., NaHCO₃)[21] | Secondary amine (e.g., 20% piperidine in DMF)[12][24] | Stable to acid and hydrogenolysis |
Part 2: Protection of the Sterically Hindered Ketone
The ketone in this compound is significantly sterically hindered by the adjacent tert-butyl group. This steric hindrance can make protection more challenging, potentially requiring more forcing conditions or longer reaction times. The most common methods for protecting ketones are the formation of acetals (or ketals) and thioacetals (or thioketals).[27][28]
Acetal (Ketal) Protection
Ketones react with diols, such as ethylene glycol, in the presence of an acid catalyst to form cyclic acetals. These are stable to basic, nucleophilic, and reducing conditions but are readily cleaved by aqueous acid.[27][29]
Experimental Protocol: Acetal Protection of the Ketone
Note: This protocol assumes the amine is already protected.
-
Setup: To a solution of the N-protected this compound in a suitable solvent like toluene, add ethylene glycol (2-5 eq).
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction may require prolonged heating due to steric hindrance.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Experimental Protocol: Acetal Deprotection
-
Dissolution: Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Acid Treatment: Add a catalytic amount of a strong acid, such as aqueous HCl or silica sulfuric acid.[30][31]
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Neutralize the acid with a base and extract the product.
Thioacetal (Thioketal) Protection
Thioketals, formed from the reaction of a ketone with a dithiol like ethane-1,2-dithiol, are more stable than their oxygen analogs, particularly towards acidic conditions.[27][29][32] This enhanced stability makes them valuable when subsequent reactions require acidic conditions.
Experimental Protocol: Thioacetal Protection of the Ketone
-
Setup: Dissolve the N-protected this compound in a solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagents: Add ethane-1,2-dithiol (1.1-1.5 eq) followed by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).
-
Reaction: Stir the reaction mixture at room temperature. The reaction may be slower due to steric hindrance.
-
Work-up: Quench the reaction by adding a basic aqueous solution (e.g., 10% NaOH).
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Experimental Protocol: Thioacetal Deprotection
Thioacetals are stable to acid hydrolysis. Their cleavage requires specific reagents, often involving heavy metal salts or oxidizing agents.[33][34][35][36]
-
Dissolution: Dissolve the thioacetal-protected compound in a solvent mixture, such as acetonitrile and water.
-
Reagent Addition: Add a deprotecting agent, such as mercuric chloride (HgCl₂) with calcium carbonate (CaCO₃), or o-iodoxybenzoic acid (IBX).[27][33]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Filter the reaction mixture to remove insoluble salts.
-
Purification: Extract the product and purify as needed.
Caption: Reaction schemes for ketone protection.
Part 3: Orthogonal Protecting Group Strategies
In complex syntheses, it is often necessary to deprotect the amine and ketone at different stages. This requires an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other.[8][37][38][39]
Choosing a Compatible Pair
The key is to pair an amine protecting group with a ketone protecting group that have mutually exclusive deprotection conditions.
-
Strategy 1 (Most Common): Boc and Thioacetal
-
Amine: Boc (acid-labile)
-
Ketone: Thioacetal (stable to acid and base, cleaved by specific reagents)
-
Rationale: The thioacetal is stable to the acidic conditions (TFA) used to remove the Boc group. This allows for selective deprotection of the amine.
-
-
Strategy 2: Fmoc and Acetal
-
Amine: Fmoc (base-labile)
-
Ketone: Acetal (acid-labile)
-
Rationale: The acetal is stable to the basic conditions (piperidine) used to cleave the Fmoc group. This allows for selective deprotection of the amine.
-
-
Strategy 3: Cbz and Acetal
-
Amine: Cbz (hydrogenolysis-labile)
-
Ketone: Acetal (acid-labile)
-
Rationale: The acetal is stable to the neutral conditions of catalytic hydrogenolysis used to remove the Cbz group.
-
The following workflow and table can guide the selection of an orthogonal strategy.
Caption: Workflow for selecting an orthogonal protection strategy.
| Amine Protecting Group (Deprotection Condition) | Compatible Ketone Protecting Group | Rationale for Orthogonality |
| Boc (Strong Acid) | Thioacetal | Thioacetal is stable to strong acids.[27] |
| Fmoc (Base) | Acetal | Acetal is stable to basic conditions.[27] |
| Cbz (Hydrogenolysis) | Acetal | Acetal is stable to neutral catalytic hydrogenation. |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and implementation of protecting group strategies. By understanding the stability and reactivity of common amine and ketone protecting groups, and by applying the principles of orthogonality, researchers can effectively navigate the synthetic challenges posed by this versatile building block. The protocols and strategies outlined in this guide provide a robust framework for the rational design of synthetic routes, enabling the efficient and selective construction of target molecules for research and drug development.
References
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Camarero, J. A., et al. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Wikipedia. (n.d.). Protecting group.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Singh, P., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online, 23(7), 789-792.
- Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate.
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound hydrochloride.
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Arkivoc. (2000). Selective Deprotection of Thioacetals. ARKAT USA, Inc.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Google Patents. (n.d.). CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- ResearchGate. (2025). Developments in the Deprotection of Thioacetals.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Khan Academy. (n.d.). Acetals as protecting groups and thioacetals.
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
- Wikipedia. (n.d.). Thioketal.
- PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol.
- Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS Publications. (n.d.). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry.
- Semantic Scholar. (2005). Developments in the deprotection of thioacetals.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- PMC - NIH. (n.d.). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Green Chemistry (RSC Publishing). (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
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Scale-up synthesis of "1-Amino-3,3-dimethylbutan-2-one"
An In-Depth Technical Guide to the Scale-Up Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
Introduction
This compound, a key α-aminoketone, serves as a versatile and high-value building block in modern organic synthesis and medicinal chemistry.[1][2] Its structural motif, featuring a sterically hindered tert-butyl group adjacent to a primary aminoketone functionality, makes it an important precursor for a range of pharmaceutical targets and complex molecular architectures.[3][4] The hydrochloride salt form is typically preferred for its enhanced stability and improved handling characteristics.[5]
This application note provides a comprehensive, field-proven guide for the robust, scalable synthesis of this compound hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges, and furnishes detailed protocols for synthesis and characterization, ensuring both process safety and product integrity. The primary strategy discussed involves a two-step sequence: the α-bromination of 3,3-dimethyl-2-butanone (pinacolone), followed by nucleophilic substitution with an ammonia equivalent.
Synthetic Strategy and Mechanism
The conversion of a ketone to its α-amino counterpart is a cornerstone transformation in organic chemistry.[6] For the synthesis of this compound, a direct and industrially viable approach is the α-halogenation of pinacolone, followed by amination. This strategy is advantageous due to the availability of inexpensive starting materials and the straightforward nature of the transformations.
Step 1: α-Bromination of Pinacolone
The reaction is initiated by the selective monobromination of pinacolone at the α-carbon. This is typically achieved under acidic conditions, where the rate-determining step is the formation of the enol tautomer. The enol then rapidly attacks the brominating agent (e.g., Bromine or N-Bromosuccinimide) to yield the α-bromoketone intermediate. Careful control of stoichiometry and reaction temperature is paramount to prevent dibromination and other side reactions.[5]
Step 2: Nucleophilic Amination
The resulting 1-bromo-3,3-dimethylbutan-2-one is a potent electrophile. The bromine atom is readily displaced by a suitable nitrogen nucleophile. While various ammonia surrogates can be employed, the use of aqueous or gaseous ammonia is often preferred in a large-scale setting for its cost-effectiveness and atom economy. An excess of ammonia is required to not only act as the nucleophile but also to neutralize the hydrogen bromide (HBr) generated during the reaction, thereby preventing the protonation and deactivation of the amine product. The final free base is then converted to its hydrochloride salt to facilitate isolation and improve stability.[4]
Reaction Mechanism Overview
Caption: Reaction mechanism for the synthesis of this compound HCl.
Precursor and Reagent Data
Successful process scale-up demands a thorough understanding of all materials involved. The properties of the key reagents are summarized below.
| Compound Name | CAS Number | Formula | MW ( g/mol ) | Key Properties & Hazards |
| 3,3-Dimethyl-2-butanone (Pinacolone) | 75-97-8 | C₆H₁₂O | 100.16 | Flammable liquid and vapor. |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Oxidizer; Causes severe skin burns and eye damage. |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.04 | Corrosive; Causes severe skin burns and eye damage; Toxic to aquatic life.[7][8] |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive; Causes severe skin burns and eye damage; May cause respiratory irritation. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable liquid and vapor; May form explosive peroxides.[7] |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product and incorporates considerations for safety, efficiency, and scalability.
Overall Synthetic Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Part A: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
Materials & Equipment:
-
5 L three-necked round-bottom flask (reactor)
-
Mechanical overhead stirrer
-
Thermocouple and temperature controller
-
Addition funnel
-
Heating/cooling mantle
-
3,3-Dimethyl-2-butanone (Pinacolone): 300 g (2.99 mol)
-
N-Bromosuccinimide (NBS): 559 g (3.14 mol, 1.05 eq)
-
Methanol: 2.5 L
-
Hydrobromic acid (48% in water): 5 mL (catalyst)
Procedure:
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and addition funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charging: Charge the reactor with pinacolone (300 g) and methanol (2.5 L). Begin stirring to ensure homogeneity. Add the catalytic HBr (5 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
NBS Addition: Add the NBS (559 g) portion-wise to the reaction mixture over 2-3 hours. Causality Note: Portion-wise addition is critical to control the exotherm of the reaction and prevent a dangerous temperature runaway. Maintaining a low temperature minimizes the formation of by-products.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until pinacolone is consumed.
-
Work-up: a. Cool the reaction mixture back to 10 °C. b. Slowly pour the reaction mixture into 5 L of ice-cold water with stirring. c. Extract the aqueous mixture with dichloromethane (3 x 1 L). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (1 L) followed by brine (1 L). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-3,3-dimethylbutan-2-one as a pale yellow oil. This crude product is typically used directly in the next step without further purification.
Part B: Synthesis of this compound Hydrochloride
Materials & Equipment:
-
10 L jacketed glass reactor with bottom outlet valve
-
Mechanical overhead stirrer and thermocouple
-
Ammonia gas cylinder with a sparging tube or an addition funnel for aqueous ammonia
-
Crude 1-bromo-3,3-dimethylbutan-2-one (from Part A, ~2.99 mol)
-
Concentrated Ammonium Hydroxide (~28%): 4 L (~66 mol, >20 eq)
-
Diethyl ether (for extraction and washing)
-
Hydrochloric acid solution (2M in diethyl ether)
Procedure:
-
Reactor Setup: Set up the 10 L reactor for atmospheric reaction with efficient stirring.
-
Charging: Charge the reactor with the concentrated ammonium hydroxide (4 L). Cool the solution to 0-10 °C using a circulating chiller. Causality Note: A large excess of ammonia is crucial to drive the substitution reaction to completion and to neutralize the HBr by-product, preventing reprotonation of the desired amine.
-
Substrate Addition: Add the crude 1-bromo-3,3-dimethylbutan-2-one dropwise to the cold, vigorously stirred ammonia solution over 2-3 hours. Maintain the internal temperature below 15 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. A significant amount of white precipitate (ammonium bromide) will form.
-
Work-up and Extraction: a. Filter the reaction mixture to remove the ammonium bromide solids. Wash the solids with diethyl ether (2 x 500 mL). b. Transfer the filtrate to a large separatory funnel and extract with diethyl ether (3 x 1.5 L). c. Combine all organic layers and dry over anhydrous potassium carbonate. Causality Note: Potassium carbonate is used as the drying agent instead of sodium or magnesium sulfate as it is basic and will not react with the amine product. d. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free-base amine.
-
Salt Formation and Isolation: a. Dissolve the crude amine in 2 L of anhydrous diethyl ether and cool the solution to 0 °C. b. While stirring, slowly add 2M HCl in diethyl ether until the solution becomes acidic (check with pH paper). A white precipitate of the hydrochloride salt will form immediately. c. Continue stirring at 0 °C for 1 hour to ensure complete precipitation. d. Isolate the product by vacuum filtration. e. Wash the filter cake with cold diethyl ether (3 x 500 mL) to remove any non-polar impurities. f. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
The identity and purity of the final product must be confirmed through rigorous analytical testing.
| Analysis Type | Parameter | Expected Result |
| ¹H NMR | (400 MHz, D₂O) | δ 4.25 (s, 2H, -CH ₂NH₃⁺), 1.28 (s, 9H, -C(CH ₃)₃) |
| ¹³C NMR | (100 MHz, D₂O) | δ 209.5 (C=O), 47.8 (-C H₂NH₃⁺), 43.1 (-C (CH₃)₃), 25.9 (-C(C H₃)₃) |
| Mass Spec. | ESI+ | m/z = 116.11 [M+H]⁺ (for free base) |
| HPLC Purity | C18 column, MeCN/H₂O gradient | >98% |
| Appearance | Visual | White to off-white crystalline solid |
Safety and Hazard Management
The scale-up of this synthesis involves significant hazards that must be actively managed through robust engineering controls and strict adherence to safety protocols.
| Substance/Process | GHS Pictograms | Key Hazards | Mitigation and PPE |
| N-Bromosuccinimide (NBS) | GHS03, GHS05, GHS07 | Oxidizer, Corrosive, Irritant | Handle in a fume hood. Avoid contact with skin and eyes. Wear chemical-resistant gloves, lab coat, and safety goggles. |
| α-Bromoketone Intermediate | GHS05, GHS07 | Lachrymator, Corrosive, Irritant | Keep the process enclosed. Use appropriate respiratory protection if exposure is possible. Full PPE is required. |
| Ammonium Hydroxide | GHS05, GHS07, GHS09 | Corrosive, Irritant, Environmental Hazard | Use in a well-ventilated area. Avoid inhaling vapors. Use a scrubber for large-scale off-gassing. Full PPE required. |
| Flammable Solvents | GHS02, GHS07 | Highly Flammable, Irritant | Use in an area free of ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[9] |
| Exothermic Reactions | N/A | Temperature Runaway | Use jacketed reactors with reliable cooling systems. Implement controlled, slow addition of reagents. Monitor internal temperature continuously. |
Emergency Procedures:
-
Spills: Neutralize acidic/basic spills appropriately. Absorb solvent spills with inert material (e.g., vermiculite) and dispose of as hazardous waste.
-
Exposure: In case of skin contact, wash immediately with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention. For inhalation, move to fresh air.[8][10]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a validated and detailed protocol for the scale-up synthesis of this compound hydrochloride. By focusing on the causality of experimental choices, addressing critical process parameters, and emphasizing stringent safety measures, this guide is intended to enable researchers, scientists, and drug development professionals to produce this valuable intermediate safely and efficiently on a larger scale. The successful implementation of this protocol relies on careful execution, continuous process monitoring, and a foundational commitment to laboratory safety.
References
- Dakin-West reaction. chemeurope.com. [Link]
- Dakin–West reaction. Wikipedia. [Link]
- Dakin-West reaction. Name-Reaction.com. [Link]
- This compound hydrochloride.
- Recent advances in the synthesis of α-amino ketones.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
- Bannon, R., et al. (2025). Continuous Flow Synthesis of β‐Aminoketones as Masked Vinyl Ketone Equivalents. Chemistry – A European Journal, 31(19). [Link]
- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- Process for the preparation of aminoketones.
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
- Synthesis of α-amino ketones, aldehydes and deriv
- Organic Syntheses Procedure. Organic Syntheses. [Link]
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- Cavelier, F., et al. (1994). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate.
- Aminoaldehydes and aminoketones. Wikipedia. [Link]
- Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25983-26027. [Link]
- 1-Amino-3-methylbutan-2-one.
- This compound.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
- Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
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Application Notes & Protocols: The Utility of 1-Amino-3,3-dimethylbutan-2-one in Fragment-Based Drug Discovery
Introduction: The Role of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These initial fragment hits serve as high-quality starting points for iterative, structure-guided optimization, ultimately growing into potent and selective drug candidates. The core advantages of FBDD include a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[1]
This guide focuses on 1-Amino-3,3-dimethylbutan-2-one as a prototypical fragment for an FBDD campaign. Its structural simplicity, low molecular weight, and possession of key functional groups make it an ideal candidate for inclusion in a diverse fragment library. We will explore its properties and provide detailed protocols for its application in a hypothetical FBDD workflow against a protein kinase target, demonstrating how this fragment can be identified, validated, and characterized to initiate a drug discovery program.
Physicochemical Profile of this compound
The suitability of a compound as a fragment is often assessed by the "Rule of Three," which favors molecules with a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors.[4] this compound aligns well with these principles, making it an excellent starting point. The primary amine provides a hydrogen bond donor and a potential site for salt-bridge interactions, while the ketone offers a hydrogen bond acceptor. The bulky tert-butyl group provides a distinct steric feature that can explore hydrophobic pockets within a protein's binding site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 82962-91-2 | [5] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [5] |
| Hydrogen Bond Acceptor Count | 2 (from C=O, N) | [5] |
| Polar Surface Area | 43.1 Ų | [5] |
Note: Properties are for the free base form. The compound is often supplied as a hydrochloride salt.[6]
Hypothetical FBDD Campaign: Targeting Protein Kinase "PK-Y"
For the purpose of these protocols, we will consider a hypothetical FBDD campaign against "Protein Kinase Y" (PK-Y), a target implicated in an oncogenic pathway. The ATP-binding pocket of PK-Y features a conserved, negatively charged aspartic acid residue (Asp184) that is critical for coordinating ATP and is a common interaction point for kinase inhibitors. The primary amine of this compound is hypothesized to form a key ionic interaction with this Asp184 residue, making it an ideal candidate for screening.
The following sections outline a comprehensive, multi-technique workflow to screen for, validate, and structurally characterize the binding of this fragment to PK-Y.
Diagram 1: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
The following protocols are designed to be self-validating by employing orthogonal techniques. A true "hit" should produce a positive result in more than one biophysical assay.
Protocol 1: NMR-Based Primary Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for FBDD as it can reliably detect the weak binding interactions (in the high micromolar to millimolar range) typical of fragments.[7][8] We will describe two common methods: a ligand-observed method (STD-NMR) and a protein-observed method (¹H-¹⁵N HSQC).
A. Ligand-Observed: Saturation Transfer Difference (STD) NMR
-
Principle: This method detects binding by observing the fragment directly. If a fragment binds to the large protein target, saturation transferred from the protein to the fragment can be detected, resulting in a signal in the STD spectrum.
-
Expertise: STD-NMR is fast, consumes relatively little protein, and is excellent for identifying binders from a complex mixture of fragments.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride at 200 mM in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).
-
Prepare a stock solution of purified PK-Y protein at 50 µM in the same deuterated buffer.
-
Prepare the final NMR sample containing 10-20 µM PK-Y and 1 mM this compound. Also prepare a control sample with only the fragment.
-
-
NMR Data Acquisition:
-
Acquire data on a spectrometer of 600 MHz or higher.
-
Acquire a standard 1D ¹H reference spectrum.
-
For the STD experiment, use a selective saturation pulse train on the protein resonances. A typical on-resonance saturation is set in a region with protein signals but no fragment signals (e.g., 0.5 ppm), while the off-resonance control is set in a region with no signals at all (e.g., -40 ppm).
-
Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
A signal appearing in the STD spectrum that corresponds to the proton signals of this compound confirms binding.
-
The relative intensity of the STD signals can provide information about which part of the fragment is in closest proximity to the protein.
-
B. Protein-Observed: ¹H-¹⁵N HSQC Titration
-
Principle: This method monitors changes in the protein's NMR spectrum upon addition of the fragment. Binding events cause perturbations in the chemical environment of specific amino acid residues, leading to shifts in their corresponding peaks in the HSQC spectrum.[9]
-
Expertise: This technique not only confirms binding but can also map the binding site on the protein (if resonance assignments are known) and be used to determine the dissociation constant (Kᴅ).[9] It requires isotopically labeled (¹⁵N) protein.
Step-by-Step Methodology:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled PK-Y protein.
-
Prepare a stock solution of the fragment as described above.
-
Prepare an initial NMR sample of ~100 µM ¹⁵N-PK-Y in H₂O/D₂O (90%/10%) buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Create a series of samples (or perform a direct titration) by adding increasing concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.
-
-
Data Analysis:
-
Overlay the spectra. Chemical Shift Perturbations (CSPs) of specific amide peaks that move in a dose-dependent manner indicate a binding event at or near those residues.
-
By tracking the magnitude of the CSPs versus fragment concentration, a binding curve can be fitted to calculate the Kᴅ.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a powerful, label-free biophysical technique for studying biomolecular interactions in real-time.[10] It is an excellent orthogonal method to validate hits from the primary NMR screen and provides valuable kinetic data (kₐ, kₔ) and affinity (Kᴅ).[11][12]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (fragment) in solution binds to a target (protein) immobilized on the chip.
-
Expertise: SPR is highly sensitive, requires low protein consumption, and its ability to provide kinetic information is a key advantage over many other biophysical techniques.[12] Careful experimental design is crucial to avoid artifacts, such as those caused by DMSO mismatch.[11][12]
Step-by-Step Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize PK-Y onto one flow cell at a target density (e.g., 8000-10000 Response Units, RU) via covalent amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Use a separate flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) ranging from low µM to high mM concentrations (e.g., 10 µM to 5 mM). Ensure the DMSO concentration is precisely matched between the samples and the running buffer.
-
Inject the fragment solutions over both the PK-Y and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the sensorgrams, which plot Response Units (RU) versus time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to get the specific binding response.
-
For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kᴅ.
-
For kinetic analysis, fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine the on-rate (kₐ) and off-rate (kₔ).
-
Protocol 3: X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target protein.[13][14] This structural insight is the cornerstone of FBDD, as it reveals the precise interactions that can be exploited for fragment evolution into a potent lead compound.[15][16]
-
Principle: A fragment is introduced to crystals of the target protein. If it binds, its electron density will be visible in the resulting crystallographic map, allowing for the modeling of its atomic coordinates and interactions.
-
Expertise: Obtaining well-diffracting protein crystals is often the biggest bottleneck.[13] This technique provides the most detailed view of the binding mode, validating interactions hypothesized from other data and revealing new opportunities for optimization.
Step-by-Step Methodology:
-
Protein Crystallization:
-
Crystallize the apo-form of PK-Y using a method like hanging-drop vapor diffusion. Screen a wide range of conditions to find one that produces robust, well-ordered crystals.
-
Optimize the crystallization conditions to consistently produce crystals that diffract to a high resolution (<2.5 Å).[13]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by dissolving this compound hydrochloride at a high concentration (e.g., 10-50 mM) in the mother liquor from the crystallization drop.
-
Carefully transfer an apo-PK-Y crystal into the soaking solution. The soaking time can vary from minutes to several hours.
-
-
Data Collection and Processing:
-
Retrieve the soaked crystal and pass it through a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source to maximize resolution and data quality.[13]
-
Process the diffraction data using software packages like XDS or MOSFLM.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with the known apo-PK-Y structure as a search model.
-
Calculate an initial electron density map. A positive difference density (Fo-Fc) map in the binding pocket indicates the presence of the bound fragment.
-
Carefully model the this compound fragment into the observed density.
-
Perform iterative cycles of model refinement and manual rebuilding until the model converges with good statistics (R-work, R-free) and geometry.
-
Data Interpretation and Fragment-to-Lead Evolution
The crystallographic data is paramount for the next phase. The structure of PK-Y in complex with this compound would ideally confirm the hypothesized ionic bond between the fragment's amine and the side chain of Asp184. It would also reveal the orientation of the tert-butyl group and any surrounding hydrophobic residues or unoccupied pockets.
This structural information provides a rational roadmap for the medicinal chemist to "grow" the fragment.
Diagram 2: The process of evolving a fragment hit into a more potent lead compound.
For instance, if an adjacent hydrophobic pocket is observed, synthetic efforts could focus on replacing the tert-butyl group with a larger or different hydrophobic moiety to improve van der Waals interactions and gain affinity. If a nearby hydrogen bond donor/acceptor on the protein is unoccupied, a functional group could be added to the fragment's backbone to form a new, favorable interaction. This iterative cycle of structural analysis, chemical synthesis, and re-testing is the engine of FBDD.
Conclusion
This compound serves as an exemplary molecule for illustrating the principles and practices of fragment-based drug discovery. Its simple structure and favorable physicochemical properties make it a valuable constituent of any fragment library. By employing a robust, multi-faceted workflow involving sensitive biophysical techniques like NMR and SPR, and culminating in high-resolution structural analysis via X-ray crystallography, such a fragment can be confidently identified and validated. The resulting structural information provides an invaluable, rational starting point for the development of novel, high-quality therapeutics against challenging disease targets.
References
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- Wikipedia. (n.d.). Fragment-based lead discovery.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Med Chem.
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- Vertex AI Search. (2025). What are fragment based drug design methods?.
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- DiVA portal. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology.
- ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Practical aspects of NMR-based fragment screening.
- ResearchGate. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
- Oxford Academic. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics.
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- European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery.
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- National Institutes of Health (NIH). (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- Selvita. (n.d.). X-ray Crystallography Fragment Screening.
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Biological evaluation of "1-Amino-3,3-dimethylbutan-2-one" containing compounds
An in-depth guide for researchers, scientists, and drug development professionals on the biological evaluation of compounds containing the "1-Amino-3,3-dimethylbutan-2-one" scaffold.
Introduction: The "this compound" Scaffold in Drug Discovery
The "this compound" core structure represents a class of small molecules with significant potential in medicinal chemistry.[1][2] Its α-amino ketone motif is a key feature that can mimic peptide bonds, making it a prime candidate for targeting enzymes, particularly proteases. Viral proteases, for instance, are essential for viral replication, and their inhibition can halt the viral life cycle, making them an attractive target for antiviral drug development.[3][4] Similarly, cellular proteases like caspases are central to programmed cell death (apoptosis), and compounds that modulate their activity can have applications in cancer therapy.[5][6]
The biological evaluation of novel compounds built upon this scaffold is a multi-step process. It begins with assessing general toxicity, moves to specific activity screening, and culminates in detailed mechanism-of-action studies. This guide provides a comprehensive framework and detailed protocols for navigating this evaluation pipeline, ensuring scientific rigor and reproducibility.
Part 1: The Strategic Workflow for Compound Evaluation
A systematic approach is crucial for efficiently evaluating the biological potential of a new chemical entity. The process should be logical, starting with broad questions about safety and progressing to highly specific questions about mechanism. The goal is to build a comprehensive profile of the compound's activity, potency, and selectivity.
Caption: Apoptosis induction via caspase activation pathway.
Protocol 3: Fluorometric Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, using a fluorogenic substrate like Ac-DEVD-AMC. [5][7]When cleaved by active caspases, the substrate releases the fluorescent AMC molecule. [8] Methodology
-
Cell Culture and Treatment: Seed cells in a 96-well, white, clear-bottom microplate and treat with various concentrations of the test compound as described previously. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine). [5]2. Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C. [5]3. Cell Lysis: After incubation, remove the culture medium. Add 50 µL of a chilled cell lysis buffer to each well and incubate on ice for 10 minutes. [5][7]4. Assay Reaction: Prepare a 2X reaction buffer containing 10 mM DTT and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM). Add 50 µL of this reaction mix to each well containing cell lysate. [5]5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [5][6]6. Fluorescence Measurement: Read the plate in a fluorometric microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. [5][7]7. Data Analysis: Quantify the fluorescence intensity and express it as a fold-increase in caspase activity over the vehicle-treated control.
References
- Benchchem. (n.d.). Application Notes and Protocols for Caspase Activation Assays.
- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
- Creagh, E. M., & Martin, S. J. (2009). Caspase Protocols in Mice. Methods in Molecular Biology, 559, 29–40.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- Schiffer, C. A., & Swanstrom, R. (2016). Improving Viral Protease Inhibitors to Counter Drug Resistance. AIDS Research and Human Retroviruses, 32(10-11), 944–956.
- Benchchem. (n.d.). Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate".
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Meager, T. (2004). Assays for Antiviral Activity. In The Cytokine Handbook. Humana Press.
- JoVE (Journal of Visualized Experiments). (2022).
- AXXAM. (n.d.). Small molecules inhibiting the viral cycle (SARS-CoV-2 case study).
- Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- National Center for Biotechnology Information. (n.d.). COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Riss, T. L., Moravec, R. A., & Niles, A. L. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 2(10), 1-15.
- American Society for Microbiology. (2021). Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities.
- MDPI. (2024). Recent Advances on Targeting Proteases for Antiviral Development.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Summary for CID 22147967.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 426628.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-3,3-dimethylbutan-2-one
Welcome to the technical support guide for the synthesis of 1-Amino-3,3-dimethylbutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important α-aminoketone building block. This guide provides in-depth, experience-driven advice to help you troubleshoot reactions, identify impurities, and optimize your purification protocols.
Introduction
This compound, often used as its more stable hydrochloride salt, is a valuable intermediate in pharmaceutical synthesis. The purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Due to the bifunctional nature of α-aminoketones, they can be prone to instability and side reactions, leading to a range of impurities that can complicate purification and compromise yield.[1]
This guide will focus on impurities arising from a common and efficient synthetic route: the Delépine reaction , which utilizes an α-haloketone precursor.[2][3][4] We will explore the mechanistic origins of these impurities and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a yellow or brown solid, not the expected white crystalline solid. What is the likely cause?
Answer: Discoloration is a common issue and typically points to the presence of degradation products or residual reagents. Primary α-aminoketones can be unstable and are prone to self-condensation or polymerization, especially in their free base form under non-neutral pH or elevated temperatures.[1]
Causality: The enolizable ketone and the nucleophilic amine exist in the same molecule, creating a pathway for intermolecular reactions. These condensation products are often conjugated, leading to the absorption of visible light and appearing as colored impurities. Another source of color can be residual formaldehyde or its polymers, which are byproducts of the Delépine reaction hydrolysis step.[4][5]
Troubleshooting Steps:
-
Workup Conditions: Ensure the final product is isolated as the hydrochloride salt.[6] The protonated amine is no longer nucleophilic, which significantly enhances the compound's stability. Maintain acidic conditions (pH 2-3) during the final extraction and isolation steps.
-
Temperature Control: Avoid excessive heat during solvent removal. Use a rotary evaporator at temperatures below 40°C.
-
Purification: If discoloration persists, recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective at removing polymeric impurities.
Q2: My ¹H NMR spectrum shows an unexpected singlet around 9-10 ppm and other aldehyde-related peaks. What impurity does this indicate?
Answer: A singlet in the 9-10 ppm region is characteristic of an aldehyde proton. This strongly suggests the presence of a byproduct from the Sommelet reaction , a known alternative pathway that can occur during the hydrolysis of the hexaminium salt intermediate in the Delépine synthesis.[5]
Causality: The Sommelet reaction competes with the desired Delépine hydrolysis. Instead of liberating the primary amine, the reaction can lead to the formation of an aldehyde at the α-carbon.[5] For this synthesis, the byproduct would be 3,3-dimethyl-2-oxobutanal.
Impurity Formation Pathways
The following diagram illustrates the main Delépine reaction pathway leading to the desired product and the competing Sommelet pathway leading to an aldehyde impurity.
Caption: Reaction scheme showing desired and side reactions.
Troubleshooting Steps:
-
Hydrolysis Conditions: The outcome is sensitive to hydrolysis conditions. Using concentrated ethanolic hydrochloric acid and refluxing is standard for the Delépine reaction and generally favors the amine product.[3][5] Ensure your acid concentration and reaction time are optimized.
-
Purification: The aldehyde impurity can often be removed via recrystallization of the hydrochloride salt. Alternatively, flash column chromatography on silica gel can be effective, though care must be taken as the aminoketone can streak on silica. A mobile phase containing a small amount of amine (e.g., triethylamine) or using an alumina stationary phase can mitigate this.
Q3: I see peaks in my mass spectrum corresponding to the starting material, 1-bromo-3,3-dimethylbutan-2-one. How can I improve reaction completion?
Answer: The presence of unreacted starting material indicates an incomplete initial SN2 reaction with hexamethylenetetramine (HMTA).
Causality: The formation of the quaternary ammonium salt is a bimolecular nucleophilic substitution (SN2) reaction.[4] Its efficiency depends on solvent polarity, reaction time, and temperature. α-Halo ketones are reactive alkylating agents, but incomplete reactions can occur if conditions are not optimal.[7]
Troubleshooting Steps:
-
Solvent Choice: The reaction is often performed in solvents like chloroform or acetonitrile, where the starting materials are soluble, but the resulting hexaminium salt is not.[4] This precipitation drives the reaction to completion. Ensure you are using a solvent that facilitates this.
-
Reaction Time & Temperature: Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50°C) to ensure full conversion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before proceeding to hydrolysis.
-
Purification: Unreacted α-haloketone is non-polar compared to the desired amine hydrochloride salt. It can be easily removed during the aqueous workup by washing the acidic aqueous layer (containing the protonated product) with a non-polar organic solvent like ether or ethyl acetate before basification or isolation.
Summary of Common Impurities
| Impurity Name | Origin | Analytical Signature (Typical) | Prevention / Removal Strategy |
| Polymeric Condensation Products | Self-condensation of the free amine product.[1] | Baseline noise in NMR, discoloration (yellow/brown). | Isolate as HCl salt, avoid heat, control pH. Remove via recrystallization. |
| 3,3-Dimethyl-2-oxobutanal | Sommelet reaction side pathway.[5] | ¹H NMR: Singlet at ~9-10 ppm. | Optimize acid hydrolysis conditions. Remove via recrystallization or chromatography. |
| Unreacted α-Haloketone | Incomplete SN2 reaction with HMTA. | GC-MS or LC-MS: Peak with M+ and M+2 isotopic pattern for bromine. | Ensure sufficient reaction time/temperature. Remove with organic wash during acidic workup. |
| Formaldehyde / Diethyl Acetal | Byproducts of HMTA hydrolysis.[4] | ¹H NMR: Peaks for diethyl acetal (quartet ~3.5 ppm, triplet ~1.2 ppm). | Removed during aqueous workup and solvent evaporation. Highly volatile. |
Experimental Protocols
Protocol 1: General Synthesis via Delépine Reaction
This protocol is a representative procedure. Always consult primary literature and perform a risk assessment before conducting any experiment.
-
Step 1: Salt Formation: Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform. Stir at room temperature for 12-24 hours. The quaternary ammonium salt will precipitate as a white solid.
-
Step 2: Isolation of Salt: Filter the reaction mixture and wash the collected white solid with cold chloroform or diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum.
-
Step 3: Hydrolysis: Suspend the dried salt in a 1:1 mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 4-8 hours. The solution should become clear.
-
Step 4: Workup & Isolation: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Add water to the residue and wash with diethyl ether to remove non-polar impurities. Cool the aqueous layer in an ice bath and carefully basify to pH >11 with cold NaOH solution. Extract the free amine product into an organic solvent (e.g., dichloromethane). Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent in vacuo at low temperature to yield the free amine, which should be used immediately or converted to the salt.
-
Step 5: Hydrochloride Salt Formation: To stabilize the product, dissolve the crude free amine in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in ether (2M) dropwise until precipitation is complete. Filter the resulting white solid, wash with cold ether, and dry to yield this compound hydrochloride.
Protocol 2: Troubleshooting Workflow for Impurity Identification
This workflow guides the logical process of identifying an unknown impurity.
Caption: Workflow for identifying and addressing impurities.
References
- Scribd.Delepine Amine Synthesis.
- Organic Chemistry Portal.Delépine Reaction.
- ACS Omega.Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling.
- Wikipedia.Delépine reaction.
- PubChem.this compound.
- Organic Chemistry Portal.Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- The Royal Society of Chemistry.Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates.
- Wikipedia.α-Halo ketone.
- Wikipedia.Aminoaldehydes and aminoketones.
- PubChem.1-Amino-3-methylbutan-2-one.
- PubChem.this compound hydrochloride.
- PubChem.1-Amino-3,3-dimethylbutan-2-ol.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. Delepine reaction [organic-chemistry.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the α-Amination of Ketones
Welcome to the technical support center for the alpha-amination of ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential transformation. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the lab, providing not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield or No Reaction
Question 1: My α-amination reaction shows little to no product formation. What are the primary factors I should investigate?
Low conversion is a frequent hurdle in α-amination reactions. The issue often traces back to one of three areas: enolate formation, the activity of the aminating agent, or the reaction conditions.
-
Inefficient Enolate Generation: The nucleophilicity of the ketone is unlocked by its conversion to an enolate or enol equivalent.[1][2] If the base is not strong enough to deprotonate the α-carbon, or if it is too sterically hindered for a particular substrate, enolate concentration will be insufficient. For ketones with α-protons of higher pKa, a stronger base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is often required for complete deprotonation.[1]
-
Aminating Reagent Decomposition or Low Reactivity: Electrophilic aminating agents can be unstable.[3] For instance, some oxaziridines must be prepared in situ due to their high reactivity.[4] Azodicarboxylates are common electrophilic nitrogen sources, but their reactivity is dependent on the electronic properties of the ketone.[5] Ensure your aminating reagent is pure and has been stored correctly.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Some protocols require low temperatures (-78 °C) to control side reactions, while others may need elevated temperatures to overcome activation barriers.[6] The solvent can influence both enolate formation and the solubility of your reagents.
-
Catalyst Inactivation: In catalytic variants, the catalyst (e.g., copper, iron, or an organocatalyst) may be poisoned by impurities in the starting materials or solvent.[7][8] Ensure all components of your reaction are of appropriate purity.
Question 2: I'm attempting an electrophilic amination of a ketone enolate, but the reaction is sluggish. How can I optimize enolate formation and reactivity?
Successful electrophilic amination hinges on the efficient formation of a nucleophilic enolate that can react with the electrophilic nitrogen source.[6] Here’s a systematic approach to troubleshooting this step:
Troubleshooting Enolate Formation
| Parameter | Problem | Solution |
| Base Strength | Incomplete deprotonation of the α-carbon. | Switch to a stronger, non-nucleophilic base like LDA or KHMDS, especially for less acidic ketones.[1] |
| Steric Hindrance | The base cannot access the α-proton due to steric hindrance on the ketone or the base itself. | Use a less sterically demanding base, or if aiming for the kinetic enolate, a hindered base like LDA is appropriate.[1] |
| Temperature | Equilibration to the thermodynamically favored, but less reactive, enolate. | For kinetic control, maintain low temperatures (e.g., -78 °C) during enolate formation and subsequent amination.[1] |
| Solvent | Poor solubility of the base or enolate stabilization issues. | Aprotic polar solvents like THF or DME are generally effective for enolate formation. |
| Counterion | The nature of the metal counterion (e.g., Li+, Na+, K+) can affect enolate aggregation and reactivity. | Lithium enolates are common, but sometimes a switch to potassium or sodium can alter reactivity. |
Experimental Protocol: General Procedure for Ketone Enolization with LDA
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of the ketone in anhydrous THF dropwise to the LDA solution.
-
Stir for 1-2 hours at -78 °C to ensure complete enolate formation before adding the electrophilic aminating agent.
Section 2: Unexpected Side Products
Question 3: My reaction is plagued by self-condensation (aldol) side products. How can I minimize these?
Aldol condensation is a common side reaction where the enolate of one ketone molecule attacks the carbonyl of another.[9] This is particularly problematic when the rate of amination is slow compared to the rate of condensation.
Strategies to Mitigate Aldol Condensation:
-
Use a Strong, Non-Nucleophilic Base: A strong base like LDA ensures rapid and complete conversion of the ketone to its enolate, minimizing the concentration of neutral ketone available for condensation.[1]
-
Low Temperatures: Running the reaction at low temperatures (-78 °C) slows down the rate of aldol addition.
-
Order of Addition: Add the ketone solution slowly to the cooled base solution to prevent a localized excess of the ketone. Subsequently, add the aminating agent to the pre-formed enolate.
-
Use of Silyl Enol Ethers: As an alternative, pre-forming a silyl enol ether can circumvent the need for a strong base in the amination step, thus avoiding aldol side reactions.[6]
Question 4: I am observing significant epoxide formation instead of the desired α-amino ketone. Why is this happening and how can I fix it?
Epoxide formation indicates that your reaction conditions are favoring oxygen transfer over nitrogen transfer. This is a known issue with certain electrophilic aminating agents, particularly oxaziridines.[9][10]
Understanding the Competing Pathways:
The regioselectivity of the nucleophilic attack by the enolate on the oxaziridine three-membered ring is key. Attack at the nitrogen atom leads to the desired α-amination, while attack at the oxygen atom results in oxidation of the enolate, leading to α-hydroxy ketones which can cyclize to epoxides.[9][10]
Solutions:
-
Choice of Oxaziridine: The structure of the oxaziridine is critical. N-sulfonyloxaziridines are primarily oxygen transfer agents.[9] For nitrogen transfer, N-H, N-alkyl, or N-Boc oxaziridines are more suitable.[9][10]
-
Reaction Conditions: Solvent and temperature can influence the selectivity. It is often necessary to screen different conditions to favor nitrogen transfer.
Section 3: Regioselectivity in Unsymmetrical Ketones
Question 5: How can I control which α-position of my unsymmetrical ketone is aminated?
Controlling regioselectivity is a classic challenge in ketone functionalization. The choice between the more substituted (thermodynamic) and less substituted (kinetic) α-position depends on the enolate formation conditions.[1]
Kinetic vs. Thermodynamic Enolate Control
-
To favor the kinetic product (amination at the less hindered α-carbon):
-
To favor the thermodynamic product (amination at the more substituted α-carbon):
-
Base: Use a weaker base that allows for equilibration, such as NaH or an alkoxide.
-
Temperature: Use higher temperatures (room temperature or gentle heating) to allow the equilibrium to be established.
-
Protic Solvent: A small amount of a protic solvent can facilitate the proton transfer needed for equilibration.
-
Section 4: Issues with Specific Reagent Classes
Question 6: I'm using an azodicarboxylate as my electrophilic aminating agent and getting low yields. What are some common issues with these reagents?
Azodicarboxylates, like diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are popular electrophilic nitrogen sources.[5] However, their success is contingent on several factors:
-
Nucleophilicity of the Enolate: Azodicarboxylates are relatively soft electrophiles and react best with soft nucleophiles. If your enolate is not sufficiently nucleophilic, the reaction may be slow or not occur at all.
-
Steric Hindrance: Both the enolate and the azodicarboxylate can be sterically demanding. If either partner is too bulky, the reaction rate can decrease significantly.
-
Subsequent Reduction: The initial product of the reaction is a hydrazide, which must be cleaved to yield the free amine. This reduction step (e.g., with SmI2 or by hydrogenation) can sometimes be low-yielding or incompatible with other functional groups in the molecule.
Troubleshooting Workflow for Azodicarboxylate Reactions
Section 5: Product Purification
Question 7: I'm struggling to purify my final α-amino ketone product. What are some common challenges and how can I address them?
α-Amino ketones can be challenging to purify due to their basicity and potential instability.
-
Chromatography Issues: The basic amino group can cause tailing on silica gel columns. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (~1%) to the eluent.
-
Use a different stationary phase, such as alumina or a reverse-phase silica gel.
-
-
Instability: α-Amino ketones can be unstable, especially as the free base. They can undergo self-condensation or other decomposition pathways. It is often advisable to convert the product to a stable salt (e.g., hydrochloride or trifluoroacetate) immediately after work-up and before purification.[11] This also often yields a crystalline solid that is easier to handle.
-
Work-up Complications: During aqueous work-up, the basicity of the product can lead to emulsion formation. Using a saturated solution of a salt like NaCl (brine) can help to break emulsions. Acidic work-ups can lead to side reactions if the ketone is sensitive to acid.[12]
Protocol: Conversion of an α-Amino Ketone to its Hydrochloride Salt
-
After the reaction work-up, dissolve the crude α-amino ketone in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the hydrochloride salt.
References
- Feng, M., Fernandes, A. J., Sirvent, A., Spinozzi, E., Shaaban, S., & Maulide, N. (2023). Free Amino Group Transfer via α‐Amination of Native Carbonyls.
- Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Examples of nitroso compounds which function as electrophilic nitrogen sources.
- ChemistryViews. (2023).
- (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Song, F., Park, S. H., Wu, C., & Strom, A. E. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Davis, F. A., & Liu, H. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews.
- Morack, T., & Bauer, M. (2022).
- Davis, F. A., & Liu, H. (2014). Advances in the Chemistry of Oxaziridines. PMC.
- Bowers Lab. (n.d.).
- Prakash, G. K. S., Wang, F., Yu, J., & Olah, G. A. (2016). Electrophilic Amination of Aromatics with Sodium Azide in BF3-H2O.
- Forrester, A. R., & Thomson, R. H. (1970).
- Jørgensen, K. A. (2007).
- Ting, C. P., & Chang, Y. (2020). Electrophilic Azides for Materials Synthesis and Chemical Biology.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Oxaziridine.
- O'Neil, L. G., & Bower, J. F. (2021).
- Wikipedia. (n.d.).
- Croisy, A. F., & Keefer, L. K. (1980). Acceleration of N-nitrosation reactions by electrophiles. PubMed.
- Chemistry Coach. (n.d.).
- Li, Z., Wang, Y., & Li, Y. (2023).
- Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- de Souza, J. D., & Pilli, R. A. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.
- ResearchGate. (n.d.). Direct alpha-Amination of Amides and Lactams Enabled by the (3+2)
- The Royal Society of Chemistry. (n.d.).
- Chemistry Steps. (2020). Enolates in Organic Synthesis - a Comprehensive Practice Problem.
- RSC Publishing. (2020).
- Strom, A. E., & Wu, C. (2024). Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides. The Journal of Organic Chemistry.
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
- Reddit. (2024).
- Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Macmillan Group - Princeton University.
- Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems.
- Song, F., Park, S. H., Wu, C., & Strom, A. E. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides.
- Keglevich, G. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
- YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Sources
- 1. chemistry.coach [chemistry.coach]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of 1-Amino-3,3-dimethylbutan-2-one
Welcome to the technical support center for the synthesis and yield optimization of 1-Amino-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges primarily due to the presence of a sterically hindered tert-butyl group and a reactive primary amine. A common and effective synthetic route involves the oxidation of the corresponding amino alcohol, 1-Amino-3,3-dimethylbutan-2-ol. However, the presence of the amino group necessitates a protection-deprotection strategy to prevent unwanted side reactions during the oxidation step. This guide will focus on a robust three-step synthesis:
-
Protection of the primary amine of 1-Amino-3,3-dimethylbutan-2-ol using a tert-butyloxycarbonyl (Boc) group.
-
Oxidation of the Boc-protected amino alcohol to the corresponding ketone using Swern oxidation.
-
Deprotection of the Boc group to yield the final product, this compound.
This structured approach ensures high yields and purity by mitigating potential side reactions.
Overall Synthetic Workflow
Caption: Three-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Part 1: Boc Protection of 1-Amino-3,3-dimethylbutan-2-ol
Q1: My Boc protection reaction is incomplete, and I observe unreacted starting material.
A1: Incomplete reactions are often due to issues with reagents or reaction conditions.
-
Cause: Inactive di-tert-butyl dicarbonate (Boc)₂O.
-
Solution: (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one. It is a low-melting solid, so if it appears oily or has a strong odor of tert-butanol, it has likely decomposed.
-
-
Cause: Insufficient base or an inappropriate choice of base.
-
Solution: A common base for this reaction is triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure you are using at least one equivalent of the base. For this sterically hindered amine, a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial if TEA or DIPEA are ineffective.
-
-
Cause: Inappropriate solvent.
Q2: I am observing the formation of a di-Boc protected amine as a byproduct.
A2: While less common for primary amines, over-protection can occur under certain conditions.
-
Cause: Excessive (Boc)₂O or prolonged reaction times.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of (Boc)₂O. Monitor the reaction by Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.
-
-
Cause: Use of a highly reactive catalyst.
-
Solution: While catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, they can also promote over-protection. If you are using DMAP and observing this side product, try reducing the amount of catalyst or running the reaction without it.
-
Part 2: Swern Oxidation of N-Boc-1-amino-3,3-dimethylbutan-2-ol
Q3: The Swern oxidation is not proceeding, and I am recovering the starting alcohol.
A3: This is a frequent issue, often related to the stability of the active oxidant or steric hindrance.
-
Cause: The active oxidant, chlorosulfonium salt, is unstable at higher temperatures.
-
Cause: Steric hindrance from the tert-butyl group is slowing down the reaction.
-
Cause: Inactive or wet reagents.
-
Solution: Use anhydrous dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Oxalyl chloride should be a clear, colorless to pale yellow liquid. If it is dark, it has likely decomposed.
-
Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired ketone.
A4: A common side product in Swern oxidations is the methylthiomethyl (MTM) ether of the starting alcohol.
-
Cause: The addition of the tertiary amine base before the alcohol has completely reacted with the chlorosulfonium salt.
-
Solution: It is crucial to add the alcohol to the activated DMSO solution and allow it to react for a sufficient time (e.g., 30-60 minutes at -78°C) before adding the triethylamine or other base.[5]
-
Q5: The yield of my desired ketone is low, and I suspect epimerization at the alpha-carbon (if applicable for chiral substrates).
A5: Epimerization can be a problem with α-chiral centers.
-
Cause: The use of triethylamine as a base can sometimes lead to epimerization of the α-carbon.[2]
-
Solution: Employ a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[2]
-
Part 3: Boc Deprotection and Final Product Purification
Q6: The Boc deprotection is sluggish or incomplete.
A6: The stability of the Boc group is acid-dependent.
-
Cause: Insufficiently acidic conditions.
-
Cause: The reaction is not given enough time.
-
Solution: While TFA/DCM is often fast (complete in under an hour), HCl-based deprotections may require longer reaction times. Monitor the reaction by TLC until the starting material is fully consumed.
-
Q7: During the workup of the final product, I am having trouble with emulsions during the acid-base extraction.
A7: Emulsions are common when working with basic compounds.
-
Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times rather than shaking it vigorously.
-
-
Cause: The pH of the aqueous layer is close to the pKa of the product.
-
Solution: Ensure a significant pH difference between the aqueous and organic layers. When extracting the product into the aqueous acidic layer, use a sufficiently acidic solution (e.g., 1M HCl). When basifying to recover the free amine, use a strong enough base (e.g., 1M NaOH) to ensure complete deprotonation.
-
-
Cause: High concentration of the product.
-
Solution: Dilute the reaction mixture with more organic solvent and water before performing the extraction.
-
Q8: My final product is contaminated with a foul-smelling impurity.
A8: The Swern oxidation produces dimethyl sulfide as a byproduct, which has a very strong and unpleasant odor.
-
Cause: Incomplete removal of dimethyl sulfide during workup and purification.
-
Solution: Dimethyl sulfide is volatile. After the reaction, a significant portion can be removed under reduced pressure. During the workup, multiple washes of the organic layer with water and brine will help remove residual DMSO and dimethyl sulfide. To eliminate the odor from glassware, rinse it with a bleach solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before the oxidation?
A1: The primary amine is nucleophilic and can react with the electrophilic reagents used in the Swern oxidation (the chlorosulfonium salt). This can lead to the formation of unwanted byproducts and a lower yield of the desired ketone. Protecting the amine as a carbamate, such as with a Boc group, renders it non-nucleophilic and stable to the oxidation conditions.[8]
Q2: What are the key safety precautions for a Swern oxidation?
A2: The Swern oxidation generates carbon monoxide and carbon dioxide gas, and the byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor.[2][5] Therefore, this reaction must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and should be conducted at low temperatures with careful control of the addition of reagents.
Q3: Can I use other oxidation methods instead of the Swern oxidation?
A3: Yes, other oxidation methods can be used, but the Swern oxidation is often preferred for its mild conditions and high yields.[2] Other options include:
-
Dess-Martin Periodinane (DMP) oxidation: This is a very mild and effective method, but the reagent is expensive and can be shock-sensitive.
-
Parikh-Doering oxidation: This uses a sulfur trioxide pyridine complex to activate DMSO and is also a mild alternative.
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC): These chromium-based reagents are effective but generate toxic chromium waste.
The choice of oxidant will depend on the scale of your reaction, your budget, and your laboratory's waste disposal capabilities.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin (for the free amine).
Q5: What is the best way to purify the final product, this compound?
A5: Acid-base extraction is a highly effective method for purifying the final amino ketone. The basic amino group can be protonated with a dilute acid (e.g., 1M HCl), which makes the compound water-soluble and allows it to be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) to deprotonate the amine, and the free amino ketone can be extracted back into an organic solvent. This process effectively removes neutral and acidic impurities.
Experimental Protocols
Protocol 1: Boc Protection of 1-Amino-3,3-dimethylbutan-2-ol
-
To a solution of 1-Amino-3,3-dimethylbutan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1-amino-3,3-dimethylbutan-2-ol, which can often be used in the next step without further purification.
Protocol 2: Swern Oxidation of N-Boc-1-amino-3,3-dimethylbutan-2-ol
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) at -78°C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60°C.
-
Stir the mixture at -78°C for 15 minutes.
-
Add a solution of N-Boc-1-amino-3,3-dimethylbutan-2-ol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60°C.
-
Stir the reaction mixture at -78°C for 45-60 minutes.
-
Add diisopropylethylamine (DIPEA, 5.0 eq) dropwise, keeping the temperature below -60°C.
-
After the addition is complete, stir the reaction at -78°C for another 30 minutes, then remove the cooling bath and allow it to warm to room temperature.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-1-amino-3,3-dimethylbutan-2-one can be purified by flash column chromatography on silica gel.
Protocol 3: Boc Deprotection to Yield this compound
-
Dissolve the purified N-Boc-1-amino-3,3-dimethylbutan-2-one (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
To purify the final product, perform an acid-base extraction as described in the FAQ section.
-
After the final extraction into an organic solvent, dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.
Data Summary
The following table provides typical reaction parameters for the synthesis of this compound. Note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reagents and Conditions | Typical Yield |
| Boc Protection | (Boc)₂O, TEA, DCM, 0°C to rt | 90-98% |
| Swern Oxidation | (COCl)₂, DMSO, DIPEA, DCM, -78°C | 80-95% |
| Boc Deprotection | TFA, DCM, 0°C to rt | 90-99% |
Mechanistic Diagram
Caption: Key steps in the Swern oxidation mechanism.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Ito, M., Hagiware, D., & Kamiya, T. (1975). A New Reagent for the t-Butoxycarbonylation of Amino Acids. Tetrahedron Letters, 16(49), 4393-4394.
- Wikipedia. (n.d.). Swern oxidation.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2021, March 23). Swern Oxidation.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?
- BenchChem. (n.d.). Technical Support Center: Oxidation of Sterically Hindered Allylic Alcohols.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- YouTube. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Organic Chemistry Portal. (2019, July 10). Swern Oxidation.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Sigma-Aldrich. (n.d.). BOC-ON.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Synthesis of 1-Amino-3,3-dimethylbutan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3,3-dimethylbutan-2-one. As a key intermediate in various pharmaceutical and chemical applications, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis, with a focus on byproduct formation and mitigation strategies.
Introduction: The Synthetic Landscape
The synthesis of this compound, a sterically hindered α-amino ketone, is most commonly achieved through the reductive amination of 3,3-dimethyl-2-butanone (pinacolone). This one-pot reaction, while efficient, is often accompanied by the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting and process optimization.
Core Synthesis Workflow: Reductive Amination
A typical synthesis involves the reaction of 3,3-dimethyl-2-butanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.
Caption: General workflow for the reductive amination synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations grounded in reaction mechanisms and offering practical solutions.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can often be attributed to the formation of specific byproducts or suboptimal reaction conditions. The primary culprits are the reduction of the starting ketone and the formation of a pyrazine dimer.
Caption: A systematic approach to troubleshooting low yields in the synthesis of this compound.
Q2: I've identified a significant amount of an alcohol byproduct in my crude product. What is it and how can I prevent its formation?
The most common alcohol byproduct is 1-Amino-3,3-dimethylbutan-2-ol . This arises from the reduction of the ketone carbonyl group of the desired product or the starting material, 3,3-dimethyl-2-butanone, by the reducing agent.[1]
Mechanism of Alcohol Byproduct Formation:
Caption: Competing reduction pathways leading to alcohol byproducts.
Mitigation Strategies:
-
Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium borohydride (NaBH₄) or even sodium cyanobohydride (NaBH₃CN) for this reason.[2]
-
pH Control: Maintain a mildly acidic pH (typically 5-7).[1] This favors the formation of the iminium ion, which is more susceptible to reduction than the neutral ketone.
-
Two-Step Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This ensures the ketone is consumed before the reduction step.
| Parameter | One-Pot Reductive Amination | Two-Step Imine Formation & Reduction |
| Procedure | Ketone, ammonia source, and reducing agent are mixed together. | Ketone and ammonia source are reacted first to form the imine, followed by the addition of the reducing agent. |
| Pros | Simpler, faster procedure. | Minimizes reduction of the starting ketone. Can lead to higher purity. |
| Cons | Higher risk of ketone reduction. | More complex, longer reaction time. |
Q3: My product seems to have dimerized. I'm observing a non-polar impurity with a mass of approximately 192 g/mol . What is this byproduct and why does it form?
This byproduct is likely 2,5-di-tert-butylpyrazine . It is formed through the self-condensation of two molecules of the α-amino ketone product. This is a common side reaction for α-amino ketones, especially those that are not salified.
Mechanism of Pyrazine Formation:
The formation of 2,5-di-tert-butylpyrazine proceeds through the condensation of two molecules of this compound to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
Caption: The dimerization and subsequent oxidation of this compound to form 2,5-di-tert-butylpyrazine.
Mitigation Strategies:
-
Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible to minimize the rate of condensation.
-
Prompt Work-up and Isolation: Once the reaction is complete, proceed with the work-up and purification without delay. The free amine is prone to dimerization upon standing.
-
Acidification: During the work-up, acidifying the aqueous layer to form the hydrochloride salt of the product will prevent dimerization as the protonated amine is not nucleophilic.
-
Column Chromatography: If formed, 2,5-di-tert-butylpyrazine is significantly less polar than the desired amino ketone and can be readily separated by silica gel chromatography.
Q4: I am concerned about the formation of over-alkylated byproducts. How can I ensure the formation of the primary amine?
Over-alkylation, leading to the formation of secondary and tertiary amines, is a common issue in reductive aminations.[1] However, in the synthesis of a primary amine from a ketone and an ammonia source, this is less of a concern provided the reaction conditions are controlled.
Mitigation Strategies:
-
Use of an Ammonia Surrogate: Employing an ammonium salt like ammonium acetate or ammonium formate serves as a controlled source of ammonia, minimizing the presence of the more nucleophilic primary amine product that could react further.
-
Stoichiometry: Using a sufficient excess of the ammonia source can help to outcompete the product for reaction with any remaining imine intermediate.
Experimental Protocols & Analytical Characterization
Representative Synthesis Protocol: Reductive Amination with Sodium Cyanoborohydride
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3,3-dimethyl-2-butanone (Pinacolone)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl to quench the excess reducing agent (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and wash with diethyl ether or dichloromethane to remove non-polar impurities like 2,5-di-tert-butylpyrazine.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the product into diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Analytical Characterization of Products and Byproducts
Accurate identification of the desired product and potential byproducts is crucial for process optimization.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key GC-MS Fragments (m/z) |
| This compound | ~3.3 (s, 2H, CH₂), ~1.2 (s, 9H, C(CH₃)₃) | ~215 (C=O), ~50 (CH₂), ~44 (C), ~26 (C(CH₃)₃) | 115 (M+), 86, 57 (t-Bu) |
| 1-Amino-3,3-dimethylbutan-2-ol | Multiplets for CH-OH and CH₂, ~0.9 (s, 9H, C(CH₃)₃) | ~75 (CH-OH), ~50 (CH₂), ~35 (C), ~26 (C(CH₃)₃) | 117 (M+), 100, 86, 57 (t-Bu) |
| 2,5-di-tert-butylpyrazine | ~8.4 (s, 2H, aromatic CH), ~1.4 (s, 18H, C(CH₃)₃) | ~160 (aromatic C-tBu), ~143 (aromatic CH) | 192 (M+), 177, 57 (t-Bu) |
Purification Strategies
The choice of purification method will depend on the scale of the reaction and the impurity profile.
-
Vacuum Distillation: Effective for removing non-volatile impurities. The product has a relatively low boiling point.
-
Column Chromatography: Silica gel chromatography is highly effective for separating the polar product from the non-polar 2,5-di-tert-butylpyrazine and any unreacted starting material. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent tailing is a good starting point.
-
Acid-Base Extraction: As described in the work-up, this is a crucial step to separate the basic amine product from neutral or acidic impurities.
-
Recrystallization of the Hydrochloride Salt: The product can be converted to its hydrochloride salt and purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully selecting reagents, controlling the pH, and optimizing reaction conditions, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. This guide provides a foundational framework for troubleshooting common issues, enabling more efficient and reliable synthesis.
References
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Organic Chemistry Portal. (n.d.).
Sources
Preventing side reactions in "1-Amino-3,3-dimethylbutan-2-one" synthesis
<Technical Support Center: Synthesis of 1-Amino-3,3-dimethylbutan-2-one >
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound and its hydrochloride salt.[1][2] This valuable building block is frequently synthesized via the amination of an α-haloketone precursor, typically 1-bromo-3,3-dimethylbutan-2-one.[3][4][5] While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly lower yield and complicate purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively control your reaction outcomes.
Frequently Asked Questions & Troubleshooting
FAQ 1: My yield is low, and I've isolated a pivalic acid amide derivative. What is causing this?
Short Answer: You are likely observing the results of a Favorskii rearrangement , a classic and often problematic side reaction for α-halo ketones under basic conditions.[6][7][8]
In-Depth Explanation: The Favorskii rearrangement occurs when an α-halo ketone with an acidic α'-proton reacts with a base.[8] Instead of a simple nucleophilic substitution at the carbon bearing the halogen, the base abstracts a proton from the α'-carbon (the methyl groups of the tert-butyl moiety in this case). This forms an enolate, which then undergoes an intramolecular SN2 reaction to form a highly strained cyclopropanone intermediate. The aminating agent (e.g., ammonia or an amine) then attacks the carbonyl carbon of this intermediate.[6][8] Ring-opening occurs to yield the most stable carbanion, which in this case leads to a rearranged carbon skeleton, ultimately forming a derivative of pivalic acid (2,2-dimethylpropanoic acid) rather than the desired α-amino ketone.[8]
Caption: Desired SN2 amination vs. the competing Favorskii rearrangement.
Troubleshooting Protocol: Suppressing the Favorskii Rearrangement
-
Choice of Aminating Agent: Avoid using strong, sterically unhindered bases like sodium amide or hydroxide if possible, as they readily promote enolate formation.[6][7] A superior approach is to use a reagent that serves as an ammonia equivalent without being strongly basic.
-
Recommended: Use hexamethyldisilazane (HMDS). HMDS can act as an ammonia surrogate, often requiring activation with a catalytic amount of acid or a Lewis acid.[9][10] It is less basic and sterically hindered, which disfavors the initial proton abstraction required for the rearrangement.
-
Alternative: The Gabriel synthesis, using potassium phthalimide followed by hydrolysis, is a classic method to avoid overalkylation and can also mitigate the Favorskii rearrangement by using a non-basic nucleophile.[11]
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. The activation energy for the Favorskii rearrangement is often higher than that for the desired SN2 reaction. Maintaining low temperatures (e.g., 0 °C to room temperature) can significantly favor the desired pathway.
-
Solvent Selection: Use aprotic polar solvents like THF or DMF. These solvents can solvate the transition state of the SN2 reaction effectively without promoting the proton transfers that facilitate the rearrangement.
FAQ 2: My product is contaminated with di- and tri-alkylated amines. How can I improve selectivity for the primary amine?
Short Answer: The product, this compound, is a primary amine and is nucleophilic. It can compete with your aminating agent (e.g., ammonia) for the starting α-halo ketone, leading to over-alkylation.[12]
In-Depth Explanation: This is a common problem in amine synthesis.[12] The newly formed primary amine product can act as a nucleophile, attacking another molecule of the 1-bromo-3,3-dimethylbutan-2-one starting material. This forms a secondary amine. This secondary amine can, in turn, react again to form a tertiary amine. This cascade of reactions leads to a mixture of products that are difficult to separate.
Caption: Reaction cascade leading to over-alkylation side products.
Troubleshooting Protocol: Enforcing Mono-alkylation
-
Stoichiometry Control (The "Excess" Method): The simplest approach is to use a large excess of the aminating agent.[13]
-
Protocol: Use a 10-20 fold molar excess of ammonia relative to the α-halo ketone. This statistically favors the reaction of the halo-ketone with ammonia over the product amine.[13] This is most practical when using ammonia, which is inexpensive.
-
Drawback: Requires removal of large amounts of excess ammonia during workup.
-
-
Use of Ammonia Surrogates (The "Protecting Group" Method): These methods use a nucleophile that delivers a single nitrogen atom and then becomes non-nucleophilic, preventing further reaction.[14]
-
Gabriel Synthesis: As mentioned previously, potassium phthalimide is an excellent ammonia surrogate. The phthalimide anion is nucleophilic, but after alkylation, the resulting N-alkylphthalimide is not, preventing over-alkylation. The primary amine is then liberated in a subsequent hydrolysis step (e.g., using hydrazine or acid).[11]
-
Azide Reduction: React the 1-bromo-3,3-dimethylbutan-2-one with sodium azide (NaN₃) in an SN2 reaction to form an alkyl azide. The azide is not nucleophilic and will not overreact. The alkyl azide is then reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.[11]
-
| Method | Key Reagents | Advantages | Disadvantages |
| Ammonia Excess | 10-20 eq. NH₃ | Simple, inexpensive. | Can be difficult to drive to completion; workup intensive. |
| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | Excellent control, no over-alkylation. | Two steps; harsh hydrolysis conditions may be required. |
| Azide Reduction | NaN₃, then LiAlH₄ or H₂/Pd | Excellent control, clean reaction. | Two steps; sodium azide is highly toxic; LiAlH₄ is hazardous. |
FAQ 3: My reaction is not proceeding, or is extremely slow. What are the common causes?
Short Answer: This could be due to a poor leaving group, steric hindrance, or insufficient activation of your aminating reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled amination reaction.
In-Depth Analysis:
-
Leaving Group: Bromine is a good leaving group for this SN2 reaction. If you are starting from 1-chloro-3,3-dimethylbutan-2-one, the reaction will be significantly slower. Consider an in situ Finkelstein reaction (adding a catalytic amount of NaI or KI) to convert the chloride to the more reactive iodide.
-
Steric Hindrance: The tert-butyl group adjacent to the carbonyl is exceptionally bulky. This sterically hinders the backside attack required for the SN2 mechanism, slowing the reaction down. While you cannot change the substrate, you can overcome this by:
-
Increasing Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor closely for the onset of side reactions.
-
Prolonging Reaction Time: These reactions may simply require longer times (24-48 hours) to reach completion. Monitor progress by TLC or LC-MS.
-
-
Nucleophilicity: Ensure your aminating agent is active. If using ammonia, ensure the reaction medium isn't acidic, which would protonate it to the non-nucleophilic ammonium ion. If using a surrogate like HMDS, sometimes a catalytic activator (e.g., trimethylsilyl chloride) is needed to initiate the reaction.[9]
References
- NROChemistry. (n.d.). Favorskii Rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Scribd. (n.d.). Favorskii Rearrangement Guide.
- Wikipedia. (2023). Favorskii rearrangement.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Chemistry LibreTexts. (2022). 24.6: Synthesis of Amines.
- Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides.
- UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”.
- Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN).
- PubChem. (n.d.). This compound hydrochloride.
- Journal of the American Chemical Society. (1959). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis.
- PubChem. (n.d.). 1-Amino-3-methylbutan-2-one.
- ChemSynthesis. (n.d.). 1-bromo-N-cyclohexyl-3,3-dimethylbutan-2-imine.
- PubMed. (2007). Hexamethyldisilazane-mediated controlled polymerization of alpha-amino acid N-carboxyanhydrides.
- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones.
- PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
- PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol.
- National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- ChemSrc. (n.d.). 1-Brom-3,3-dimethylbutan-2-on.
- PubMed. (2006). Alpha-aminoalkyl-alpha'-halomethylketones: Preparation and application to pharmaceutically interesting compounds.
- PubChem. (n.d.). 3-Amino-3-methylbutan-2-one.
Sources
- 1. This compound | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3,3-dimethylbutan-2-one, Tech., Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-Bromo-3,3-dimethylbutan-2-one | CymitQuimica [cymitquimica.com]
- 5. 1-Brom-3,3-dimethylbutan-2-on | CAS#:5469-26-1 | Chemsrc [chemsrc.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides [organic-chemistry.org]
- 10. Hexamethyldisilazane-mediated controlled polymerization of alpha-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Amino-3,3-dimethylbutan-2-one and its Hydrochloride Salt
Welcome to the dedicated technical support center for navigating the purification challenges of 1-Amino-3,3-dimethylbutan-2-one and its commonly used hydrochloride salt. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered α-aminoketone. Here, we will address common issues encountered during its purification, providing not only troubleshooting solutions but also the underlying scientific principles to empower you to optimize your purification strategies.
Understanding the Core Challenges
This compound, often handled as its hydrochloride salt for improved stability and handling, presents a unique set of purification challenges stemming from its chemical nature. As a primary α-aminoketone, its purification is often complicated by its high polarity and the potential for side reactions.[1]
Key Physicochemical Properties:
| Property | This compound | This compound HCl |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol |
| Appearance | White to yellow solid | Solid |
| Polarity | High | High |
The primary challenges in the purification of this compound include:
-
High Polarity: The presence of both an amino and a ketone group makes the molecule highly polar. This leads to high solubility in polar solvents like water and methanol, and poor solubility in non-polar organic solvents, making standard purification techniques challenging.
-
Instability and Self-Condensation: Primary α-aminoketones are known to be labile and can undergo self-condensation to form pyrazine byproducts, especially under neutral or basic conditions, or upon heating.[1][2] This side reaction can significantly reduce the yield of the desired product and introduce difficult-to-remove impurities.
-
Hygroscopicity: The hydrochloride salt is often hygroscopic, which can complicate handling and accurate weighing.
Troubleshooting and FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Question 1: I'm having trouble finding a suitable solvent for recrystallizing my this compound hydrochloride. It's either too soluble or not soluble at all.
This is a common issue with highly polar organic salts. A single solvent is often not effective. The solution typically lies in using a mixed-solvent system.
Solution:
A mixed-solvent system of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble) is recommended. For this compound hydrochloride, a combination of a polar protic solvent and a less polar solvent is a good starting point.
Recommended Solvent Systems:
-
Methanol/Isopropanol
-
Ethanol/Diethyl ether
-
Methanol/Ethyl acetate
Step-by-Step Recrystallization Protocol:
-
In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in a minimal amount of the "good" solvent (e.g., hot methanol or ethanol) with stirring.
-
Once fully dissolved, slowly add the "bad" solvent (e.g., isopropanol or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
Question 2: My compound "oils out" instead of crystallizing during recrystallization. What's causing this and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the compound being highly soluble in the solvent system even at lower temperatures, or the presence of impurities that inhibit crystal lattice formation.
Solutions:
-
Adjust the Solvent Ratio: The ratio of the "good" to "bad" solvent is critical. You may have too much of the "good" solvent. Try adding more of the "bad" solvent to the hot, clear solution before cooling.
-
Slower Cooling: Rapid cooling can favor oiling out over crystallization. Insulate the flask to ensure a very slow cooling rate.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.
Chromatography Challenges
Question 3: I tried to purify my this compound hydrochloride using standard silica gel chromatography, but I'm getting very poor separation and significant tailing.
This is a well-documented issue with primary amines on standard silica gel. The acidic silanol groups on the silica surface can strongly and irreversibly bind to the basic amine, leading to poor elution and significant peak tailing.
Solution:
For highly polar and basic compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is a much more suitable technique.[3][4][5] HILIC utilizes a polar stationary phase (like silica, diol, or amino-propyl modified silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk organic mobile phase. Water is the strong eluting solvent in HILIC.
dot
Figure 1: Principle of HILIC Separation
Recommended HILIC Protocol:
-
Stationary Phase: A silica or amino-propyl bonded silica column is a good starting point.
-
Mobile Phase A: 10 mM Ammonium acetate or ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions to ensure good peak shape.
Impurity and Stability FAQs
Question 4: What are the likely impurities in my crude this compound?
Impurities can arise from the starting materials or from side reactions during the synthesis. Common synthetic routes to α-aminoketones include the amination of α-haloketones or the reduction of α-azido ketones.
Potential Impurities:
-
Unreacted Starting Materials: For example, unreacted 1-bromo-3,3-dimethylbutan-2-one or 1-azido-3,3-dimethylbutan-2-ol.
-
Over-alkylation Products: If the amination is performed with an alkylating agent, di-alkylation of the amine can occur.
-
Self-Condensation Products (Pyrazines): As mentioned, two molecules of the α-aminoketone can condense to form a substituted pyrazine. This is more likely to occur under neutral or basic conditions, especially with heating.
dot
Figure 2: Self-Condensation of α-Aminoketones
Question 5: How can I minimize the formation of the pyrazine impurity during workup and purification?
To minimize self-condensation, it is crucial to control the pH and temperature.
Recommendations:
-
Maintain Acidic Conditions: The hydrochloride salt form is more stable and less prone to self-condensation. During workup, it is advisable to maintain an acidic pH. If the free base is generated, it should be handled at low temperatures and for a minimal amount of time before being converted back to the salt.
-
Avoid High Temperatures: When concentrating solutions of the free base, use a rotary evaporator at low temperatures. Avoid prolonged heating.
-
In-situ Generation: In some synthetic applications, it is preferable to generate the α-aminoketone in situ and use it immediately in the next step without isolation to avoid decomposition.[2]
Workflow for Purification Strategy Selection
The choice of purification method will depend on the scale of your experiment and the nature of the impurities. The following workflow can help guide your decision-making process.
dot
Figure 3: Decision workflow for purification
References
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
- Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT.
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498–514. [Link]
- ResearchGate. (2021). Recent advances in the synthesis of α-amino ketones.
- LCGC International. (n.d.). What You Need to Know About HILIC.
- PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- ResearchGate. (2025, August 6). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound hydrochloride.
Sources
Technical Support Center: Optimizing Reactions with 1-Amino-3,3-dimethylbutan-2-one
Welcome to the technical support center for 1-Amino-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered α-aminoketone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your chemical reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its robust tert-butyl group which can impart desirable pharmacokinetic properties in drug candidates. However, this steric bulk also presents significant challenges in achieving efficient chemical transformations. The tert-butyl group can hinder the approach of reactants to the adjacent carbonyl and amine functionalities, leading to sluggish reaction rates, low yields, and the formation of side products.
This guide will address common issues encountered when using this reagent in several key reaction types, including heterocycle synthesis and multicomponent reactions. We will explore the underlying mechanistic principles and provide actionable, field-proven solutions to overcome these steric challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with this compound so slow?
A1: The primary reason for slow reaction rates is the steric hindrance imposed by the tert-butyl group. This bulkiness impedes the formation of the initial imine or enamine intermediate, which is often the rate-determining step in many condensation reactions. Traditional reaction conditions may be insufficient to overcome the activation energy barrier. We recommend exploring more forcing conditions such as higher temperatures, the use of microwave irradiation, or high-pressure techniques to accelerate the reaction.[1][2][3]
Q2: I am observing low yields in my reaction. What are the likely causes?
A2: Low yields can stem from several factors. In addition to the slow reaction rates mentioned above, incomplete conversion is a common issue. Side reactions, such as self-condensation of the ketone or decomposition of starting materials under harsh conditions, can also contribute to lower yields. Careful optimization of reaction parameters, including catalyst choice, solvent, and temperature, is crucial. For sterically hindered substrates, specialized catalysts or activating agents may be necessary to promote the desired transformation.
Q3: How can I minimize the formation of side products?
A3: Side product formation is often a consequence of the high activation barrier for the desired reaction, which allows competing, lower-energy pathways to become significant. To minimize side products, it is important to choose reaction conditions that selectively favor the desired pathway. This may involve using milder conditions in conjunction with a highly active catalyst, or employing protecting group strategies to block reactive sites that could lead to unwanted side reactions.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick and convenient method for initial reaction monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of intermediates and final products.
Troubleshooting Guide: Heterocycle Synthesis
The synthesis of heterocycles such as pyrazines and pyridines is a common application for α-aminoketones. However, the steric hindrance of this compound can complicate these transformations.
Pyrazine Synthesis
Pyrazines are typically formed through the self-condensation of α-aminoketones or the reaction of an α-aminoketone with another 1,2-dicarbonyl compound.[4][5]
Problem: Low yield of the desired 2,5-di-tert-butylpyrazine.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inefficient Dimerization | Increase reaction temperature or use microwave irradiation. | The dimerization of the sterically hindered α-aminoketone requires significant energy to overcome steric repulsion. Microwave heating can provide rapid and uniform heating to accelerate the reaction.[1] |
| Incomplete Oxidation | Ensure adequate aeration of the reaction mixture or introduce a mild oxidant (e.g., air, Cu(OAc)₂). | The initial condensation product, a dihydropyrazine, must be oxidized to the aromatic pyrazine. Oxygen from the air is often sufficient, but in some cases, a catalyst or mild oxidant is needed to facilitate this step. |
| Side Reactions | Use a non-polar, aprotic solvent like toluene or xylene. | Polar solvents can promote side reactions such as aldol-type condensations. Aprotic solvents minimize these unwanted pathways. |
Experimental Protocol: Microwave-Assisted Pyrazine Synthesis
-
To a microwave-safe vial, add this compound (1.0 mmol) and a stir bar.
-
Add 2 mL of a suitable high-boiling solvent (e.g., toluene, xylene).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150-180°C for 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and purify the product by column chromatography.
Logical Workflow for Pyrazine Synthesis Troubleshooting
Caption: Troubleshooting workflow for pyrazine synthesis.
Pyridine Synthesis
The Hantzsch pyridine synthesis or related condensations can be adapted for the synthesis of pyridines from this compound.
Problem: Low yield of the desired substituted pyridine.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Poor Imine/Enamine Formation | Use a Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃) to activate the carbonyl group. | Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the initial condensation with the amine. |
| Steric Hindrance in Cyclization | Employ high-pressure conditions (8-15 kbar). | High pressure can overcome the activation volume of sterically demanding transition states, favoring the formation of the cyclic product.[2][3] |
| Low Reactivity of the β-Dicarbonyl Component | Use a more reactive β-dicarbonyl equivalent, such as a β-keto ester or a pre-formed enaminone. | Increasing the nucleophilicity of the carbon component can accelerate the cyclization step. |
Troubleshooting Guide: Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. However, sterically hindered substrates like this compound can be challenging participants.
Ugi Reaction
The Ugi four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6][7]
Problem: Low yield of the Ugi product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inefficient Imine Formation | Pre-form the imine between the ketone and amine before adding the other components. | The formation of the imine from a sterically hindered ketone and amine can be slow. Pre-forming this intermediate can improve the overall reaction efficiency. |
| Reversibility of the Reaction | Use a higher concentration of reactants. | The Ugi reaction is an equilibrium process. Increasing the concentration of the reactants can shift the equilibrium towards the product side. |
| Steric Clash in the Mumm Rearrangement | Choose a less sterically demanding carboxylic acid or isocyanide if possible. | The final Mumm rearrangement can be sterically hindered. Reducing the steric bulk of the other components can facilitate this step. |
Experimental Protocol: High-Pressure Ugi Reaction
-
In a high-pressure reaction vessel, combine this compound (1.0 mmol), an aldehyde (1.0 mmol), a carboxylic acid (1.0 mmol), and an isocyanide (1.0 mmol) in a suitable solvent (e.g., methanol, dichloromethane).
-
Seal the vessel and place it in a high-pressure apparatus.
-
Pressurize the system to 10-15 kbar.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Carefully depressurize the vessel and work up the reaction mixture.
-
Purify the product by column chromatography.
Logical Relationship for Overcoming Steric Hindrance
Caption: Strategies to overcome steric hindrance.
References
- Loupy, A. (Ed.). (2002). Microwaves in Organic Synthesis. Wiley-VCH.
- Jenner, G. (2002). High pressure and selectivity in organic reactions. Tetrahedron, 58(26), 5185-5202.
- Kummer, L., & Gmeiner, P. (2018). High-pressure-promoted organic reactions. Beilstein Journal of Organic Chemistry, 14, 1446-1481.
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
- Pictet–Spengler reaction. Wikipedia. [Link]
- Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst.
- Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiprolifer
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
- Ugi reaction. Wikipedia. [Link]
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
- Pictet–Spengler reaction. Grokipedia. [Link]
- Enamines. Master Organic Chemistry. [Link]
- Paal–Knorr synthesis. Wikipedia. [Link]
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- Synthesis of various N-heterocycles using the four-component Ugi reaction.
- Bischler–Napieralski reaction. Wikipedia. [Link]
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Reaction Monitoring of 1-Amino-3,3-dimethylbutan-2-one by TLC and HPLC
Welcome to the technical support center for monitoring reactions involving 1-Amino-3,3-dimethylbutan-2-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and efficient reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive field experience to help you navigate the specific challenges associated with this unique amino ketone.
I. Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
dot
Caption: A typical workflow for Thin-Layer Chromatography (TLC).
Q1: My spots for this compound are streaking or forming a comet-like tail on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue when analyzing basic compounds like primary amines on standard silica gel TLC plates.[1][2] Silica gel is acidic in nature, leading to strong interactions with the basic amine group of your compound. This results in slow, uneven elution and the characteristic streaking pattern.
-
Causality: The lone pair of electrons on the nitrogen atom of the primary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction is often stronger than the partitioning of the analyte between the stationary and mobile phases, leading to poor chromatography.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1][3]
-
Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system. For example, if you are using a 7:3 mixture of ethyl acetate:hexanes, you would add a few drops of triethylamine to the mixture.
-
-
Reduce Sample Concentration: Overloading the TLC plate can also cause streaking.[2][4] Try diluting your sample 10-fold and re-spotting.
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different type of TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[3]
-
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: This is a common problem that can have several causes.[3][4]
-
Causality & Troubleshooting:
-
Insufficient Concentration: Your reaction mixture may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[3][4]
-
Inadequate Visualization: this compound lacks a strong chromophore, so it may not be visible under a standard UV lamp (254 nm).[1] You will need to use a chemical stain for visualization.
-
Ninhydrin Stain: This is an excellent choice for visualizing primary amines, which will typically appear as pink or purple spots upon heating.[5][6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that will react with the amine and ketone functional groups, appearing as yellow-brown spots on a purple background.[6]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones and will produce yellow to red spots.[5]
-
-
Compound Volatility: While less likely for this compound, highly volatile substances can evaporate from the plate before visualization.[3]
-
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3: Poor separation is a frequent challenge in reaction monitoring.
-
Causality & Troubleshooting:
-
Optimize the Mobile Phase: The polarity of your eluent may not be optimal for separating the two compounds.
-
If the spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent.[3]
-
If the spots are too low on the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent.[3]
-
Experiment with different solvent systems. A good starting point for this compound and its potential reaction products would be mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol, with the addition of a basic modifier as discussed in Q1.
-
-
Use a Co-spot: To confirm if two spots are indeed different compounds, you can use a co-spot.[7] In one lane, spot your starting material, in another your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, they are different compounds.
-
Two-Dimensional (2D) TLC: For very complex mixtures or compounds that are difficult to separate, 2D TLC can be employed.[7] Spot your sample in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can often resolve co-eluting spots.
-
| Problem | Potential Cause | Recommended Solution |
| Streaking/Tailing | Acidic silica interacting with basic amine | Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase. |
| No Visible Spots | Compound not UV-active; low concentration | Use a chemical stain (ninhydrin, KMnO₄); concentrate the sample or spot multiple times. |
| Poor Separation | Suboptimal mobile phase polarity | Adjust the solvent ratio; try a different solvent system; use a co-spot for confirmation. |
| Uneven Solvent Front | Improper chamber saturation; plate touching chamber walls | Ensure the developing chamber is saturated with solvent vapor; make sure the plate is not touching the sides of the chamber.[1][4] |
II. High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs
dot
Caption: A general workflow for High-Performance Liquid Chromatography (HPLC).
Q4: I am seeing significant peak tailing for this compound in my HPLC chromatogram. What is the cause and how can I improve the peak shape?
A4: Similar to TLC, peak tailing in HPLC for basic compounds is often caused by secondary interactions with the stationary phase.[8][9]
-
Causality: The primary amine group can interact with residual acidic silanol groups on the surface of C18 silica-based columns. This leads to a portion of the analyte being more strongly retained, resulting in an asymmetric, tailing peak.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. The triethylamine will preferentially interact with the active silanol sites, masking them from your analyte.
-
Adjust pH: Control the pH of the aqueous portion of your mobile phase with a buffer. For a primary amine, working at a lower pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the amine to form an ammonium salt. This single protonated species often exhibits better peak shape than the free base.
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," meaning the residual silanol groups have been chemically modified to reduce these secondary interactions. Ensure you are using such a column for amine analysis.
-
Lower Sample Concentration: Injecting too much sample can overload the column and lead to peak tailing.[9] Try injecting a lower concentration of your sample.
-
Q5: My baseline is noisy or drifting, making it difficult to accurately integrate my peaks. What are the common causes?
A5: A noisy or drifting baseline can originate from several sources within the HPLC system.[8][10][11]
-
Causality & Troubleshooting:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.[11] Ensure your mobile phase is thoroughly degassed by sonication, vacuum filtration, or an in-line degasser.
-
Poor Mixing: If you are running a gradient, improper mixing of the mobile phase components can lead to a drifting baseline.[11]
-
Contamination: Impurities in your solvents can also contribute to baseline noise.[10] Use high-purity, HPLC-grade solvents.
-
-
Detector Issues: A failing or unstable detector lamp can cause significant baseline drift.[10] Most HPLC software tracks lamp usage hours; check if it is near the end of its life.
-
System Leaks: A leak anywhere in the system can cause pressure fluctuations and a noisy baseline.[8] Visually inspect all fittings and connections for signs of leakage.
-
Q6: The retention time of my compound is not consistent between injections. What could be the problem?
A6: Retention time variability is a sign of an unstable HPLC system.
-
Causality & Troubleshooting:
-
Pump and Flow Rate Issues: The most common cause is an inconsistent flow rate from the pump.[8] This can be due to air bubbles in the pump head, worn pump seals, or malfunctioning check valves. Purge the pump to remove any air bubbles. If the problem persists, the pump may require maintenance.
-
Column Equilibration: Insufficient column equilibration between injections, especially when running a gradient, can lead to shifting retention times.[11] Ensure your column is fully re-equilibrated to the initial conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time drift.[10][11] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica | Add a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase; use a base-deactivated column. |
| Noisy/Drifting Baseline | Inadequate mobile phase degassing; detector lamp issue; system leak | Degas mobile phase; check lamp usage; inspect for leaks.[8][11] |
| Variable Retention Times | Inconsistent pump flow rate; insufficient column equilibration; temperature changes | Purge the pump; increase equilibration time; use a column oven.[10][11] |
| Ghost Peaks | Sample carryover; contaminated mobile phase | Run a blank injection with a strong solvent to clean the injector; use fresh, high-purity solvents.[11] |
III. Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction Involving this compound
-
Prepare the Developing Chamber:
-
Line a beaker or TLC tank with filter paper.
-
Add the chosen mobile phase (e.g., 80:18:2 Ethyl Acetate:Hexane:Triethylamine) to a depth of about 0.5 cm.
-
Cover the chamber and allow it to saturate for at least 15 minutes.[1]
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Mark tick marks for each sample you will spot.
-
-
Spot the Plate:
-
Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the starting material, a co-spot, and the reaction mixture in their respective lanes on the origin line.[1]
-
Ensure the spots are small and concentrated. Allow the solvent to fully evaporate.
-
-
Develop the Plate:
-
Carefully place the TLC plate in the saturated developing chamber. Ensure the solvent level is below the origin line.[4]
-
Allow the solvent to elute up the plate until it is about 1 cm from the top.
-
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to dry completely.
-
Visualize under a UV lamp (if any components are UV-active).
-
Dip the plate in a ninhydrin or potassium permanganate stain, then gently heat with a heat gun until spots appear.
-
Circle the visible spots with a pencil.
-
-
Calculate Rf Values:
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[5]
-
Protocol 2: HPLC Monitoring of a Reaction Involving this compound
-
Prepare the Mobile Phase:
-
For a reversed-phase separation, a typical mobile phase would be a mixture of an aqueous component (A) and an organic component (B).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and thoroughly degas both mobile phases.
-
-
Prepare the Sample:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]
-
-
Set Up the HPLC System:
-
Column: C18 base-deactivated column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm (for the ketone functionality, though sensitivity may be low). A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable if available.
-
Injection Volume: 10 µL.
-
-
Run the Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Run a suitable gradient, for example:
-
0-1 min: 5% B
-
1-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibrate at 5% B
-
-
-
Analyze the Data:
-
Integrate the peaks corresponding to the starting material and product.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine the reaction progress.
-
References
- Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023, May 23). PharmaCores.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022, June 3). Bitesize Bio.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2023, March 25). ALWSCI Technologies.
- TLC TROUBLESHOOTING- The most common problems with TLCs. (2022, August 9). OperaChem. [Video]. YouTube.
- What are the Common Peak Problems in HPLC? (2023, April 11). Chromatography Today.
- Common Issues in HPLC Analysis. (2023, July 25). Medikamenter Quality Services.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2022, June 5). ResearchGate.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2012, August 6). Analytical Methods.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2012). Royal Society of Chemistry.
- TLC stains. (n.d.). Organic Chemistry.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
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- 11. medikamenterqs.com [medikamenterqs.com]
"1-Amino-3,3-dimethylbutan-2-one" storage and stability considerations
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Amino-3,3-dimethylbutan-2-one. It addresses common questions and troubleshooting scenarios related to the storage, stability, and handling of this reagent, with a focus on explaining the chemical principles behind best practices.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and its hydrochloride salt? Which one should I purchase?
A: this compound is the neutral molecule, or "free base." Its hydrochloride (HCl) salt is the protonated form, where the amino group is bound to a proton and balanced by a chloride counter-ion.
-
This compound Hydrochloride (C₆H₁₄ClNO): This is the commercially standard and highly recommended form. It is a crystalline solid that is significantly more stable, has a longer shelf-life, and is easier to handle and weigh accurately.[1] Its stability comes from the protonation of the primary amine, which prevents it from participating in degradation reactions.
-
This compound (Free Base, C₆H₁₃NO): The free base is the reactive form needed for most chemical syntheses. However, as a primary α-amino ketone, it is inherently unstable and prone to rapid self-condensation.[2] It is not typically sold commercially and should be generated from the hydrochloride salt immediately prior to use.
Recommendation: Always purchase the hydrochloride salt for storage and generate the free base in situ or right before your reaction.
Q2: How should I properly store the this compound hydrochloride salt?
A: Proper storage is crucial for maintaining the integrity of the reagent. The following conditions are recommended based on supplier safety data sheets and the chemical nature of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | The hydrochloride salt is a stable solid at ambient temperatures. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | While the salt is relatively stable in air, storage under an inert atmosphere minimizes exposure to atmospheric moisture and oxygen over the long term, which is a best practice for all reagents. |
| Container | Tightly sealed, original supplier bottle. | Prevents contamination and moisture ingress. |
| Location | Dry, well-ventilated area away from incompatible materials. | Avoids accidental contact with strong bases, acids, or oxidizing agents.[3] |
Q3: What are the signs of degradation for this compound?
A: For the hydrochloride salt , degradation is slow and unlikely if stored correctly. However, you should be cautious if you observe:
-
Significant color change: The pure compound should be a white to off-white solid. A progression to yellow or brown can indicate impurity or degradation.
-
Change in physical state: The appearance of a sticky or oily residue in the solid may suggest the presence of the free base due to improper handling or exposure to a basic substance.
For the free base , degradation is rapid. Signs include:
-
Rapid color change: Development of a yellow or brown color.
-
Formation of a precipitate or oil: This is a strong indicator of self-condensation products (polymers or cyclic dimers).[2]
-
Insolubility: The degradation products are often less soluble than the starting material.
Q4: What is the primary degradation pathway for the free base?
A: The primary degradation pathway is a self-condensation reaction. As a molecule containing both a nucleophilic primary amine and an electrophilic ketone, the free base can react with itself. This process is analogous to an aldol condensation, leading to the formation of imines, enamines, and ultimately, complex polymeric or cyclized structures. This reactivity is precisely why the amine is "protected" as a hydrochloride salt for storage.[2]
Experimental Troubleshooting Guide
Scenario 1: My reaction is sluggish or fails to proceed.
Q: I've added the this compound hydrochloride salt directly to my non-polar aprotic solvent with a tertiary amine base (like triethylamine), but the reaction isn't starting. What's wrong?
A: This is a common issue stemming from incomplete conversion of the hydrochloride salt to the active free base.
-
Causality (The "Why"): The hydrochloride salt has very low solubility in many common organic solvents (e.g., THF, Dichloromethane, Toluene). Adding it as a solid to the reaction mixture results in a heterogeneous system. The deprotonation by the tertiary amine can only occur at the surface of the solid particles, leading to an extremely low concentration of the active free base in the solution.
-
Solution Workflow:
-
Isolate the Free Base First: Do not add the salt directly to the main reaction. Instead, perform a separate workup step to generate and isolate the free base just before you need it.
-
Check Reagent Stoichiometry: Ensure you are using at least one full equivalent of the base for the deprotonation step.
-
Confirm Free Base Formation: After your workup, you can run a quick TLC or crude ¹H NMR to confirm the absence of the salt and the presence of your free base before committing it to the main reaction.
Caption: Troubleshooting workflow for reaction failure.
-
Scenario 2: The reaction gives a low yield with a complex mixture of byproducts.
Q: I successfully generated the free base, but after running my reaction, the yield of my desired product is low, and I see many unidentified spots on my TLC plate. What happened?
A: This often points to the degradation of the free base either before or during the reaction.
-
Causality (The "Why"): The free base of this compound is unstable. If it is prepared and left to stand for too long (even 30-60 minutes at room temperature can be problematic), it will begin to self-condense.[2] This creates a host of dimeric and polymeric impurities that can complicate your reaction and purification. Additionally, the bulky tert-butyl group can sterically hinder the approach to the ketone, making your desired reaction slower and allowing competing side reactions to occur.
-
Troubleshooting Steps:
-
Time is Critical: Use the generated free base immediately. Coordinate your experimental setup so that the main reaction is ready to go the moment your free base is isolated and dried.
-
Temperature Control: If possible, keep the free base cold (0 °C) in a sealed, inert-atmosphere flask if there is any delay between generation and use.
-
Consider Steric Hindrance: The tert-butyl group makes the ketone sterically hindered. Your reaction may require more forcing conditions (higher temperature, longer reaction time, more active catalyst) than a less-hindered ketone. Be aware that increasing the temperature will also accelerate the degradation of the free base, so a careful balance must be struck.
-
Re-evaluate Equivalents: If your substrate is precious, consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of the freshly prepared free base to compensate for any minor, rapid degradation.
-
Protocol: Generation of Free Base from Hydrochloride Salt
This protocol describes a standard laboratory procedure to generate this compound (free base) from its hydrochloride salt for immediate use in a reaction.
Materials:
-
This compound hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound hydrochloride salt in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Cool the solution in an ice bath. Slowly add saturated aqueous NaHCO₃ or 1M Na₂CO₃ solution to the separatory funnel. Swirl gently. You may observe gas evolution (CO₂). Continue adding the basic solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: Extract the aqueous layer with three portions of an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The free base is significantly more soluble in organic solvents than its salt form.[4]
-
Combine & Dry: Combine the organic extracts in a flask. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 5-10 minutes.
-
Filtration & Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, do not use high heat. A water bath temperature of 30°C is sufficient. Overheating can accelerate decomposition.
-
Immediate Use: The resulting oil or solid is the free base. Place it under an inert atmosphere (argon or nitrogen) and use it immediately in your subsequent reaction.
Caption: Workflow for generating the free base.
References
- Wang, Y., Yang, M., Lao, C., Wang, H., & Jiang, Z. (2023). An I2-Catalyzed Oxidative Cross-Coupling of α-Amino Ketones with Alcohols. The Journal of Organic Chemistry, 88(21), 14470–14486.
- Barrett, A. G. M., & O'Neil, I. A. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 33-47.
- Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
- Wikipedia. (2023). Aminoaldehydes and aminoketones.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3,3-Dimethylbutan-2-one oxime. (Information on incompatible materials for related ketone structures).
- ResearchGate. (n.d.). Condensation and oxidation of α‐amino ketone 1.
- Lin, C.-Y., et al. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters, 25(49), 8826–8831.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Shitov, I. V., & Ioffe, S. L. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067.
- ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones.
- Kabachnik, M. I., & Medved, T. Y. (1952). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Doklady Akademii Nauk SSSR, 83, 689. (Historical context for multicomponent reactions involving amines and ketones).
- Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amine. Indian Journal of Chemistry, Section B, 41B(5), 1029-1032.
- Jiang, Q., et al. (2014). Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. The Journal of Organic Chemistry, 79(17), 8750–8756.
- ResearchGate. (2018). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- de Souza, D., et al. (2024). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 9(1), 147-156.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- Chakravarty, A. K., & Lahiri, S. C. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 58, 136-139.
- Hanafiah, N. H., et al. (2020). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Applied Microbiology and Biotechnology, 104(23), 9955-9969.
- DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems.
- Sciencemadness.org. (2013). serine methyl ester HCl to freebase.
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- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reactivity of 1-Amino-3,3-dimethylbutan-2-one
Welcome to the technical support center for 1-Amino-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique and sterically hindered building block in their synthetic endeavors. Here, we address common challenges and provide practical, in-depth troubleshooting strategies to help you navigate the intricacies of its reactivity and achieve your desired synthetic outcomes.
Introduction: The Challenge of Steric Hindrance
This compound, also known as aminopinacolone, is a valuable synthetic intermediate.[1][2] Its structure, featuring a primary amine adjacent to a ketone, offers a versatile platform for the synthesis of a wide range of complex molecules, including pharmaceutical intermediates. However, the defining characteristic of this molecule is the bulky tert-butyl group, which exerts significant steric hindrance around the carbonyl and amino functionalities. This steric congestion can dramatically reduce the reactivity of both groups, leading to sluggish or incomplete reactions, low yields, and the formation of undesired side products.[3][4]
This guide provides a comprehensive question-and-answer-based approach to troubleshooting common issues encountered during reactions with this compound. We will delve into the mechanistic reasoning behind these challenges and offer field-proven solutions to overcome them.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific problems you might encounter in common synthetic transformations involving this compound.
Reductive Amination
Reductive amination is a powerful tool for C-N bond formation.[5] However, the sterically encumbered nature of this compound can make this reaction particularly challenging.
Question: My reductive amination reaction with this compound is giving a low yield of the desired secondary amine. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the reductive amination of this compound often stem from a combination of factors related to its steric bulk and the choice of reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Inefficient Imine/Iminium Ion Formation: The bulky tert-butyl group can hinder the initial condensation between the amine and the carbonyl compound to form the crucial imine or iminium ion intermediate.
-
Solution:
-
Acid Catalysis: Employing a catalytic amount of a weak acid, such as acetic acid, can facilitate the dehydration step in imine formation.[6]
-
Azeotropic Removal of Water: For particularly stubborn reactions, removing water azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene can drive the equilibrium towards imine formation.
-
Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can be particularly effective when using less selective reducing agents like sodium borohydride.[7]
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical for a successful one-pot reductive amination.
-
Solution:
-
Selective Reducing Agents: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reactions as they are less reactive towards the starting ketone.[5][8]
-
Comparative Reactivity of Reducing Agents:
-
-
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, leading to side products. Often requires a two-step process.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion.[5] | Toxic (releases cyanide in acidic conditions). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective, and less toxic than NaBH₃CN.[7] | More expensive than NaBH₄. |
-
Steric Hindrance from the Aldehyde/Ketone Partner: If the reacting carbonyl compound is also sterically hindered, the reaction will be even more challenging.
-
Solution:
-
Increased Reaction Time and Temperature: Prolonging the reaction time and moderately increasing the temperature can help overcome the higher activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Use of Lewis Acids: In some cases, a Lewis acid catalyst such as Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack by the amine.[5]
-
-
Amide Bond Formation (Acylation of the Amino Group)
Forming an amide bond with the primary amine of this compound can be sluggish due to the steric hindrance from the adjacent tert-butyl group.
Question: I am struggling with a low yield in an amide coupling reaction between this compound and a carboxylic acid. What can I do to improve the efficiency of this transformation?
Answer:
Low yields in amide coupling reactions with this substrate are a common hurdle. The key is to employ a sufficiently reactive activated carboxylic acid species to overcome the steric barrier.
-
Insufficiently Activated Carboxylic Acid: Standard coupling reagents may not generate a reactive enough intermediate to be attacked by the sterically hindered amine.
-
Solution:
-
High-Activity Coupling Reagents: Switch to more potent coupling reagents. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP, are generally more effective than carbodiimides (e.g., DCC, EDC) for hindered couplings.[9][10] These reagents form highly reactive O-acylisourea or active ester intermediates.
-
Acid Halide Formation: For extremely challenging couplings, converting the carboxylic acid to its corresponding acid chloride or fluoride can provide the necessary reactivity.[11] This is a more aggressive approach and should be used with caution to avoid side reactions.
-
-
-
Choice of Base: The base used can significantly impact the reaction outcome.
-
Solution:
-
Non-Nucleophilic Bases: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. These bases will scavenge the acid produced during the reaction without competing with the primary amine as a nucleophile.
-
-
-
Reaction Conditions:
-
Solution:
-
Elevated Temperature: Gently heating the reaction mixture can often accelerate the rate of amide bond formation. Microwave-assisted synthesis can also be a powerful tool for driving sluggish reactions to completion.[12]
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all reaction components.
-
-
Experimental Protocol: HATU-Mediated Amide Coupling
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.0 equiv.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (as the free base, 1.0 equiv.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning brown and I'm observing a complex mixture of products. What could be happening?
A1: This is a classic sign of pyrazine formation, a common side reaction for α-amino ketones, especially under basic or thermal conditions.[13][14] this compound can undergo self-condensation to form 2,5-di-tert-butyl-3,6-dihydropyrazine, which can then be oxidized to the aromatic 2,5-di-tert-butylpyrazine.
-
Prevention Strategies:
-
Control of pH: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, hindered base and add it slowly at a low temperature.
-
Temperature Management: Keep the reaction temperature as low as possible to disfavor the condensation reaction. The Maillard reaction, which can lead to pyrazine formation, is accelerated by heat.[15]
-
Use of the Hydrochloride Salt: Starting with the hydrochloride salt and generating the free base in situ with a stoichiometric amount of a non-nucleophilic base can help to minimize the concentration of the free amine at any given time, thus reducing the rate of self-condensation.
-
Protecting Group Strategy: If feasible for your synthetic route, protecting the primary amine with a suitable protecting group (e.g., Boc) will prevent pyrazine formation.
-
Q2: Should I use the hydrochloride salt or the free base of this compound in my reaction?
A2: The choice depends on the specific reaction conditions.
-
Hydrochloride Salt (CAS: 33119-72-1): [2][16]
-
Advantages: More stable and easier to handle and store than the free base. It is less prone to self-condensation.
-
Disadvantages: Requires the addition of a base (at least one equivalent) to liberate the free amine for it to act as a nucleophile. The choice of base is crucial to avoid side reactions.
-
-
Free Base (CAS: 82962-91-2): [1]
-
Advantages: Ready to use as a nucleophile without the need for an additional base.
-
Disadvantages: Can be less stable and more susceptible to self-condensation to form pyrazines. It is also hygroscopic and may absorb atmospheric CO₂.
-
Recommendation: For reactions where the free amine is the desired nucleophile, it is often best to start with the hydrochloride salt and add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free base in situ. This approach offers better control over the concentration of the reactive free amine.
Q3: Can I perform N-alkylation on the primary amine of this compound?
A3: Yes, N-alkylation is possible, but it is challenging due to the steric hindrance. Direct alkylation with alkyl halides is often inefficient and can lead to over-alkylation.[5] Reductive amination, as discussed in the troubleshooting guide, is a more controlled method for mono-alkylation. Alternative methods for N-alkylation of sterically hindered amines include borrowing hydrogen catalysis with alcohols.[17]
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired reaction versus the undesired pyrazine formation.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Zhang, Z., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2899. [Link]
- ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Setyowati, W. A. E., Syah, Y. M., Ihsanawati, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
- National Center for Biotechnology Information. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PubMed Central. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
- The Organic Chemist. (2023, March 16).
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-268. [Link]
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-268. [Link]
- Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]
- Chemistry Steps. (n.d.).
- UCL Discovery. (n.d.).
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). The Maillard Reaction. [Link]
- ResearchGate. (2025).
- Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]
- Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701969. [Link]
- Cheeseman, G. W. H., & Törzs, E. S. G. (1975). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Journal of the Chemical Society, Perkin Transactions 1, (22), 2367-2370. [Link]
- Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Fundamental and Applied Sciences, 13(1), 62-69. [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112. [Link]
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]
- Laatsch, H., et al. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(45), 9144-9151. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. PubChem. [Link]
- Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7351. [Link]
- Mohd Yusof, N. A., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Environmental Research and Public Health, 16(21), 4086. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Amino-3-methylbutan-2-one hydrochloride. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). Compound 529877: Pyrazine, 2-(2-thienylmethyl)-3,6-dimethyl. PubChem. [Link]
- De Kimpe, N., et al. (2009). Kinetics of heat-induced transformation of copper complexes with amino acids. Journal of Agricultural and Food Chemistry, 57(15), 6879-6887. [Link]
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Removal of protecting groups in "1-Amino-3,3-dimethylbutan-2-one" synthesis
Welcome to the technical support center for the synthesis of 1-Amino-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of amine protecting group removal in the synthesis of this valuable α-aminoketone building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient deprotection of your intermediate, leading to a high-purity final product.
Introduction: The Critical Role of Protecting Groups
The synthesis of α-aminoketones like this compound often necessitates the use of protecting groups for the amine functionality.[1][2] The amino group is nucleophilic and susceptible to a variety of undesired side reactions under the conditions required for other synthetic transformations.[1] The choice of protecting group is crucial, as it must be stable during the preceding synthetic steps and be selectively removable without affecting other functional groups in the molecule.[3] The two most commonly employed amine protecting groups in this context are the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz or Z) group.[2][4] This guide will focus on the troubleshooting and optimization of the deprotection of these two groups to yield the desired this compound.
Section 1: Troubleshooting Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[5][6] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] However, several challenges can arise during this step.
Frequently Asked Questions (FAQs) for Boc Deprotection
Q1: What is the mechanism of Boc deprotection, and what are the primary sources of side reactions?
A1: The Boc group is cleaved through an acid-catalyzed hydrolysis mechanism. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes to the free amine and carbon dioxide.[4][7][8] The main source of side reactions is the highly reactive tert-butyl cation, which is a potent electrophile that can alkylate any nucleophilic sites on the desired product or other molecules in the reaction mixture.[7][9]
Q2: My Boc deprotection is incomplete or sluggish. What are the potential causes?
A2: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[8] If the reaction is slow, a gradual increase in the acid concentration (e.g., from 20% TFA in DCM to 50% or even neat TFA) may be necessary.[7][8]
-
Inadequate Reaction Time or Temperature: While most Boc deprotections are rapid at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating.[8]
-
Poor Solubility: The Boc-protected starting material must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently.[8]
Q3: I am observing an unexpected mass increase in my product after deprotection. What could be the cause?
A3: An unexpected mass increase, typically of 56 Da, is a strong indication of tert-butylation, a common side reaction where the tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[7] While this compound itself has limited sites for this, impurities or other functional groups in more complex substrates can be susceptible.
Troubleshooting Guide: Mitigating Side Reactions in Boc Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Gradually increase the concentration of TFA in DCM. Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[7][8] |
| Inadequate reaction time. | Increase the reaction time and monitor progress closely using TLC or LC-MS.[8] | |
| Poor solubility of starting material. | Choose a solvent system in which the Boc-protected amine is fully soluble.[8] | |
| Formation of Byproducts (e.g., t-butylation) | Reactive tert-butyl cation. | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.[7][8] |
| Degradation of Acid-Sensitive Groups | Harsh acidic conditions. | Use milder deprotection conditions. 4M HCl in dioxane is often considered more selective than TFA for certain substrates.[8] |
Visualizing the Boc Deprotection Workflow
Caption: A typical experimental workflow for Boc deprotection.
Detailed Experimental Protocol: Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cooling: Cool the solution to 0°C in an ice bath.[8]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[6][8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting TFA salt of the amine can often be used directly in the next step or neutralized to obtain the free amine.[8]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[8]
Section 2: Troubleshooting Cbz Deprotection
The carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, particularly valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[3][10] This method is generally clean, yielding toluene and carbon dioxide as byproducts.[3] However, alternative methods using strong acids or nucleophiles are also available for substrates incompatible with hydrogenation.[3][11]
Frequently Asked Questions (FAQs) for Cbz Deprotection
Q1: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete. What are the common causes?
A1: This is a frequent issue with several potential root causes:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities in the starting material.[12]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.[12][13]
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen (e.g., from a balloon) may not be sufficient for some substrates.[12][14]
-
Poor Mixing: In a heterogeneous reaction, efficient agitation is crucial for the substrate to interact with the catalyst surface.[12][13]
Q2: Are there alternatives to catalytic hydrogenolysis for Cbz deprotection?
A2: Yes, several alternatives exist for substrates with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups):
-
Acid-Catalyzed Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group.[3][15] Milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are also effective and tolerate a wider range of functional groups.[3][11]
-
Nucleophilic Cleavage: A mixture of 2-mercaptoethanol and a base like potassium phosphate in N,N-dimethylacetamide (DMAC) can deprotect Cbz-amines, which is particularly useful for sensitive substrates.[11][12]
Q3: I am observing over-reduction of other functional groups in my molecule during Cbz deprotection. How can I improve selectivity?
A3: If your molecule contains other reducible functional groups, catalytic hydrogenolysis may not be the ideal method. In such cases, switching to an acid-catalyzed or nucleophilic deprotection method is recommended to preserve these functionalities.[3][15]
Troubleshooting Guide: Optimizing Cbz Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete/Slow Hydrogenolysis | Catalyst poisoning. | Purify the starting material to remove sulfur-containing impurities. If the substrate contains a sulfur moiety, consider an alternative deprotection method.[12] |
| Poor catalyst activity. | Use a fresh batch of high-quality Pd/C catalyst or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[13] | |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure using a Parr hydrogenation apparatus (e.g., to 50 psi).[12][14] | |
| Over-reduction of other functional groups | Non-selective nature of catalytic hydrogenation. | Switch to a non-reductive deprotection method, such as acid-catalyzed cleavage with HBr/acetic acid or AlCl₃/HFIP.[3][11] |
| Formation of N-benzyl byproduct | Insufficient hydrogen source during hydrogenolysis. | Ensure a sufficient and continuous supply of hydrogen gas throughout the reaction.[15] |
Visualizing Cbz Deprotection Pathways
Caption: Major pathways for the deprotection of Cbz-protected amines.
Detailed Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected this compound (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a flask designed for hydrogenation.[3]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation Setup: Seal the flask and connect it to a hydrogen source. Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times, followed by evacuating and backfilling with hydrogen gas three times.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon or at a set pressure on a hydrogenator).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.[3]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.
References
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Characterization of Unexpected Products in 1-Amino-3,3-dimethylbutan-2-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-3,3-dimethylbutan-2-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the chemistry of this versatile α-amino ketone. My goal is to equip you with the insights and practical protocols necessary to navigate the complexities of your reactions, particularly in identifying and managing unexpected product formation.
Introduction: The Dual Reactivity of α-Amino Ketones
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. The presence of both a primary amine and a ketone within the same molecule allows for a wide range of chemical transformations. However, this dual reactivity is also the source of its most common and often unexpected side reaction: self-condensation. This guide will focus primarily on the characterization and mitigation of the primary unexpected product, the dihydropyrazine dimer, while also addressing other potential side reactions.
Frequently Asked Questions (FAQs)
Q1: I've observed a significant amount of a higher molecular weight byproduct in my reaction involving this compound. What is the likely identity of this compound?
A1: The most probable unexpected product is the result of a self-condensation reaction between two molecules of this compound. This reaction forms a substituted dihydropyrazine, specifically 2,5-di-tert-butyl-3,6-dimethyl-2,5-dihydropyrazine. This dimerization is a known reactivity pathway for α-amino ketones, especially under neutral or basic conditions, or upon prolonged storage.
Q2: What is the mechanism behind the formation of the dihydropyrazine byproduct?
A2: The formation of the dihydropyrazine dimer proceeds through a multi-step mechanism. Initially, one molecule of the α-amino ketone acts as a nucleophile (via its amine group) and attacks the carbonyl carbon of a second molecule, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which then tautomerizes to an enamine. An intramolecular cyclization followed by another dehydration step yields the stable 2,5-dihydropyrazine ring system. The bulky tert-butyl groups on your starting material will influence the stereochemistry of the final product.
Q3: Under what conditions is the self-condensation reaction most likely to occur?
A3: The self-condensation is often accelerated by:
-
Elevated temperatures: Heating the reaction mixture or even storing the starting material at room temperature for extended periods can promote dimerization.
-
Basic conditions: The presence of a base can catalyze the initial nucleophilic attack of the amine.
-
High concentrations: At higher concentrations of the α-amino ketone, the probability of intermolecular reactions increases.
-
Absence of a protecting group: The free primary amine is readily available to participate in the condensation.
Q4: Are there other potential unexpected products I should be aware of?
A4: While the dihydropyrazine dimer is the most common, other side reactions are possible depending on the specific reagents and conditions used:
-
Over-alkylation: In reductive amination reactions, the product secondary amine can sometimes react further with the carbonyl compound to form a tertiary amine.
-
Reduction of the carbonyl group: Strong reducing agents can reduce the ketone functionality to a secondary alcohol, yielding 1-Amino-3,3-dimethylbutan-2-ol.[1]
-
Favorskii Rearrangement: If your starting material is contaminated with α-halo ketones (a potential impurity from some synthetic routes), treatment with a base can lead to a Favorskii rearrangement, yielding carboxylic acid derivatives.[2][3][4][5][6]
Troubleshooting Guide: Identification and Management of Unexpected Products
This section provides a systematic approach to identifying and addressing the presence of unexpected byproducts in your reactions.
Problem 1: My NMR spectrum shows unexpected peaks, suggesting the presence of an impurity.
Probable Cause: Formation of the 2,5-di-tert-butyl-3,6-dimethyl-2,5-dihydropyrazine dimer.
Diagnostic Approach:
-
Analyze the 1H NMR Spectrum:
-
Expected Peaks for this compound:
-
A sharp singlet around 1.1-1.2 ppm corresponding to the nine protons of the tert-butyl group.
-
A singlet around 3.3-3.4 ppm for the two protons of the methylene group adjacent to the amine.
-
A broad singlet for the two amine protons, the chemical shift of which can vary depending on the solvent and concentration.
-
-
Expected Peaks for the Dihydropyrazine Dimer: The spectrum of the dimer will be more complex due to the formation of a chiral center. You may observe:
-
Multiple singlets for the tert-butyl groups, as they may be in different chemical environments.
-
Signals for the methyl groups on the dihydropyrazine ring.
-
Complex multiplets for the ring protons.
-
-
-
Examine the 13C NMR Spectrum:
-
Expected Peaks for this compound:
-
A signal for the quaternary carbon of the tert-butyl group around 44-45 ppm .
-
A signal for the methyl carbons of the tert-butyl group around 26-27 ppm .
-
A signal for the methylene carbon around 50-52 ppm .
-
A signal for the carbonyl carbon around 210-215 ppm .
-
-
Expected Peaks for the Dihydropyrazine Dimer: The dimer will show more signals in the aliphatic region and a characteristic signal for the C=N bond in the dihydropyrazine ring around 160-170 ppm . The carbonyl peak from the starting material will be absent in the pure dimer.
-
-
Perform Mass Spectrometry (MS):
-
Expected Mass for this compound: The molecular ion peak ([M]+) should be observed at m/z 115.18. A common fragment is the loss of the aminomethyl group, resulting in a peak at m/z 85.11 (the pivaloyl cation).
-
Expected Mass for the Dihydropyrazine Dimer: The molecular ion peak ([M]+) for the dimer (C12H22N2) would be at m/z 194.32.
-
Solution:
-
Prevention:
-
Store this compound as its hydrochloride salt, which is more stable and less prone to self-condensation.[6][7][8] The free base can be generated in situ just before use.
-
Keep the free base at low temperatures (0-4 °C) and under an inert atmosphere.
-
Use the free base immediately after preparation or purification.
-
In your reaction, consider using a protecting group for the amine if the reaction conditions allow.
-
-
Purification:
-
Column Chromatography: The dihydropyrazine dimer is significantly less polar than the starting α-amino ketone. Separation can be achieved using silica gel chromatography with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
-
Acid-Base Extraction: The basicity of the dihydropyrazine is lower than that of the starting primary amine. A careful extraction with a dilute acid may allow for the separation of the more basic starting material into the aqueous layer, leaving the dimer in the organic phase.
-
Problem 2: My product yield is low, and I've isolated a compound with a mass corresponding to the reduction of my starting material.
Probable Cause: Reduction of the ketone functionality to a secondary alcohol, forming 1-Amino-3,3-dimethylbutan-2-ol.
Diagnostic Approach:
-
Mass Spectrometry: The molecular ion peak of the reduced product will be at m/z 117.20.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3500 cm-1 and the disappearance of the sharp C=O stretching band around 1710 cm-1.
-
1H NMR Spectroscopy: The singlet for the methylene group in the starting material will be replaced by a more complex splitting pattern for the diastereotopic protons adjacent to the newly formed stereocenter. A new signal for the hydroxyl proton will also be present.
Solution:
-
Choice of Reducing Agent: If performing a reductive amination, use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
-
Reaction Conditions: Perform the reaction at lower temperatures to minimize over-reduction.
Experimental Protocols
Protocol 1: In Situ Generation of this compound Free Base
-
To a stirred suspension of this compound hydrochloride in diethyl ether at 0 °C, add a slight excess (1.1 equivalents) of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).
-
Use the resulting free base immediately in the subsequent reaction.
Protocol 2: Chromatographic Purification to Remove Dihydropyrazine Dimer
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Adsorb the mixture onto a small amount of silica gel.
-
Prepare a silica gel column packed with hexanes.
-
Load the adsorbed crude material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the desired product and the less polar dimer.
Visualizations
Mechanism of Dihydropyrazine Formation
Caption: Mechanism of dihydropyrazine formation.
Troubleshooting Workflow for Unexpected Products
Caption: Troubleshooting workflow for unexpected products.
Summary of Spectroscopic Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | MS (m/z) | IR (cm-1) |
| This compound | ~1.1-1.2 (s, 9H), ~3.3-3.4 (s, 2H), broad (2H) | ~26-27 (CH3), ~44-45 (C), ~50-52 (CH2), ~210-215 (C=O) | 115.18 [M]+, 85.11 | ~3400 (N-H), ~1710 (C=O) |
| 2,5-di-tert-butyl-3,6-dimethyl-2,5-dihydropyrazine | More complex aliphatic signals | Aliphatic signals, ~160-170 (C=N) | 194.32 [M]+ | Absence of C=O, presence of C=N stretch ~1650 |
References
- NROChemistry. Favorskii Rearrangement. [Link]
- PubChem. This compound hydrochloride. [Link]
- PubChem. 1-Amino-3,3-dimethylbutan-2-ol. [Link]
- Akhmedov, N. G., et al. "Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution." Magnetic Resonance in Chemistry, vol. 48, no. 2, 2010, pp. 134-50. [Link]
- The Favorskii Rearrangement of Haloketones. Organic Reactions. [Link]
- Wikipedia. Favorskii rearrangement. [Link]
- ResearchGate. Alpha-Amino Ketone based Polymeric Pyrazines. [Link]
- AdiChemistry.
- Wilen, S. H. "Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR [m.chemicalbook.com]
- 5. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 13C NMR spectrum [chemicalbook.com]
- 6. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 33119-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up the Synthesis of 1-Amino-3,3-dimethylbutan-2-one
Welcome to the technical support guide for 1-Amino-3,3-dimethylbutan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of this valuable α-amino ketone building block from the bench to a larger scale. α-Amino ketones are a privileged structural motif in medicinal chemistry, but their synthesis and handling can present unique challenges, particularly during scale-up.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield has dropped significantly after increasing the scale from 10g to 200g. What are the most common causes?
This is a classic scale-up challenge. The drop in yield is often attributable to physical and thermal parameters that do not scale linearly.
-
Heat Transfer and Exotherm Control: The surface-area-to-volume ratio decreases dramatically at larger scales. This means that heat generated during the reaction (exotherm) cannot dissipate as efficiently. Localized "hot spots" can form, leading to thermal degradation of the starting material, product, or the formation of side products. For instance, in reactions involving amination of an α-haloketone, poor heat control can accelerate side reactions.
-
Mixing Inefficiency: What appears as a homogenous solution in a small flask can have significant concentration gradients in a large reactor. Inefficient mixing can lead to areas of high reagent concentration, causing localized side reactions, and areas of low concentration, resulting in incomplete conversion.
-
Reagent Addition Rate: Adding a reagent too quickly on a large scale can exacerbate both thermal and mixing issues, leading to a runaway reaction or significant impurity formation.
Recommendation: Implement a controlled addition profile for key reagents using a syringe pump or an addition funnel. Monitor the internal reaction temperature meticulously and ensure the reactor's cooling system is sufficient to handle the total exotherm. For process modeling, the heat of reaction (ΔHrxn) should be determined at the lab scale using reaction calorimetry.
Q2: I'm observing a persistent, difficult-to-remove impurity that seems to have a higher molecular weight. What could it be?
You are likely observing the product of self-condensation. Primary α-amino ketones like this compound are susceptible to intermolecular self-condensation to form a dihydropyrazine derivative, especially in their free-base form.[4] This is a common stability issue for this class of compounds.
Causality: The free amine of one molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule, leading to a dimerization cascade. This process is often base-catalyzed and is accelerated at higher temperatures.
Troubleshooting Protocol: Minimizing Dimer Formation
-
pH Control: Maintain a slightly acidic pH during the reaction and workup if the reaction chemistry allows. By protonating the amine, you deactivate it as a nucleophile, preventing the initial condensation step.
-
Temperature Management: Keep the reaction and workup temperatures as low as reasonably possible to slow the rate of this side reaction.
-
Immediate Conversion to Salt: Do not store the isolated product as a free base for any significant length of time. The most effective strategy is to convert it immediately to its stable hydrochloride salt, which is not susceptible to self-condensation.[5][6]
Q3: The product seems very water-soluble, making extraction from the aqueous phase inefficient. How can I improve my isolation?
The free base form of this compound has significant water solubility due to the polar amine and ketone functional groups.
Troubleshooting Protocol: Efficient Product Extraction
-
pH Adjustment: Before extraction, basify the aqueous layer carefully (e.g., with NaHCO₃ or a dilute NaOH solution to pH 9-10) to ensure the product is in its free base form. The protonated ammonium salt is highly water-soluble.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and "forcing" the product into the organic layer.
-
Solvent Choice: Use a more polar, water-immiscible organic solvent for extraction. While ethyl acetate is common, solvents like dichloromethane (DCM) may be more effective, though environmental and safety factors must be considered. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, which is more efficient than a single large-volume extraction.
-
Continuous Extraction: For larger scales where batch extractions become cumbersome, consider a continuous liquid-liquid extraction apparatus.
Q4: My isolated product is an oil/waxy solid and is difficult to handle. How can I obtain a stable, crystalline solid?
The free base of this compound is often isolated as a low-melting solid or oil. The most reliable method to obtain a stable, crystalline, and easy-to-handle solid is to form the hydrochloride salt.[5][7]
Protocol: Formation of this compound Hydrochloride
-
Dissolution: Dissolve the crude, free-base product in a suitable anhydrous solvent. Good starting choices include diethyl ether, methyl tert-butyl ether (MTBE), or isopropanol (IPA).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) until the solution becomes acidic (check with pH paper on a withdrawn wetted sample).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. Cooling the mixture in an ice bath can aid complete precipitation.
-
Isolation: Collect the solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for precipitation) to remove any residual impurities.
-
Drying: Dry the crystalline salt under vacuum. The resulting solid is significantly more stable and has a higher melting point, making it ideal for storage and downstream use.
II. Troubleshooting Guides & Visual Workflows
Guide 1: Diagnosing Low Yields in Scale-Up
When yields drop, a systematic approach is necessary to identify the root cause. The following flowchart outlines a logical diagnostic workflow.
Caption: Desired synthesis vs. undesired self-condensation.
III. Data & Parameter Tables
Table 1: Key Parameter Considerations for Scale-Up
| Parameter | Lab Scale (e.g., 250 mL flask) | Pilot Scale (e.g., 50 L reactor) | Rationale for Change |
| Heat Transfer | High surface area/volume; rapid heating/cooling. | Low surface area/volume; slow heat dissipation. | Requires active cooling, jacketed reactor, and careful monitoring to prevent runaway reactions. |
| Mixing | Magnetic stirrer; generally efficient. | Mechanical overhead stirrer (impeller); potential for dead zones. | Impeller type (e.g., pitched blade, anchor) and speed must be optimized to ensure homogeneity. |
| Reagent Addition | Pipette or dropping funnel; addition over minutes. | Pump or pressure transfer; addition over hours. | Slow, controlled addition is critical to manage the exotherm and prevent localized high concentrations. |
| Workup | Separatory funnel; manual shaking. | Reactor-based phase separation; requires settling time. | Emulsion formation is more problematic at scale. Phase separation can be slow. |
| Product Isolation | Evaporation (rotovap), precipitation. | Filtration (e.g., Nutsche filter), centrifugation. | Handling large volumes of solids and solvents requires specialized equipment. |
Table 2: Quick Troubleshooting Reference
| Symptom | Potential Cause(s) | Recommended Actions |
| Reaction Stalls | Poor mixing; insufficient heating/cooling; reagent degradation. | Increase agitation; verify temperature probe accuracy; use freshly sourced/tested reagents. |
| Dark Brown/Black Color | Thermal decomposition. | Lower reaction temperature; dilute reaction mixture; ensure faster removal of exotherm. |
| Persistent Emulsion in Workup | Insufficient phase density difference; agitation too vigorous. | Add brine; allow longer settling time; consider a different organic solvent. |
| Product Decomposes on Standing | Instability of the free base. | Immediately convert to the hydrochloride salt after isolation; store under inert gas at 2-8°C. |
References
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Relation between chemical structure of amino acids and their thermal decomposition. Journal of Thermal Analysis and Calorimetry.
- Recent advances in the synthesis of α-amino ketones.
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of α-amino ketones, aldehydes and deriv
- This compound hydrochloride | C6H14ClNO. PubChem.
- This compound | C6H13NO. PubChem.
- Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. Journal of the American Chemical Society.
- This compound | 82962-91-2. Sigma-Aldrich.
- Aminoaldehydes and aminoketones. Wikipedia.
- 33119-72-1|this compound hydrochloride. BLDpharm.
- Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. MDPI.
- This compound hydrochloride 95.00% | CAS. Advanced ChemBlocks.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 5. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 33119-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. achemblock.com [achemblock.com]
"1-Amino-3,3-dimethylbutan-2-one" solubility issues in reaction media
Technical Support Center: 1-Amino-3,3-dimethylbutan-2-one
Guide: Troubleshooting Solubility Issues in Reaction Media
Welcome to the technical support guide for this compound. As a key building block in pharmaceutical and chemical synthesis, understanding its solubility characteristics is critical for successful experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate common solubility challenges.
Part 1: Fundamental Properties Influencing Solubility
This section addresses the core chemical principles governing the solubility of this compound. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What are the key structural features of this compound that dictate its solubility?
Answer: The solubility behavior of this compound is governed by a molecular "tug-of-war" between its different functional groups.
-
Hydrophilic (Water-Liking) Region: The molecule contains a primary amine (-NH₂) and a ketone (C=O) group. The oxygen of the carbonyl group can act as a hydrogen bond acceptor, while the amine group can both donate and accept hydrogen bonds. These features promote solubility in polar, protic solvents like water and alcohols.[1][2][3]
-
Hydrophobic (Water-Fearing) Region: The molecule is characterized by a bulky tert-butyl group (-C(CH₃)₃). This large, nonpolar alkyl group significantly disrupts the hydrogen-bonding network of water and repels polar solvent molecules, thereby decreasing solubility in aqueous media and increasing it in nonpolar organic solvents.[1][4]
The balance between these opposing characteristics means that the compound is neither extremely soluble in highly polar solvents like water nor in very nonpolar solvents like hexane. Its solubility is moderate and highly dependent on the specific solvent system.
Caption: Structural dichotomy of the molecule.
Q2: How does the free base form differ from the hydrochloride (HCl) salt in terms of solubility?
Answer: The choice between the free base and the hydrochloride salt is a critical decision that directly impacts solubility, particularly in polar solvents.
-
This compound (Free Base): This is a neutral organic molecule. Its solubility is dictated by the principles described in Q1. It exhibits moderate solubility in a range of organic solvents and limited solubility in water.
-
This compound Hydrochloride: This is an ammonium salt.[5][6][7] The basic amine group has been protonated by hydrochloric acid to form a positively charged ammonium ion (R-NH₃⁺) and a chloride counter-ion (Cl⁻). As an ionic compound, its solubility profile is drastically different:
-
High Solubility in polar protic solvents like water, methanol, and ethanol. The strong ion-dipole interactions between the salt and the polar solvent molecules overcome the lattice energy of the crystalline salt.[8]
-
Very Low Solubility in nonpolar aprotic solvents such as hexane, toluene, and diethyl ether.
-
Data Summary: Predicted Solubility at Room Temperature
| Solvent Class | Solvent Example | Free Base Solubility | Hydrochloride Salt Solubility | Rationale |
| Polar Protic | Water, Methanol | Low to Moderate | High | Salt form allows for strong ion-dipole interactions. |
| Polar Aprotic | THF, Acetone, DCM | Moderate to High | Low to Moderate | Free base polarity matches solvent; salt lacks H-bond donors. |
| Nonpolar Aprotic | Toluene, Hexane | Moderate | Very Low | Hydrophobic tail of free base interacts well; salt is too polar. |
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides actionable solutions to specific problems you may encounter during your experiments.
Caption: Troubleshooting workflow for solubility issues.
Issue 1: My this compound (free base) won't dissolve in my nonpolar aprotic solvent (e.g., Toluene, Hexane).
-
Causality: While the tert-butyl group prefers a nonpolar environment, the polarity of the amine and ketone functional groups prevents full dissolution. There is a polarity mismatch between the solute's hydrophilic portion and the solvent.
-
Troubleshooting Steps:
-
Select a More Polar Solvent: If your reaction chemistry permits, switch to a more polar aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate. These solvents can better solvate both the polar and nonpolar regions of the molecule.
-
Employ a Co-Solvent System: Add a small amount of a more polar solvent (like THF) to your nonpolar medium. This can create a solvent blend with an intermediate polarity that is better suited to dissolve the compound. Start with a 9:1 or 4:1 ratio of nonpolar:polar solvent and adjust as needed.
-
Gentle Warming: Increasing the temperature can enhance solubility. Use a water bath to gently warm the mixture while stirring. Always check the thermal stability of your other reagents before applying heat.
-
Issue 2: The compound (free base) has poor solubility or forms an oil in my aqueous or protic reaction medium (e.g., Water, Ethanol).
-
Causality: This is a classic case of a hydrophobic group limiting solubility. The large tert-butyl group disrupts the hydrogen-bonding network of the protic solvent, making dissolution energetically unfavorable.
-
Troubleshooting Steps:
-
pH Adjustment (Most Effective Method): The primary amine is basic. By adding a stoichiometric equivalent of an acid (e.g., 1M HCl), you can protonate the amine to form the highly water-soluble ammonium salt in situ. This is the most reliable method for achieving dissolution in aqueous media. See Protocol 2 for a detailed workflow.
-
Start with the Hydrochloride Salt: The simplest solution is to use this compound hydrochloride directly.[5][6][7] This form is specifically intended for applications in polar, protic solvents.
-
Utilize a Water-Miscible Co-Solvent: If pH adjustment is not possible, add a water-miscible organic solvent like isopropanol, acetonitrile, or THF. This reduces the overall polarity of the solvent system, making it more accommodating to the hydrophobic tert-butyl group.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use the free base and the hydrochloride salt interchangeably?
A: No. They are chemically different and require different handling. The free base is a neutral nucleophile, while the HCl salt is a non-nucleophilic ammonium salt. If your reaction requires the amine to act as a nucleophile, you must use the free base or add a stoichiometric amount of another base to neutralize the HCl salt in your reaction mixture.
Q: What is the best general-purpose solvent for this compound?
A: There is no single "best" solvent. However, moderately polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) often provide the best balance for dissolving the free base form. For aqueous applications, using the hydrochloride salt in water is the most effective approach.
Q: I see precipitation during my reaction. What could be the cause?
A: This could be due to several factors:
-
Product Formation: Your desired product may be insoluble in the reaction solvent.
-
Change in pH: If the reaction generates or consumes an acid or base, the pH of the medium can shift, causing either the protonated or free base form of your starting material to precipitate.
-
Change in Solvent Composition: If a reagent is added in a solvent that is a poor co-solvent for your primary medium (an anti-solvent), it can cause the compound to crash out of solution.
-
Temperature Change: If the reaction was heated to achieve dissolution, cooling it down (e.g., by placing it in an ice bath) will decrease solubility and may cause precipitation.
Part 4: Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To efficiently determine the optimal solvent for this compound (free base) for a new reaction.
Methodology:
-
Preparation: Dispense approximately 10 mg of the compound into several small, dry vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., Water, Toluene, THF, Ethanol, DCM).
-
Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Incremental Addition: If the solid has not dissolved, add another 0.2 mL of solvent and vortex again. Repeat until the solid dissolves or a total of 1.0 mL has been added.
-
Thermal Test (Optional): For vials where the compound is partially soluble, gently warm them in a 40-50°C water bath to observe the effect of temperature.
-
Analysis: Categorize the solvents as "Soluble" (>10 mg/mL), "Sparingly Soluble," or "Insoluble" (<1 mg/mL) to guide your reaction setup.
Protocol 2: pH-Adjusted Dissolution in an Aqueous Medium
Objective: To dissolve the free base form of this compound in an aqueous buffer for a reaction.
Methodology:
-
Suspension: Suspend the required mass of this compound (free base) in your aqueous buffer or water. You will observe a cloudy suspension or an insoluble solid.
-
Initial pH Reading: Measure the initial pH of the suspension. It will be alkaline due to the basicity of the amine.
-
Acid Titration: While stirring vigorously, add a 1M solution of a suitable acid (e.g., HCl, H₂SO₄) dropwise. Monitor the mixture for visual changes.
-
Endpoint Determination: Continue adding acid until the solution becomes clear and all solid material has dissolved.
-
Final pH Adjustment: Measure the final pH. If a specific pH is required for your reaction, you can now carefully adjust it by adding a dilute acid or base. The compound will remain dissolved as long as the pH is kept in the acidic range where the amine remains protonated.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Discussion Forum. (2024). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?
- Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?
- Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids.
Sources
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- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. quora.com [quora.com]
- 5. This compound hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Amino-3,3-dimethylbutan-2-one
Introduction: 1-Amino-3,3-dimethylbutan-2-one, a valuable α-aminoketone, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a sterically hindered tert-butyl group adjacent to the aminomethyl ketone functionality, imparts unique properties to target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal and process chemistry. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective advantages and limitations.
Nucleophilic Substitution of an α-Haloketone
The most direct approach to this compound involves the nucleophilic substitution of a halogen atom at the α-position of a suitable ketone precursor. This strategy is conceptually straightforward and can be executed via several distinct methodologies, primarily the Gabriel synthesis and a route involving an azide intermediate followed by reduction.
The Gabriel Synthesis: A Classic Approach for Primary Amine Synthesis
The Gabriel synthesis is a robust and well-established method for the preparation of primary amines, effectively avoiding the overalkylation often observed with direct amination using ammonia.[1][2][3] The synthesis proceeds in two key steps: the N-alkylation of potassium phthalimide with an α-haloketone, followed by the hydrazinolysis or acidic hydrolysis of the resulting phthalimide to liberate the primary amine.[4]
Mechanism: The phthalimide anion, being a soft nucleophile, readily attacks the electrophilic carbon bearing the halogen in an SN2 reaction. The bulky nature of the phthalimide group prevents subsequent alkylation reactions. The final deprotection step, typically with hydrazine, proceeds via a nucleophilic acyl substitution, leading to the formation of the desired primary amine and a stable phthalhydrazide byproduct.[5][6]
Experimental Protocol: Gabriel Synthesis of this compound
Step 1a: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one (Pinacolone Bromination)
-
Materials: Pinacolone (3,3-dimethylbutan-2-one), Bromine, Chloroform.
-
Procedure: To a solution of pinacolone (1.0 eq) in chloroform, slowly add bromine (1.0-1.1 eq) at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color. After completion, the reaction mixture is concentrated under reduced pressure to yield crude 1-bromo-3,3-dimethylbutan-2-one, which can be used in the next step without further purification. A similar procedure for the bromination of a different ketone reports a quantitative yield.[3]
Step 1b: N-Alkylation of Potassium Phthalimide
-
Materials: 1-Bromo-3,3-dimethylbutan-2-one, Potassium Phthalimide, Dimethylformamide (DMF).
-
Procedure: A mixture of 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF is stirred at room temperature or gentle heating (e.g., 60-80 °C) for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated N-(3,3-dimethyl-2-oxobutyl)phthalimide is collected by filtration, washed with water, and dried.
Step 1c: Hydrazinolysis of the Phthalimide Intermediate
-
Materials: N-(3,3-dimethyl-2-oxobutyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure: The N-substituted phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.2-1.5 eq) is added. The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms. After cooling, the mixture is acidified with concentrated HCl and the precipitate is filtered off. The filtrate is then concentrated, and the residue is basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane or ether). The organic extracts are dried and concentrated to afford this compound. The product is often isolated as its hydrochloride salt for better stability and handling.
Azide Substitution Followed by Reduction
An alternative nucleophilic substitution route involves the use of sodium azide to introduce the azido group, which is subsequently reduced to the primary amine. This method avoids the use of phthalimide and can sometimes offer milder deprotection conditions.
Mechanism: The reaction begins with the SN2 displacement of the bromide in 1-bromo-3,3-dimethylbutan-2-one by the azide anion to form 1-azido-3,3-dimethylbutan-2-one. The azide intermediate is then reduced to the primary amine using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (triphenylphosphine followed by hydrolysis).
Experimental Protocol: Azide Route to this compound
Step 2a: Synthesis of 1-Azido-3,3-dimethylbutan-2-one
-
Materials: 1-Bromo-3,3-dimethylbutan-2-one, Sodium Azide, Acetone/Water mixture.
-
Procedure: To a solution of 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in an acetone/water mixture, sodium azide (1.2-1.5 eq) is added. The reaction mixture is stirred at room temperature for several hours until TLC indicates the consumption of the starting material. The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give 1-azido-3,3-dimethylbutan-2-one, which should be handled with care due to the potential explosive nature of organic azides.
Step 2b: Reduction of the Azide Intermediate
-
Materials: 1-Azido-3,3-dimethylbutan-2-one, Palladium on Carbon (10%), Hydrogen gas, Ethanol.
-
Procedure: The crude 1-azido-3,3-dimethylbutan-2-one is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy). The catalyst is removed by filtration through celite, and the filtrate is concentrated to yield this compound.
The Strecker Synthesis: A One-Pot Approach from a Ketone
The Strecker synthesis is a three-component reaction that produces α-aminonitriles from a ketone, ammonia, and a cyanide source.[5][7] Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid, or in this case, decarboxylation would be required. A more direct route to the aminoketone would involve the formation of the aminonitrile followed by a partial reduction or other transformation, however, the direct hydrolysis to the aminoketone is not the typical outcome. A modified Strecker-type reaction is more plausible.
Mechanism: The reaction is initiated by the formation of an imine from the reaction of pinacolone with ammonia. The cyanide anion then attacks the electrophilic imine carbon to form an α-aminonitrile.[7] For the synthesis of an α-aminoketone, the nitrile group would need to be converted to a methylamine, which is not a direct outcome of the classical Strecker synthesis. A more direct application of a Strecker-like reaction to produce the target molecule is not well-documented.
Given the challenges in directly obtaining the target molecule via a classical Strecker synthesis, this route is considered less viable and will not be detailed with a full experimental protocol.
Reductive Amination: A Versatile and Convergent Strategy
Reductive amination is a powerful and widely used method for the synthesis of amines. It involves the reaction of a carbonyl compound with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[8][9]
Mechanism: The reaction begins with the formation of an imine from the reaction of an α-ketoaldehyde, 3,3-dimethyl-2-oxobutanal, with ammonia. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine C=N bond to a C-N single bond, yielding the primary amine.[2]
Experimental Protocol: Reductive Amination for this compound Synthesis
Step 3a: Synthesis of 3,3-Dimethyl-2-oxobutanal (tert-Butylglyoxal)
-
The synthesis of this α-ketoaldehyde precursor is not trivial and represents a significant step in this route. It can be prepared through the oxidation of pinacolone, for example, using selenium dioxide.
Step 3b: Reductive Amination
-
Materials: 3,3-Dimethyl-2-oxobutanal, Ammonia (as ammonium acetate or a solution in methanol), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE).
-
Procedure: To a solution of 3,3-dimethyl-2-oxobutanal (1.0 eq) and a source of ammonia such as ammonium acetate (excess) in a solvent like dichloroethane, sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise at room temperature. The reaction is stirred for several hours until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloroethane. The combined organic layers are dried and concentrated to give the crude product, which can be purified by chromatography or distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Gabriel Synthesis | Azide Substitution & Reduction | Reductive Amination |
| Starting Materials | Pinacolone, Bromine, Potassium Phthalimide, Hydrazine | Pinacolone, Bromine, Sodium Azide | 3,3-Dimethyl-2-oxobutanal, Ammonia source |
| Number of Steps | 3 (including precursor synthesis) | 3 (including precursor synthesis) | 2 (including precursor synthesis) |
| Key Advantages | Reliable for primary amines, avoids overalkylation, well-established.[1][3] | Milder deprotection possible, avoids phthalhydrazide byproduct. | Convergent, potentially high-yielding, versatile.[8][9] |
| Key Disadvantages | Harsh deprotection conditions (hydrazine), phthalhydrazide removal can be difficult. | Use of potentially explosive azide reagents, requires careful handling. | Synthesis of the α-ketoaldehyde precursor can be challenging. |
| Estimated Overall Yield | Moderate to Good | Moderate to Good | Potentially Good to Excellent |
| Scalability | Readily scalable. | Scalable with appropriate safety precautions. | Scalability depends on the efficient synthesis of the precursor. |
| Safety Considerations | Hydrazine is toxic and corrosive. | Sodium azide is highly toxic, and organic azides are potentially explosive. | Reducing agents can be moisture-sensitive. |
Conclusion
The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of synthesis, available starting materials, and safety considerations.
-
The Gabriel synthesis represents a classic and reliable method, particularly suitable for laboratory-scale synthesis where the avoidance of overalkylation is paramount.
-
The azide substitution route offers an alternative to the Gabriel synthesis, potentially with a simpler workup, but necessitates stringent safety protocols due to the use of azides.
-
Reductive amination is a highly attractive and modern approach, offering a more convergent pathway. However, its practicality is contingent on the efficient and scalable synthesis of the 3,3-dimethyl-2-oxobutanal precursor.
For industrial-scale production, the reductive amination route would likely be the most efficient if a cost-effective synthesis of the α-ketoaldehyde can be established. For laboratory and research purposes, the Gabriel synthesis remains a dependable and well-documented choice.
References
- NROChemistry. Strecker Synthesis. NROChemistry. Accessed January 10, 2026. [Link].
- Wikipedia. Gabriel synthesis. Wikipedia. Accessed January 10, 2026. [Link].
- Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. Accessed January 10, 2026. [Link].
- PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-phenylbutan-2-one. PrepChem.com. Accessed January 10, 2026. [Link].
- Master Organic Chemistry. The Gabriel Synthesis. Master Organic Chemistry. Accessed January 10, 2026. [Link].
- Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Accessed January 10, 2026. [Link].
- Master Organic Chemistry. Strecker Synthesis. Master Organic Chemistry. Accessed January 10, 2026. [Link].
- ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. Published online 2022. [Link].
- Wikipedia. Strecker amino acid synthesis. Wikipedia. Accessed January 10, 2026. [Link].
- Med School Coach. Strecker Amino Acid Synthesis Mechanism & Examples. Med School Coach. Accessed January 10, 2026. [Link].
- ResearchGate. Gabriel synthesis | Request PDF.
- Chemsrc. 1-Brom-3,3-dimethylbutan-2-on | CAS#:5469-26-1. Chemsrc. Accessed January 10, 2026. [Link].
- Asian Journal of Chemistry. Synthesis of 1-bromo-4-phenylbutan-2-one. Asian Journal of Chemistry. 2017;29(10):2245-2248. [Link].
- ResearchGate. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. Published online June 16, 2009. [Link].
- Afanasyev, O. I., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023;28(3):1234. [Link].
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 10, 2026. [Link].
- ResearchGate. Gabriel Synthesis.
- AMyD. Reductive Amination // Acetylation Experiment 3. AMyD. Published online November 9, 2025. [Link].
- ResearchGate. Improved Synthesis of 1-Bromo-3-buten-2-one. ResearchGate. Published online June 29, 2011. [Link].
- PubChem. 3,3-Dimethyl-2-oxobutanal. PubChem. Accessed January 10, 2026. [Link].
- PubMed. Multi-Component Synthesis of Rare 1,3-Dihydro-1,3-azaborinine Derivatives: Application of a Bora-Nazarov Type Reaction. Angewandte Chemie International Edition. 2019;58(43):15377-15380. [Link].
- Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link].
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The Untapped Potential of Ketone-Based Linkers in PROTAC Synthesis: A Comparative Guide Featuring 1-Amino-3,3-dimethylbutan-2-one
A Senior Application Scientist's Perspective on Expanding the PROTAC Linker Toolbox
In the rapidly evolving landscape of targeted protein degradation, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While significant attention is often devoted to the selection of potent warheads and E3 ligase ligands, the linker connecting these two moieties plays a pivotal, yet sometimes underestimated, role in dictating the efficacy, selectivity, and pharmacokinetic properties of the final degrader molecule.[1][2] This guide provides an in-depth technical comparison of traditional linker strategies with a novel approach utilizing ketone-containing building blocks, specifically "1-Amino-3,3-dimethylbutan-2-one," in PROTAC synthesis. We will explore the underlying chemical principles, potential advantages, and practical considerations for researchers and drug development professionals.
The Central Role of the Linker in PROTAC Function
A PROTAC's linker is not merely a passive spacer; it is a critical determinant of the ternary complex formation between the target protein, the PROTAC, and an E3 ligase.[1][2] The linker's length, rigidity, and chemical composition directly influence the stability and geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
Conventional Linker Strategies: A Brief Overview
The most commonly employed linkers in PROTAC design are polyethylene glycol (PEG) chains and simple alkyl chains.[2] Their popularity stems from their synthetic accessibility and the ease with which their length can be modulated.
-
PEG Linkers: Offer hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.
-
Alkyl Linkers: Provide a high degree of conformational flexibility, though their hydrophobicity can sometimes negatively impact solubility.
These linkers are typically incorporated through standard amide bond formation or "click chemistry" reactions. While effective, these approaches can sometimes result in PROTACs with suboptimal physicochemical properties, such as high molecular weight and poor metabolic stability.
A New Frontier: Ketone-Containing Linkers and Reductive Amination
The incorporation of a ketone functionality into the linker, and its subsequent reaction via reductive amination, presents a compelling alternative for PROTAC synthesis.[3][4] Reductive amination is a robust and versatile reaction that forms a stable amine bond between a ketone or aldehyde and an amine, in the presence of a reducing agent.[5]
Introducing "this compound": A Novel Building Block
"this compound" is a commercially available building block that possesses both a primary amine and a sterically hindered ketone. This unique combination of functional groups makes it an intriguing candidate for PROTAC linker synthesis.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 82962-91-2 | [] |
| Appearance | White to Yellow Solid | [7] |
| Storage Temperature | 2-8 °C | [7] |
Comparative Analysis: Ketone-Based Linkers vs. Traditional Alternatives
The use of a building block like "this compound" via reductive amination offers several potential advantages over traditional linker strategies.
| Feature | Traditional Linkers (PEG, Alkyl) | Ketone-Based Linker (from this compound) | Rationale & Potential Impact |
| Synthesis Method | Amide coupling, Click chemistry | Reductive Amination | Reductive amination offers a robust, one-pot procedure that can be more efficient and generate fewer byproducts than multi-step amide coupling protocols.[3][4] |
| Linker Rigidity | Generally flexible | Potentially more rigid | The tert-butyl group introduces steric hindrance, which can restrict bond rotation and lead to a more conformationally constrained linker. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[] |
| Physicochemical Properties | Can contribute to high molecular weight and polarity. | The bulky, lipophilic tert-butyl group may improve cell permeability by shielding polar groups. However, it could also decrease aqueous solubility. The impact on overall properties would require empirical testing. | |
| Metabolic Stability | Amide bonds can be susceptible to enzymatic cleavage. | The resulting amine bond is generally more stable than an amide bond, potentially leading to a longer in vivo half-life. | |
| Ternary Complex Formation | Flexibility can sometimes lead to non-productive binding modes. | The defined conformation of a rigid linker may lead to more specific and stable protein-protein interactions within the ternary complex, potentially enhancing degradation efficiency and selectivity. The steric bulk of the tert-butyl group could also influence the orientation of the bound proteins.[8] |
Experimental Workflows and Protocols
Visualization of PROTAC Synthesis via Reductive Amination
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Performance of 1-Amino-3,3-dimethylbutan-2-one in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the judicious selection of a solvent system is paramount to optimizing reaction outcomes. This guide provides an in-depth technical comparison of the performance of 1-Amino-3,3-dimethylbutan-2-one in various solvent systems. We will explore its solubility and reactivity, drawing comparisons with a less sterically hindered analogue, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.
Introduction to this compound: A Sterically Hindered α-Amino Ketone
This compound is a unique bifunctional molecule featuring a primary amine and a ketone.[1] A key structural feature is the bulky tert-butyl group adjacent to the carbonyl, which imparts significant steric hindrance. This steric congestion profoundly influences its physical properties and chemical reactivity, making the choice of solvent a critical parameter for its effective use in synthesis.
Solubility Profile: Navigating Polarity and Hydrogen Bonding
The solubility of a reagent is a fundamental determinant of its utility in a given solvent. For this compound, a nuanced interplay of its polar amino and keto groups with its nonpolar tert-butyl moiety governs its solubility.
Predicted Solubility Based on Structural Analogues
Direct experimental solubility data for this compound is not extensively reported. However, we can draw valuable inferences from structurally related compounds. Pinacolone (3,3-dimethyl-2-butanone), which shares the same carbon skeleton but lacks the amino group, is soluble in a range of organic solvents including ethanol, ether, and acetone.[2] The presence of the amino group in our target molecule is expected to increase its polarity and introduce the capacity for hydrogen bonding, thereby enhancing its solubility in polar protic solvents.
Conversely, the large hydrophobic tert-butyl group will limit its miscibility in highly polar solvents like water. Based on these considerations, a qualitative solubility profile can be predicted.
Comparative Solubility Data (Predicted)
To illustrate the impact of the bulky alkyl group and the amino functionality, we compare the predicted solubility of this compound with a less hindered analogue, 1-Amino-2-butanone.
| Solvent System | Solvent Type | Predicted Solubility of this compound | Predicted Solubility of 1-Amino-2-butanone | Rationale for Predicted Differences |
| Hexane | Nonpolar | Low to Medium | Low | The nonpolar alkyl chains favor dissolution in nonpolar solvents, but the polar functional groups limit overall solubility. The larger t-butyl group may slightly enhance solubility over the ethyl group in hexane. |
| Dichloromethane (DCM) | Polar Aprotic | Medium to High | Medium | The dipole moment of DCM can interact with the polar groups of both molecules. The larger, more dispersible electron cloud of the t-butyl group may lead to slightly better solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | High | THF is a good solvent for a wide range of organic compounds. Both molecules are expected to be highly soluble. |
| Ethanol | Polar Protic | Medium | High | The ability of ethanol to act as a hydrogen bond donor and acceptor facilitates the dissolution of both amines. However, the large hydrophobic t-butyl group in this compound is expected to reduce its solubility compared to the less hindered analogue. |
| Water | Polar Protic | Low | Medium | The presence of the amino and keto groups allows for hydrogen bonding with water. However, the significant nonpolar character of the t-butyl group will greatly limit the aqueous solubility of this compound. 1-Amino-2-butanone, with a smaller alkyl group, is expected to be more water-soluble. |
Reactivity in Different Solvent Environments: The Influence of Steric Hindrance
The steric bulk of the tert-butyl group in this compound plays a decisive role in its reactivity. Solvent choice can either mitigate or exacerbate these steric effects, thereby influencing reaction rates and, in some cases, the reaction pathway itself.
General Principles of Solvent Effects on Amine and Ketone Reactivity
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. For reactions involving nucleophilic attack on the carbonyl carbon, a protic solvent can activate the carbonyl group by hydrogen bonding to the oxygen, making the carbon more electrophilic. However, they can also solvate the amine nucleophile, potentially reducing its reactivity.[3][4]
-
Polar Aprotic Solvents (e.g., THF, DCM, DMF): These solvents possess dipole moments that allow them to dissolve polar reagents but they do not have acidic protons to form strong hydrogen bonds with nucleophiles. This can leave the nucleophile "naked" and more reactive.[5]
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are often slower for polar reactants due to poor solvation of charged intermediates.
Comparative Reactivity Profile: A Focus on Nucleophilic Addition
A common reaction involving α-amino ketones is nucleophilic addition to the carbonyl group. The steric hindrance from the t-butyl group in this compound is expected to slow down this reaction compared to a less hindered ketone.
| Solvent System | Expected Relative Reaction Rate for this compound | Rationale |
| Polar Protic (e.g., Ethanol) | Moderate | The solvent can activate the carbonyl group towards nucleophilic attack. However, the bulky t-butyl group will still present a significant steric barrier. For reactions involving the amine as a nucleophile, solvation by the protic solvent may decrease its nucleophilicity. |
| Polar Aprotic (e.g., THF) | Potentially Higher | In the absence of hydrogen bonding to the amine, its nucleophilicity may be enhanced. Solvation of any charged intermediates is still possible, favoring the reaction. |
| Nonpolar (e.g., Toluene) | Low | Poor solvation of polar reactants and any charged intermediates will likely result in a slower reaction rate. |
Experimental Protocols
To facilitate the direct comparison of this compound and its analogues in various solvent systems, the following detailed experimental protocols are provided.
Protocol for Determining Qualitative Solubility
Objective: To qualitatively assess the solubility of an amine in a range of common laboratory solvents.
Materials:
-
This compound
-
1-Amino-2-butanone (or other comparator)
-
Solvents: Hexane, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol, Deionized Water
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of the amine to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the observation as "Soluble," "Partially Soluble," or "Insoluble."
-
Repeat for each solvent and each amine.
Diagram of the Solubility Testing Workflow:
Caption: Workflow for comparative kinetic analysis using in-situ monitoring.
Conclusion and Recommendations
The performance of this compound is intrinsically linked to the solvent system in which it is employed. Its unique structure, characterized by a sterically demanding tert-butyl group, necessitates careful consideration of solvent properties to achieve desired solubility and reactivity.
-
For enhanced solubility , polar aprotic solvents such as THF are likely to be most effective.
-
To maximize reactivity in nucleophilic additions , particularly those where the amine itself is the nucleophile, polar aprotic solvents are predicted to be superior due to the reduced solvation of the amine.
-
For reactions requiring activation of the carbonyl group , polar protic solvents may be beneficial, although a trade-off with reduced amine nucleophilicity and potentially slower rates due to steric hindrance should be anticipated.
It is strongly recommended that researchers perform initial solubility and small-scale reaction screenings in a variety of solvent classes to empirically determine the optimal conditions for their specific application. The protocols provided in this guide offer a robust framework for conducting such investigations.
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A Comparative Analysis of 1-Amino-3,3-dimethylbutan-2-one Derivatives and Their Biological Activities
This guide provides a comprehensive comparative analysis of the biological activities of derivatives synthesized from the versatile building block, 1-amino-3,3-dimethylbutan-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the synthesis, structure-activity relationships (SAR), and biological evaluation of two prominent classes of derivatives: glutaminyl cyclase (QC) inhibitors and pyrazines. We will delve into their therapeutic potential, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to the this compound Scaffold
This compound is a valuable starting material in medicinal chemistry due to its unique structural features. The presence of a reactive primary amine and a ketone functional group, combined with a bulky tert-butyl group, allows for the synthesis of a diverse array of heterocyclic and acyclic compounds. This tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability, to the resulting derivatives. The primary focus of this guide will be on derivatives that have shown significant promise as enzyme inhibitors and antiviral agents.
I. Glutaminyl Cyclase (QC) Inhibitors Derived from this compound
Glutaminyl cyclase (QC) is a zinc-dependent metalloenzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins.[1] This post-translational modification is implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it contributes to the aggregation and neurotoxicity of amyloid-beta (Aβ) peptides.[2] Consequently, QC has emerged as a promising therapeutic target for the development of disease-modifying treatments.[2]
Synthesis of QC Inhibitors
Derivatives of this compound have been utilized in the synthesis of potent QC inhibitors. A common synthetic strategy involves the reaction of the primary amine of this compound with a suitable electrophile to introduce a heterocyclic core, often an imidazole or a related nitrogen-containing ring system, which can effectively chelate the active site zinc ion of QC.[3]
Experimental Workflow: Synthesis and Evaluation of QC Inhibitors
Caption: Workflow for the synthesis and evaluation of QC inhibitors.
Comparative Activity of QC Inhibitors
The inhibitory potency of QC inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of QC inhibitors, highlighting the contribution of the this compound scaffold.
| Compound ID | Core Structure | Substituents | IC50 (nM) | Reference |
| Varoglutamstat (PQ912) | Imidazole | Complex heterocyclic system | ~60 | [4] |
| Compound A | Benzimidazole | Phenyl and heterocyclic moieties | Sub-nanomolar | [3] |
| Compound B | Triazole | Aromatic and aliphatic groups | Nanomolar range | [3] |
| Fragment Hit 1 | Simple aromatic | Small functional groups | 16,000 | [5] |
Note: The IC50 values are sourced from different studies and should be interpreted with caution due to potential variations in assay conditions.
The data suggests that incorporating the this compound-derived moiety into a larger heterocyclic system, such as in Varoglutamstat and other advanced inhibitors, leads to highly potent QC inhibition.[3][4] The bulky tert-butyl group is thought to occupy a hydrophobic pocket in the enzyme's active site, contributing to the high affinity of these inhibitors.
Experimental Protocol: Fluorometric Glutaminyl Cyclase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of QC inhibitors using a fluorogenic substrate.[6]
Materials:
-
Recombinant human glutaminyl cyclase (hQC)
-
L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC) substrate
-
Pyroglutamyl aminopeptidase (pGAP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, hQC enzyme, and the test compound at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the Gln-AMC substrate and pGAP.
-
Monitor the increase in fluorescence over time using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the positive control and calculate the IC50 value.
II. Pyrazine Derivatives from this compound
Pyrazines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[7][8] The synthesis of substituted pyrazines from α-aminoketones like this compound offers a route to novel therapeutic agents.
Synthesis of Pyrazine Derivatives
The synthesis of pyrazines from this compound typically involves a condensation reaction with another α-dicarbonyl compound or a self-condensation followed by oxidation. This allows for the introduction of various substituents on the pyrazine ring, enabling the exploration of structure-activity relationships.
Signaling Pathway: Mechanism of Action of Certain Antiviral Pyrazines
Caption: Inhibition of viral replication by pyrazine derivatives.
Comparative Antiviral Activity of Pyrazine Derivatives
Several studies have reported the antiviral activity of pyrazine derivatives against a range of viruses, including Herpes Simplex Virus (HSV) and coronaviruses.[8][9][10] The table below presents data on the antiviral efficacy of selected pyrazine derivatives.
| Compound ID | Target Virus | Assay Type | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Pyrido[2,3-b]pyrazine Derivative | Human Cytomegalovirus (HCMV) | CPE Reduction | 0.33 | >40 | >121 | [9] |
| Imadazo[1,2-a]pyrazine 3b | Human Coronavirus 229E | Antiviral Assay | 56.96 | >400 | 7.14 | [11] |
| 2-Amino-3-ethoxycarbonylpyrazine | Measles Virus | Virus Reproduction Inhibition | Active | Not Cytotoxic | - | [12] |
The selectivity index (SI) is a critical parameter, representing the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
Experimental Protocols for Antiviral and Cytotoxicity Testing
Antiviral Assay (Plaque Reduction Assay for HSV):
-
Seed host cells (e.g., Vero cells) in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds.
-
Infect the cell monolayers with a known titer of HSV.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., methylcellulose).
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix and stain the cells, then count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[4]
Cytotoxicity Assay (MTT Assay):
-
Seed host cells in a 96-well plate at a suitable density.[13]
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][15]
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.[13]
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. As demonstrated in this guide, these derivatives have shown significant potential as inhibitors of glutaminyl cyclase for the treatment of neurodegenerative diseases and as pyrazine-based compounds with potent antiviral activities. The provided experimental data and detailed protocols serve as a valuable resource for researchers aiming to further explore and optimize these and other derivatives for clinical applications. The continued investigation into the structure-activity relationships of this compound class is crucial for designing next-generation therapeutics with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to Linker Technology: Benchmarking a Novel Sterically Hindered Linker Against Commercial Standards
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of bioconjugation, the linker molecule is a critical determinant of the stability, efficacy, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs). While a plethora of commercially available linkers serve the needs of many applications, the pursuit of novel linker technologies with unique properties remains a key area of innovation. This guide introduces a conceptual framework for a novel, sterically hindered linker derived from the α-amino ketone, 1-Amino-3,3-dimethylbutan-2-one . We will objectively benchmark the proposed functionalities of this linker against established, commercially available alternatives, providing a rationale grounded in chemical principles and supported by detailed, albeit theoretical, experimental protocols. Our analysis aims to provide researchers with a deeper understanding of linker design and to stimulate further exploration into new chemical entities for bioconjugation.
Introduction: The Central Role of the Linker in Bioconjugate Design
The elegant concept of targeted therapeutics, exemplified by ADCs, hinges on the precise delivery of a potent payload to its site of action. The linker, the covalent bridge between the targeting moiety (e.g., an antibody) and the payload, is far from a passive component. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism and rate of payload release, and can significantly influence the overall solubility and aggregation propensity of the final product.[1][2][3]
Commercially available linkers offer a wide array of reactive functionalities, spacer lengths, and cleavage strategies.[4] However, challenges such as premature payload release, off-target toxicity, and the need for improved therapeutic indices continue to drive the exploration of new linker scaffolds.[5] This guide proposes a novel linker scaffold based on This compound , a unique α-amino ketone featuring a bulky tert-butyl group. We will explore its potential derivatization into a heterobifunctional linker and compare its projected performance against industry-standard amine-reactive linkers.
Conceptualizing a Novel Linker: The Potential of this compound
This compound is a primary amine with a neighboring ketone functionality and a sterically demanding tert-butyl group (a pivaloyl group precursor).[6] In its current form, it is monofunctional and cannot act as a linker. To harness its potential, we must first convert it into a heterobifunctional molecule, possessing two distinct reactive moieties for sequential conjugation.
The core hypothesis is that the t-butyl group will confer unique properties to the resulting bioconjugate, namely:
-
Enhanced Stability: The steric bulk may shield the linker and the resulting covalent bonds from enzymatic degradation or hydrolysis, potentially leading to a longer circulation half-life for the bioconjugate.[7][8][9]
-
Modulated Reactivity: The steric hindrance could influence the kinetics of the conjugation reactions, potentially allowing for greater control and selectivity.
Proposed Synthesis of a Heterobifunctional Linker from this compound
To transform this compound into a viable linker, we propose a two-pronged derivatization strategy. We will create two distinct functionalities, one at the primary amine and another by modifying the ketone. This will result in a heterobifunctional linker that can be used for controlled, sequential conjugations.
The primary amine is a versatile handle for introducing a variety of reactive groups. Here, we propose the introduction of a carboxyl group via acylation with succinic anhydride. This will create an amine-to-carboxyl linker, which can then be activated (e.g., as an NHS ester) for reaction with primary amines on a biomolecule.
Experimental Protocol: Synthesis of 4-((3,3-dimethyl-2-oxobutan-1-yl)amino)-4-oxobutanoic acid
Materials:
-
This compound hydrochloride
-
Succinic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C.
-
Allow the mixture to stir for 15 minutes.
-
Add succinic anhydride (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
The ketone group can be chemoselectively converted into an oxime or a hydrazone, which are stable linkages commonly used in bioconjugation.[4][9][10] For this conceptual linker, we will focus on oxime formation, which reacts specifically with aminooxy-functionalized molecules.
Experimental Protocol: Oxime Ligation to a Model Aminooxy-Containing Molecule
Materials:
-
4-((3,3-dimethyl-2-oxobutan-1-yl)amino)-4-oxobutanoic acid (from section 2.1.1)
-
Aminooxyacetic acid
-
Aniline (as a catalyst)
-
Acetate buffer (pH 4.5)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve 4-((3,3-dimethyl-2-oxobutan-1-yl)amino)-4-oxobutanoic acid (1.0 eq) in acetate buffer (pH 4.5).
-
Add a solution of aminooxyacetic acid (1.2 eq) in the same buffer.
-
Add a catalytic amount of aniline (e.g., 10-20 mM).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the oxime-linked product by HPLC.
-
Purify the desired product by preparative HPLC.
This two-step derivatization yields a heterobifunctional linker with a terminal carboxylic acid (which can be activated) and a stable oxime linkage.
Benchmarking Against Commercially Available Linkers
To objectively assess the potential of our conceptual linker, we will compare it to three widely used classes of commercially available amine-reactive linkers:
-
NHS Esters (e.g., DSS - Disuccinimidyl suberate): A homobifunctional linker with two NHS esters for reacting with primary amines.
-
Maleimides (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional linker with an NHS ester for reacting with amines and a maleimide group for reacting with thiols.
-
Click Chemistry Linkers (e.g., DBCO-PEG4-NHS Ester): A heterobifunctional linker with an NHS ester and a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC).
Data Presentation: Comparative Analysis of Linker Properties
| Feature | Conceptual Linker (derivatized this compound) | DSS (NHS Ester) | SMCC (Maleimide) | DBCO-PEG4-NHS Ester (Click Chemistry) |
| Reactive Groups | Activated Carboxyl (e.g., NHS ester) & Ketone (for Oxime Ligation) | NHS Ester & NHS Ester | NHS Ester & Maleimide | NHS Ester & DBCO (Alkyne) |
| Functionality | Heterobifunctional | Homobifunctional | Heterobifunctional | Heterobifunctional |
| Spacer Arm | Short, rigid with t-butyl group | C8 alkyl chain | Cyclohexane and alkyl chain | PEG4 |
| Steric Hindrance | High (due to t-butyl group) | Low | Moderate | Low |
| Projected Stability | Potentially high due to steric shielding | Moderate (amide bond is stable, but ester can hydrolyze) | Thioether bond is stable, but maleimide can undergo hydrolysis/ring-opening | Triazole ring is highly stable |
| Reaction Control | High (sequential ligation possible) | Low (potential for intra- and inter-molecular crosslinking) | High (sequential ligation) | High (bioorthogonal reaction) |
Visualization of Linker Structures and Reaction Schemes
In-Depth Technical Discussion and Causality
The Amine-Reactive Moiety: A Comparison of Chemistries
Our conceptual linker, once activated as an NHS ester, would react with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond. This is a well-established and robust reaction.[11] However, the steric hindrance imparted by the adjacent t-butyl group could potentially decrease the reaction rate compared to less hindered NHS esters like DSS or SMCC. This could be advantageous in achieving more controlled, site-selective labeling at lower molar excesses of the linker, but may require longer reaction times or slightly elevated temperatures to achieve high yields.
The Second Reactive Handle: Oxime Ligation vs. Other Chemistries
The ketone functionality on our conceptual linker provides a handle for oxime ligation, a highly chemoselective reaction that is orthogonal to most other functional groups found in biomolecules.[1][12] This offers a significant advantage over homobifunctional linkers like DSS, where statistical crosslinking can lead to heterogeneous products.
Compared to the maleimide group on SMCC, the ketone for oxime ligation is generally more stable in aqueous buffers, as maleimides can be prone to hydrolysis.[2] The DBCO group for click chemistry is also highly stable and bioorthogonal, offering very fast reaction kinetics. The oxime ligation is generally slower than SPAAC but does not require the synthesis of a strained alkyne.
The Impact of the t-Butyl Group: A Double-Edged Sword?
The defining feature of our proposed linker is the t-butyl group. Its steric bulk is hypothesized to provide a protective shield around the linker, potentially increasing the in vivo stability of the resulting bioconjugate by hindering access of proteases.[7][8] This could translate to a longer plasma half-life and an improved therapeutic window for ADCs.
However, this same steric hindrance could also negatively impact the conjugation efficiency. The accessibility of the reactive groups on the linker to the target functional groups on the biomolecules might be reduced, necessitating optimization of reaction conditions (e.g., longer reaction times, higher concentrations, or the use of catalysts).
Conclusion and Future Perspectives
This guide has introduced a novel, sterically hindered linker concept based on this compound and benchmarked its potential against established commercial linkers. The key theoretical advantage of this linker lies in the steric shielding provided by the t-butyl group, which could enhance the stability of the resulting bioconjugate. The proposed heterobifunctional nature of the derivatized linker would allow for controlled, sequential conjugations.
While this guide presents a conceptual framework, experimental validation is crucial. Future work should focus on the successful synthesis and characterization of the proposed heterobifunctional linker. Subsequent studies should then involve conjugation to model proteins and, ultimately, in the context of a functional bioconjugate like an ADC, to assess its stability, reactivity, and biological activity in vitro and in vivo. The exploration of novel linker scaffolds, such as the one proposed here, is essential for advancing the field of bioconjugation and developing next-generation targeted therapeutics.
References
- WuXi AppTec. (2024, January 11). Striking the Right Balance: Linker Design in ADC Cancer Therapies.
- UCL Discovery. (2018, January 31). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
- ACS Publications. (2021, September 29). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry.
- PubMed. (2025, November 17). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies.
- RCS Research Chemistry Services. (n.d.). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations.
- Benchchem. (n.d.). Application Notes and Protocols for Oxime Ligation with Proteins.
- Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- NIH. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- ACS Publications. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews.
- RSC Publishing. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Benchchem. (n.d.). Technical Support Center: Minimizing Steric Hindrance in Bioconjugation Reactions.
- Wikipedia. (n.d.). Hydrazone.
- PubMed. (n.d.). A novel heterobifunctional linker for facile access to bioconjugates.
- Thermo Fisher Scientific - US. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Fiveable. (n.d.). Alkynes: Intro to Organic Synthesis | Organic Chemistry Class Notes.
- Wikipedia. (n.d.). Alkyne.
- ResearchGate. (2025, August 7). Photocrosslinking of a maleimide functionalized polymethacrylate.
- ResearchGate. (2014, August 10). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?.
- Chemistry Stack Exchange. (2017, December 17). Product of primary amine and acid anhydride.
- PubMed. (n.d.). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
- Merck Millipore. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
- ResearchGate. (n.d.). Chemical Bioconjugation of Proteins in an Undergraduate Lab: One-Pot Oxidation and Derivatization of the N-Terminus.
- Mometrix. (2025, December 9). What are the Basics of Alkynes? (Video).
- YouTube. (2024, March 7). Acylations of Nucleophiles | LTQ 7.1, Spring 2024.
- LookChem. (n.d.). A novel heterobifunctional linker for facile access to bioconjugates.
- Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES.
- BOC Sciences. (n.d.). Heterobifunctional Crosslinkers for Labeling.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Yielding and Photolabile Approaches to the Covalent Attachment of Biomolecules to Surfaces via Hydrazone Chemistry [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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A Senior Application Scientist's Guide to the Purity Analysis of 1-Amino-3,3-dimethylbutan-2-one from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a quality control metric; it is a cornerstone of experimental reproducibility and, ultimately, patient safety. 1-Amino-3,3-dimethylbutan-2-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its structural features, including a primary amine and a sterically hindered ketone, make it a valuable synthon. However, these same features present unique challenges in its synthesis and purification, leading to potential variations in purity among different suppliers.
This guide provides a comprehensive framework for the comparative purity analysis of this compound, drawing upon established analytical methodologies. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a hypothetical comparative analysis of samples from three fictional suppliers. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and select the most suitable grade of this crucial reagent for their specific applications.
The Criticality of Purity: Why It Matters
The presence of impurities in this compound can have far-reaching consequences in a research and development setting. These impurities may include unreacted starting materials, by-products from the synthetic route, or degradation products. Such contaminants can:
-
Interfere with subsequent chemical reactions: Impurities can act as catalysts, inhibitors, or competing substrates, leading to lower yields, unexpected side products, and difficulty in purification of the desired compound.
-
Compromise the stability of the final product: Reactive impurities can lead to the degradation of the API over time, affecting its shelf life and therapeutic effectiveness.
Given these potential pitfalls, a thorough purity analysis is an indispensable step in the procurement and utilization of this compound.
Experimental Design for Comparative Purity Analysis
A multi-pronged analytical approach is essential to obtain a comprehensive purity profile of this compound. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities.
Below is a visual representation of the overall experimental workflow:
Caption: Experimental workflow for the comparative purity analysis of this compound.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust technique for separating and quantifying the main component and non-volatile impurities. Due to the lack of a strong UV chromophore in this compound, pre-column derivatization with a UV-active agent is often necessary for sensitive detection.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde (OPA) in a borate buffer with 2-mercaptoethanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
In an autosampler vial, mix 100 µL of the sample solution with 100 µL of the OPA derivatization reagent. Allow the reaction to proceed for 1 minute at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 340 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Calculate the percentage purity of the main peak based on the area normalization method.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities. Due to the polar nature of the primary amine, derivatization is required to improve volatility and chromatographic peak shape.[2][3]
Step-by-Step Methodology:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Estimate the relative abundance of each impurity based on peak area.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities, including isomers, that may not be resolved by chromatographic methods.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
¹H NMR: Acquire with a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire to confirm the carbon skeleton and identify carbon-containing impurities.
-
2D NMR (e.g., COSY, HSQC) can be used for more complex impurity structures.
-
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum corresponding to the main compound and any impurities.
-
Calculate the molar ratio of impurities relative to the main compound using the internal standard.
-
Hypothetical Comparative Purity Data
The following table summarizes the hypothetical purity analysis results for this compound from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | Off-white solid | Yellowish solid |
| Purity by HPLC (%) | 99.2 | 98.5 | 97.1 |
| Identified Impurities by GC-MS | 1-Hydroxy-3,3-dimethylbutan-2-one (0.3%) | 1-Hydroxy-3,3-dimethylbutan-2-one (0.6%), 3,3-Dimethyl-2-butanone (0.2%) | 1-Hydroxy-3,3-dimethylbutan-2-one (1.1%), Unidentified impurity at RT 12.5 min (0.5%) |
| Purity by ¹H NMR (qNMR) (%) | 99.1 | 98.4 | 96.8 |
| Notes | Consistent with stated purity on the certificate of analysis. | Minor discrepancy with the certificate of analysis. | Significant level of a colored impurity. |
Interpretation of Results and Supplier Selection
Based on our hypothetical data, a clear distinction in quality emerges among the three suppliers.
-
Supplier A demonstrates the highest purity across all analytical methods, with only a minor, known impurity present at a low level. This supplier would be the preferred choice for applications requiring high purity, such as in late-stage drug development or for use as a reference standard.
-
Supplier B provides a product of acceptable purity for many research applications. However, the presence of multiple impurities, including a starting material or side-product like 3,3-Dimethyl-2-butanone, suggests a less optimized manufacturing or purification process.
-
Supplier C shows the lowest purity, with a significant level of a hydroxylated impurity and an unidentified species. The yellowish color of the material is also a cause for concern, indicating the presence of chromophoric impurities that could interfere with downstream processes. This material may be suitable for early-stage, non-critical applications where cost is a primary driver, but it would be unsuitable for more demanding work.
The potential fragmentation pathways of this compound and a common impurity, 1-Hydroxy-3,3-dimethylbutan-2-one, in GC-MS analysis are illustrated below.
Sources
A Comparative Guide to the Biological Activity of 1-Amino-3,3-dimethylbutan-2-one and Its Analogs
Introduction
In the landscape of medicinal chemistry and drug discovery, the β-aminoketone scaffold represents a privileged structural motif, present in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the biological activities of 1-Amino-3,3-dimethylbutan-2-one and its structural analogs. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally related β-aminoketones to infer potential activities and discuss the broader structure-activity relationships (SAR) that govern the biological effects of this class of compounds. This comparative analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The Core Moiety: this compound
Comparative Biological Activities of β-Aminoketone Analogs
The biological activities of β-aminoketones are diverse and significantly influenced by the nature of the substituents on the amino group and the carbon backbone. The following sections will explore key biological activities observed in analogs of this compound.
Antifungal Activity
β-aminoketones have demonstrated notable antifungal properties. The mechanism of action is often attributed to the disruption of fungal cell membranes. The presence of a lipophilic group and a cationic amino group allows these molecules to interact with and permeate the fungal cell wall and membrane, leading to cell lysis.
A study on β-trifluoroalkyl aminovinyl ketone derivatives highlighted that the minimal structural requirement for fungitoxic activity is the (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one scaffold[1]. This suggests that the enone system, in conjunction with the amino group, is crucial for activity. While this compound lacks the aromatic ring and the trifluoromethyl group, the fundamental β-aminoketone structure suggests potential, albeit likely weaker, antifungal properties.
Antibacterial Activity
The antibacterial potential of β-aminoketones has also been investigated. Similar to their antifungal mechanism, their antibacterial action is often linked to their ability to disrupt bacterial cell membranes. Cationic amphiphiles, a class that includes many amino acid derivatives, are known to interact with negatively charged components of bacterial membranes, leading to membrane disruption[2].
Cytotoxic Activity
The cytotoxicity of β-aminoketones against various cancer cell lines has been a subject of considerable research. The cytotoxic effects are often mediated through the induction of apoptosis. Some α,β-unsaturated ketones have been shown to induce internucleosomal DNA fragmentation and activate caspase-3, a key executioner caspase in the apoptotic pathway[3].
A study on a series of simple α,β-unsaturated carbonyl compounds revealed that the presence of a non-sterically hindered Michael acceptor is an essential structural requirement for cytotoxic activity[3]. While this compound is a saturated ketone, its α-aminoketone moiety can undergo in-vivo transformations or interact with cellular targets through different mechanisms. For instance, some aminoketones have been reported to exhibit moderate to weak cytotoxic behaviors on various human tumor cell lines[4].
Enzyme Inhibition
The β-aminoketone scaffold is a versatile template for designing enzyme inhibitors. A notable example is a complex derivative of a substituted butanoyl moiety which acts as a potent and selective inhibitor of caspase-1, an enzyme involved in inflammation[5]. This highlights the potential of modifying the basic this compound structure to target specific enzymes. The bulky tert-butyl group could play a role in fitting into specific enzyme active sites.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for the broader class of β-aminoketones, several key SAR trends can be summarized:
-
Lipophilicity: Increased lipophilicity of the substituents on the carbon backbone and the amino group generally correlates with enhanced antimicrobial and cytotoxic activity. This is attributed to improved membrane permeability.
-
Aromatic vs. Aliphatic: Aromatic substituents often confer greater potency compared to aliphatic groups, likely due to additional binding interactions (e.g., π-π stacking) with biological targets.
-
Nature of the Amino Group: The basicity and steric bulk of the amino group are critical. A primary amino group, as in this compound, can be a key interaction point.
-
α,β-Unsaturation: The presence of an α,β-double bond often enhances cytotoxic activity, providing a Michael acceptor for covalent interaction with cellular nucleophiles.
Comparative Data Summary
Due to the lack of direct comparative experimental data for this compound, the following table presents a conceptual comparison based on general SAR principles derived from the literature on β-aminoketones.
| Compound/Analog Class | Predicted Biological Activity | Key Structural Features Influencing Activity |
| This compound | Potentially low to moderate antifungal and antibacterial activity. Cytotoxicity profile is unknown but likely lower than unsaturated or aromatic analogs. | Aliphatic, saturated, primary amine, sterically hindered tert-butyl group. |
| Aromatic β-Aminoketones | Generally potent antifungal, antibacterial, and cytotoxic agents. | Presence of aromatic rings enhances lipophilicity and potential for π-stacking interactions. |
| α,β-Unsaturated Aminoketones | Often exhibit significant cytotoxicity. | Michael acceptor functionality allows for covalent modification of biological targets. |
| 1-Amino-3,3-dimethylbutan-2-ol | Expected to have a different biological profile from the ketone. The reduction of the carbonyl group removes a key site for certain interactions but may introduce new hydrogen bonding capabilities. | Presence of a hydroxyl group instead of a carbonyl. |
Experimental Protocols
To facilitate further research and a direct comparison of this compound and its analogs, the following are detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (microorganism with a known susceptible antibiotic/antifungal) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Cytotoxicity Assessment (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line by measuring metabolic activity.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
While a comprehensive biological activity profile for this compound is yet to be established, the extensive research on the broader β-aminoketone class provides a solid foundation for predicting its potential as a bioactive molecule. The presence of the sterically demanding tert-butyl group is a key feature that warrants further investigation, as it may confer unique properties in terms of selectivity and metabolic stability.
Future research should focus on the systematic biological evaluation of this compound and a focused library of its close analogs. Direct comparative studies employing the standardized protocols outlined in this guide will be crucial for elucidating the precise structure-activity relationships and unlocking the therapeutic potential of this chemical scaffold.
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- Recent progress in the chemistry of β-aminoketones. RSC Publishing. (2022).
- Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone deriv
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- Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. MDPI. (2024).
- (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. PubMed. (2007).
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A Comparative Guide to the Synthesis of 1-Amino-3,3-dimethylbutan-2-one for Researchers and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to 1-Amino-3,3-dimethylbutan-2-one, a valuable building block in pharmaceutical and agrochemical research. By examining the Gabriel synthesis, azide reduction, and reductive amination pathways, this document offers an objective comparison of their respective yields, costs, safety profiles, and scalability. Detailed experimental protocols and in-depth discussions of the chemical principles underpinning each method are provided to empower researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound, also known as aminomethyl tert-butyl ketone, is a chiral primary amine and a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a bulky tert-butyl group adjacent to an aminoketone functionality, imparts unique steric and electronic properties that are often sought after in the design of novel therapeutic agents and crop protection chemicals. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the scientific community.
Comparative Analysis of Synthetic Methodologies
Three primary synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines.
-
Azide Reduction: A two-step approach involving the formation and subsequent reduction of an azide intermediate.
-
Reductive Amination: A direct method to form the amine from a corresponding carbonyl or hydroxyl precursor.
The following sections will delve into the specifics of each route, providing a thorough cost-benefit analysis to guide the selection of the most appropriate method.
Method 1: The Gabriel Synthesis
The Gabriel synthesis is a robust and well-established method for the selective preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination of alkyl halides. This pathway involves two key steps: the N-alkylation of potassium phthalimide with a suitable α-halo ketone, followed by the liberation of the primary amine using hydrazine.
Reaction Pathway
Caption: Gabriel synthesis pathway for this compound.
In-Depth Protocol and Scientific Rationale
Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
The synthesis of the α-bromo ketone intermediate is a critical first step. This is typically achieved through the acid-catalyzed bromination of 3,3-dimethylbutan-2-one (pinacolone).
-
Protocol:
-
Dissolve 3,3-dimethylbutan-2-one (1.0 eq) in a suitable solvent such as methanol or diethyl ether.
-
Add a catalytic amount of hydrobromic acid (HBr). The acid catalyzes the enolization of the ketone, which is the reactive species.
-
Slowly add bromine (Br₂) (1.0 eq) dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain control.
-
Stir the reaction mixture until the bromine color disappears, indicating complete consumption.
-
Work-up involves quenching with a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine, followed by extraction with an organic solvent and purification by distillation.
-
-
Causality: The acid catalyst is essential to promote the formation of the enol tautomer of pinacolone. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine molecule. This mechanism ensures selective monobromination at the α-carbon.
Step 2: Gabriel Amine Synthesis
-
Protocol:
-
Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture to facilitate the SN2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
To the resulting N-alkylated phthalimide, add ethanol followed by hydrazine hydrate (1.2 eq).
-
Reflux the mixture. During this step, the hydrazine displaces the desired amine from the phthalimide, forming the stable phthalhydrazide precipitate.[1][2][3]
-
Filter off the phthalhydrazide by-product and concentrate the filtrate.
-
The crude amine can then be purified by distillation or crystallization of its hydrochloride salt.
-
-
Causality: Potassium phthalimide serves as a protected source of ammonia. The phthalimide anion is a good nucleophile that displaces the bromide from the α-halo ketone. The subsequent hydrazinolysis is an efficient way to cleave the N-C bond, driven by the formation of the thermodynamically stable six-membered phthalhydrazide ring.[4] This two-step process is highly selective for primary amines.[3]
Cost-Benefit Analysis
| Parameter | Assessment |
| Yield | Generally good to high yields for both steps. |
| Cost | Reagents such as potassium phthalimide and hydrazine hydrate are relatively inexpensive.[5][6][7][8][9][10][11][12] The starting material, pinacolone, is also readily available and affordable. |
| Safety | Bromine is a hazardous and corrosive reagent that requires careful handling in a well-ventilated fume hood. Hydrazine is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) is essential. |
| Scalability | The procedure is readily scalable, although handling large quantities of bromine and hydrazine poses increased safety challenges. The removal of the phthalhydrazide by-product can sometimes be cumbersome on a large scale. |
| Green Chemistry | The use of bromine and hydrazine, along with organic solvents, makes this route less environmentally friendly. |
Method 2: Azide Reduction
This synthetic route involves the preparation of an azido intermediate, 1-azido-3,3-dimethylbutan-2-one, followed by its reduction to the target primary amine. This method is often favored due to the mild conditions of the final reduction step.
Reaction Pathway
Caption: Azide reduction pathway for this compound.
In-Depth Protocol and Scientific Rationale
Step 1: Synthesis of 1-Azido-3,3-dimethylbutan-2-one
-
Protocol:
-
Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in a mixture of acetone and water.
-
Add sodium azide (NaN₃) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
After completion, remove the acetone under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude azido ketone, which can often be used in the next step without further purification.
-
-
Causality: The azide anion is a potent nucleophile that readily displaces the bromide from the α-halo ketone via an SN2 reaction. The use of a polar protic solvent mixture like acetone/water helps to dissolve both the organic substrate and the inorganic azide salt, facilitating the reaction.
Step 2: Reduction of 1-Azido-3,3-dimethylbutan-2-one
-
Protocol:
-
Dissolve the crude 1-azido-3,3-dimethylbutan-2-one in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude this compound, which can be purified by distillation or crystallization.
-
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The palladium catalyst facilitates the addition of hydrogen across the N-N bonds of the azide group, leading to the liberation of nitrogen gas and the formation of the desired amine. This method is highly selective and generally proceeds under mild conditions.
Cost-Benefit Analysis
| Parameter | Assessment |
| Yield | High yields are typically observed for both the azidation and the reduction steps. |
| Cost | Sodium azide is an inexpensive reagent.[1][3][8][13][14] Palladium on carbon is a more expensive catalyst, but it is used in catalytic amounts and can often be recovered and reused.[2][15][16] |
| Safety | Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution. The azide intermediate itself is potentially explosive and should be handled with care, avoiding heat and shock. Hydrogenation reactions carry a risk of fire or explosion if not handled properly. |
| Scalability | The potential hazards associated with azides and hydrogenation can make scaling up this route challenging and may require specialized equipment and safety protocols. |
| Green Chemistry | The final reduction step is atom-economical, with nitrogen gas being the only by-product. However, the use of a heavy metal catalyst and the inherent hazards of azides are drawbacks from a green chemistry perspective. |
Method 3: Reductive Amination
Reductive amination is a one-pot or two-step process that directly converts a carbonyl or hydroxyl group to an amine. This approach can be more convergent and potentially more efficient than the previous two methods.
Reaction Pathway
Caption: Reductive amination pathway for this compound.
In-Depth Protocol and Scientific Rationale
Step 1: Synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one
A plausible route to the α-hydroxy ketone precursor is the base-catalyzed reaction of methyl isopropyl ketone with paraformaldehyde.[17]
-
Protocol (adapted from a similar synthesis): [17]
-
To a solution of methyl isopropyl ketone (2.0 eq) in methanol, add a catalytic amount of potassium hydroxide.
-
Add paraformaldehyde (1.0 eq) portion-wise.
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the reaction mixture and remove the methanol.
-
The product can be isolated by distillation under reduced pressure.[17]
-
-
Causality: The base deprotonates the methyl isopropyl ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This aldol-type reaction forms the desired α-hydroxy ketone.
Step 2: Reductive Amination
-
Protocol:
-
Dissolve 1-hydroxy-3,3-dimethylbutan-2-one (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate, in methanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can also be effective and may offer better selectivity.[18][19]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully with acid (e.g., HCl) to destroy excess borohydride.
-
Basify the solution and extract the product with an organic solvent.
-
Purify the final product by distillation or crystallization.
-
-
Causality: In this one-pot reaction, the α-hydroxy ketone is in equilibrium with the corresponding imine formed by reaction with ammonia (from ammonium acetate). The reducing agent then selectively reduces the imine to the primary amine. A large excess of the ammonia source is used to drive the equilibrium towards imine formation.
Cost-Benefit Analysis
| Parameter | Assessment |
| Yield | The yield can be variable and is often dependent on the specific reaction conditions and the efficiency of imine formation. |
| Cost | The reagents for this route, such as ammonium acetate and sodium borohydride, are generally inexpensive and readily available.[6][7][9][10][11][12][20][21][22][23] |
| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. The reaction should be carried out with care, particularly during the quenching step. Overall, this route is generally considered safer than the Gabriel and azide routes as it avoids the use of highly toxic and explosive reagents. |
| Scalability | This method is generally well-suited for scale-up due to its one-pot nature and the use of relatively safe and inexpensive reagents. |
| Green Chemistry | Reductive amination is a more atom-economical and greener alternative to the other two methods, as it avoids the use of halogenated intermediates and toxic azides. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost constraints, and available safety infrastructure.
-
The Gabriel synthesis offers a reliable and high-yielding pathway with a long history of success. However, the use of bromine and hydrazine necessitates stringent safety precautions.
-
The azide reduction method also provides high yields and utilizes a clean final reduction step. The primary drawback is the inherent risk associated with the use and handling of azides, which may limit its applicability on a larger scale.
-
Reductive amination stands out as the most cost-effective, safest, and most environmentally friendly option. While the yields can be more variable and may require optimization, its one-pot nature and the avoidance of hazardous reagents make it an attractive choice, particularly for large-scale synthesis.
For most applications, particularly in an industrial setting or where "green" chemistry principles are a priority, the reductive amination route is highly recommended. For laboratory-scale synthesis where high yields are paramount and the necessary safety measures are in place, the Gabriel synthesis and azide reduction routes remain viable and effective alternatives.
References
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- Ammonium Acet
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- Gabriel Synthesis - Chemistry LibreTexts. [Link]
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- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
- Reductive Amination of Aldehydes and Ketones - Unacademy. [Link]
- Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- Reductive amin
- 1-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 9955836 - PubChem. [Link]
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A Head-to-Head Comparison of PROTACs With and Without the "1-Amino-3,3-dimethylbutan-2-one" Moiety: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting the two.[1][2] While the choice of warhead and E3 ligase ligand dictates target engagement and the recruited degradation machinery, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[3][]
This guide provides a head-to-head comparison of PROTACs incorporating a specific, bulky, non-natural amino acid-like moiety, "1-Amino-3,3-dimethylbutan-2-one," with those featuring more conventional linker architectures. We will delve into the mechanistic implications of incorporating such a sterically hindered element, supported by experimental data from analogous systems, and provide detailed protocols for evaluating the performance of these distinct PROTAC classes.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it actively participates in the formation of a productive ternary complex between the POI and the E3 ligase.[5] Its length, rigidity, and chemical composition influence the stability and conformation of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or an inability to achieve the necessary proximity for ubiquitin transfer.[]
Introducing the "this compound" Moiety: A Bulky Building Block
The "this compound" moiety can be conceptualized as a non-natural amino acid, specifically a glycine derivative with a sterically demanding tert-butyl group adjacent to the carbonyl. The incorporation of such a bulky, rigid element into a PROTAC linker is hypothesized to influence its properties in several ways:
-
Conformational Rigidity: The tert-butyl group can restrict the rotational freedom of the linker, reducing the entropic penalty upon binding and potentially pre-organizing the PROTAC into a bioactive conformation.
-
Steric Interactions: The bulky nature of this moiety can introduce specific steric clashes or favorable van der Waals interactions within the ternary complex, potentially enhancing selectivity for a particular target or E3 ligase.
-
Physicochemical Properties: The aliphatic character of the tert-butyl group can increase the lipophilicity of the PROTAC, which may impact cell permeability and other pharmacokinetic properties.
Head-to-Head Comparison: PROTACs with and without the Bulky Moiety
To illustrate the potential impact of the "this compound" moiety, we will consider a case study based on the well-characterized degradation of the oncogenic fusion protein BCR-ABL.[1][6][7] Recent studies have explored the use of single amino acids as E3 ligase recruiters in PROTACs targeting BCR-ABL, providing a valuable framework for our comparison.[1][6][8]
We will compare a hypothetical PROTAC, PROTAC-A , which incorporates the "this compound" moiety, with PROTAC-B , which features a more conventional flexible polyethylene glycol (PEG) linker of similar length.
| Feature | PROTAC-A (with "this compound" moiety) | PROTAC-B (with flexible PEG linker) | Rationale & Expected Outcome |
| Linker Characteristics | Rigid, sterically hindered | Flexible, hydrophilic | The rigidity of PROTAC-A's linker may lead to a more defined ternary complex conformation, while PROTAC-B's flexibility allows for more conformational sampling. |
| Ternary Complex Stability | Potentially higher due to reduced entropic penalty and favorable hydrophobic interactions. | May be lower due to higher conformational flexibility. | The pre-organized conformation of PROTAC-A could enhance the stability of the ternary complex, a key factor for efficient degradation. |
| Degradation Efficacy (DC50) | Potentially lower (more potent) if the rigid conformation is optimal for ubiquitination. | Variable, dependent on the optimal linker length and flexibility for the specific target-ligase pair. | A more stable and productive ternary complex formed by PROTAC-A could translate to a lower concentration required for 50% degradation. |
| Maximum Degradation (Dmax) | Potentially higher, assuming a stable and productive ternary complex is formed. | May be high, but potentially limited by suboptimal ternary complex formation. | Efficient ubiquitination resulting from a well-formed ternary complex with PROTAC-A could lead to more complete target degradation. |
| Selectivity | Potentially higher, as the bulky group may disfavor binding to off-targets. | May exhibit lower selectivity due to the non-specific nature of the flexible linker. | The unique steric profile of PROTAC-A could introduce an additional layer of selectivity beyond the warhead and E3 ligase ligand. |
| Cell Permeability | Potentially higher due to increased lipophilicity. | Generally good due to the hydrophilic nature of the PEG linker. | The increased lipophilicity of PROTAC-A may enhance its ability to cross the cell membrane. |
Supporting Experimental Data from BCR-ABL Degraders:
Studies on single amino acid-based PROTACs for BCR-ABL degradation have shown that the nature of the amino acid side chain significantly impacts degradation efficiency.[9] For instance, PROTACs with hydrophobic amino acid recruiters (e.g., Leucine) exhibited different degradation profiles compared to those with basic residues (e.g., Arginine), highlighting the influence of side-chain properties on ternary complex formation and degradation.[9] This supports the hypothesis that the bulky, hydrophobic tert-butyl group in PROTAC-A would have a pronounced effect on its biological activity.
Experimental Protocols for Comparative Evaluation
To empirically validate the performance of PROTACs with and without the "this compound" moiety, the following key experiments are recommended:
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., K562 cells for BCR-ABL) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of PROTAC-A and PROTAC-B for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH).
-
Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
DC50 and Dmax Determination
Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTACs.
Protocol:
-
Dose-Response Experiment: Perform a Western blot experiment as described above with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM).
-
Data Analysis: Quantify the band intensities and plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
Cellular Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the cytotoxic effect of the PROTACs on cancer cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Concepts
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the comparative evaluation of PROTACs.
Conclusion and Future Perspectives
The incorporation of bulky, non-natural amino acid-like moieties such as "this compound" into PROTAC linkers represents a compelling strategy for modulating their efficacy, selectivity, and pharmacokinetic properties. While direct head-to-head comparisons with this specific moiety are yet to be extensively published, the principles of linker design and the influence of steric bulk are well-established. The provided experimental framework offers a robust approach for researchers to systematically evaluate the impact of such structural modifications. As the field of targeted protein degradation continues to advance, the exploration of novel linker chemistries will be instrumental in unlocking the full therapeutic potential of PROTACs.
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- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Strategies for 1-Amino-3,3-dimethylbutan-2-one
This guide provides a comprehensive comparison of a classical synthetic pathway and a novel, streamlined approach for the synthesis of 1-Amino-3,3-dimethylbutan-2-one, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most suitable synthetic route based on efficiency, yield, and experimental feasibility.
Introduction to this compound
This compound, a β-aminoketone, is a key intermediate in the synthesis of various biologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, allows for diverse chemical transformations, making it a versatile precursor in medicinal chemistry and organic synthesis. The efficiency and practicality of its synthesis are therefore of significant interest.
Classical Synthetic Pathway: The Mannich Reaction
The Mannich reaction is a cornerstone of organic chemistry for the synthesis of β-amino carbonyl compounds.[1][2][3] This three-component condensation reaction involves an active hydrogen compound (a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[3] For the synthesis of this compound, the classical approach involves the reaction of pinacolone (3,3-dimethylbutan-2-one) with formaldehyde and ammonia.
Causality of Experimental Choices
The choice of pinacolone as the starting material provides the characteristic tert-butyl group of the target molecule. Formaldehyde serves as the one-carbon electrophile that bridges the ketone and the amine. Ammonia is the simplest primary amine, providing the requisite -NH2 group. The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion intermediate.[3]
Experimental Protocol: Mannich Reaction
Materials:
-
Pinacolone (3,3-dimethylbutan-2-one)
-
Paraformaldehyde
-
Ammonium chloride
-
Hydrochloric acid
-
Ethanol
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pinacolone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium hydroxide until the pH is approximately 9-10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Performance Data: Mannich Reaction
| Parameter | Value |
| Yield | 45-60% |
| Purity | 90-95% (after purification) |
| Reaction Time | 12-24 hours |
| Key Reagents | Pinacolone, Paraformaldehyde, Ammonium chloride |
| Solvent | Ethanol |
Workflow Diagram: Mannich Reaction
Caption: Workflow for the classical Mannich reaction synthesis.
A Novel Synthetic Pathway: Reductive Amination
A more modern and often higher-yielding alternative to the Mannich reaction is reductive amination.[4][5][6] This method can be a one-pot or two-step process that involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction.[4][6] For the synthesis of this compound, this pathway offers a more controlled and efficient route.
Causality of Experimental Choices
This approach avoids the use of formaldehyde and instead relies on the direct reaction of the ketone with an ammonia source. The key to this pathway is the use of a selective reducing agent that reduces the C=N bond of the intermediate imine in the presence of the C=O bond of the starting ketone.[4] Sodium triacetoxyborohydride is an excellent choice for this transformation due to its mildness and high selectivity.[7]
Experimental Protocol: Reductive Amination
Materials:
-
Pinacolone (3,3-dimethylbutan-2-one)
-
Ammonium acetate
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of pinacolone (1.0 eq) and ammonium acetate (3.0 eq) in dichloromethane (DCM) in a round-bottom flask, stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Performance Data: Reductive Amination
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (after purification) |
| Reaction Time | 24-48 hours |
| Key Reagents | Pinacolone, Ammonium acetate, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
Workflow Diagram: Reductive Amination
Caption: Workflow for the novel reductive amination synthesis.
Comparative Analysis
| Feature | Mannich Reaction | Reductive Amination |
| Overall Yield | Moderate (45-60%) | High (75-85%) |
| Purity | Good (90-95%) | Excellent (>98%) |
| Reaction Conditions | Harsher (reflux, strong acid/base) | Milder (room temperature) |
| Byproducts | Potential for side reactions and polymerization | Cleaner reaction profile |
| Reagent Handling | Paraformaldehyde is toxic | Sodium triacetoxyborohydride is moisture-sensitive |
| Scalability | Established, but can be challenging to control | Generally more scalable and reproducible |
Conclusion
Both the classical Mannich reaction and the more modern reductive amination pathway offer viable routes to this compound. The Mannich reaction, while historically significant, often suffers from lower yields and the formation of byproducts. In contrast, the reductive amination approach presents a more efficient, higher-yielding, and cleaner alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired scale, purity, and available resources. For applications demanding high purity and yield, the reductive amination pathway is the demonstrably superior method.
References
- PubChem. This compound. [Link]
- Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11–13. [Link]
- El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24855-24883. [Link]
- Wikipedia.
- SUST Repository. Mannich Reaction The Mannich reaction is a three component condensation in which a compound containing an act. [Link]
- Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl. [Link]
- Myers, A. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
- Organic Chemistry Portal. Mannich Reaction. [Link]
- Wikipedia. Mannich reaction. [Link]
- Master Organic Chemistry.
- Chemistry LibreTexts. 21.
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A Researcher's Guide to the Comparative Stability of Modern PROTACs: A Focus on "1-Amino-3,3-dimethylbutan-2-one" Based VHL Ligands
Introduction: The Stability Imperative in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2][3] Unlike traditional inhibitors that function via an occupancy-driven model, PROTACs act catalytically, enabling a single molecule to trigger the destruction of multiple target proteins.[1][2] This event-driven mechanism promises greater potency and durability of effect.
However, the unique, heterobifunctional structure of a PROTAC—comprising a target-binding ligand, an E3 ligase ligand, and a connecting linker—presents significant challenges for drug development, particularly concerning stability.[2][4] A PROTAC must be sufficiently stable to survive in the systemic circulation, penetrate target cells, and successfully assemble a productive ternary complex (Target:PROTAC:E3 Ligase).[3] Poor chemical or metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, failure in vivo.[2][4]
This guide provides a comparative framework for evaluating the stability of PROTACs, with a specific focus on those incorporating advanced ligands for the von Hippel-Lindau (VHL) E3 ligase. We will explore PROTACs built around moieties related to "1-Amino-3,3-dimethylbutan-2-one," a structural component that contributes a key tert-butyl group, a feature of many modern, high-affinity VHL ligands.[5] We will compare the expected stability profile of this class against PROTACs that recruit Cereblon (CRBN), the other most commonly used E3 ligase, and provide detailed experimental protocols for researchers to perform their own assessments.
The E3 Ligase Ligand: A Critical Anchor for Stability and Function
The choice of E3 ligase is a pivotal decision in PROTAC design, influencing everything from degradation efficiency to the potential for off-target effects.[][7] The two most utilized E3 ligases, VHL and CRBN, have distinct structural features and engage with fundamentally different ligand scaffolds.[8]
VHL Ligands: The Rise of Structure-Guided Design
Modern VHL ligands are the product of extensive structure-based design, originating from mimics of the natural substrate, hypoxia-inducible factor 1α (HIF-1α).[7][9] These ligands, such as the widely used VH032, feature a central hydroxyproline core. A key development in achieving high affinity and favorable properties was the incorporation of a bulky, hydrophobic tert-butyl group.[5] The "this compound" scaffold represents a building block that provides this critical functionality.
Hypothesized Stability Impact: The compact, sterically hindered nature of the tert-butyl group within the VHL binding pocket could potentially shield this part of the PROTAC from metabolic enzymes. However, the overall stability of the molecule is also heavily dependent on the linker and the target-binding ligand, which are often the primary sites of metabolic attack.[1][10]
CRBN Ligands: Repurposing Immunomodulatory Drugs (IMiDs)
PROTACs that recruit CRBN typically incorporate derivatives of thalidomide, pomalidomide, or lenalidomide.[11] These IMiD-based ligands are generally smaller and possess different physicochemical properties compared to VHL ligands.[] While effective, the glutarimide ring within the IMiD scaffold can be susceptible to hydrolysis, and the overall planarity of the system may present different metabolic liabilities compared to the more three-dimensional VHL ligands. Pomalidomide is often chosen for its greater cellular stability compared to other IMiDs.[12]
A Framework for Comparative Stability Assessment
To objectively compare PROTACs, a multi-assay approach assessing both chemical and metabolic stability is essential. The following protocols provide a robust starting point for any research laboratory.
Chemical Stability: Plasma Incubation Assay
Rationale: This assay evaluates the stability of a PROTAC in the presence of plasma enzymes (e.g., esterases, amidases) and determines its persistence in a biologically relevant matrix. It is a crucial predictor of in vivo half-life for compounds susceptible to hydrolysis.[13][14]
Detailed Experimental Protocol:
-
Preparation: Prepare a 10 mM stock solution of the test PROTAC in DMSO. Create a 100 µM working solution by diluting the stock in acetonitrile (ACN).
-
Reaction Mixture: In a microcentrifuge tube, add 198 µL of pre-warmed (37°C) human plasma.
-
Initiation: Start the reaction by adding 2 µL of the 100 µM PROTAC working solution to the plasma to achieve a final concentration of 1 µM. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture in a water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 25 µL aliquot to 100 µL of cold ACN containing an internal standard (a stable, structurally similar compound). This step precipitates plasma proteins.[13][15]
-
Sample Preparation: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated LC-MS/MS method to quantify the percentage of the parent PROTAC remaining relative to the 0-minute time point.
Caption: Workflow for the Plasma Stability Assay.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Rationale: This in vitro assay is the gold standard for assessing Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes in the liver.[10][15] It provides a measure of intrinsic clearance, which is critical for predicting a drug's metabolic fate and potential for high first-pass metabolism after oral dosing.[4][16]
Detailed Experimental Protocol:
-
Preparation: Prepare a 1 µM solution of the test PROTAC in a phosphate buffer (pH 7.4). Prepare a stock of Human Liver Microsomes (HLM) at 20 mg/mL and an NADPH regenerating system.
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells.[16] Include negative control wells where buffer is added instead of NADPH to measure non-enzymatic degradation.
-
Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN with an internal standard to the appropriate wells.[16]
-
Sample Preparation: Seal the plate, vortex, and centrifuge to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Calculation: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line (k) is used to calculate the in vitro half-life (T½ = 0.693 / k).
Caption: Conceptual Diagram of PROTAC Metabolic Liabilities.
Data Interpretation and Comparative Analysis
The stability data generated from these assays allow for a direct comparison between different PROTAC scaffolds. The results are typically summarized to provide a clear picture of a compound's liabilities.
Table 1: Representative Comparative Stability Data
| Compound ID | PROTAC Type | Plasma Stability (% Remaining at 90 min)[13][14] | HLM Stability (T½ in min) |
| VHL-PROTAC-T | VHL Ligand (tert-butyl type) + Target X + PEG Linker | > 95% | 25 |
| CRBN-PROTAC-P | CRBN Ligand (Pomalidomide) + Target X + PEG Linker | > 95% | 18 |
| Control-High | Verapamil (High Clearance Control) | > 90% | < 10 |
| Control-Low | Warfarin (Low Clearance Control) | > 95% | > 120 |
Analysis of Hypothetical Data:
-
Plasma Stability: In this example, both PROTACs show high stability in plasma, suggesting they are not readily degraded by plasma hydrolases. This is a favorable characteristic.[13][14]
-
Metabolic Stability: The HLM data reveals a key difference. Both PROTACs are metabolized, but VHL-PROTAC-T has a longer half-life (25 min) than CRBN-PROTAC-P (18 min).
-
Interpretation: Since both PROTACs target the same protein and use the same class of linker, the observed difference in metabolic stability could be influenced by the E3 ligase ligand. The bulky, three-dimensional structure of the VHL ligand might provide some steric hindrance at the site of metabolism on the linker compared to the flatter pomalidomide scaffold. This highlights that even with a known metabolic soft spot like a PEG linker[10], the choice of the adjacent E3 ligand can modulate the rate of degradation. Further studies would be required to identify the exact site of metabolism ("soft spot identification") to confirm this hypothesis.[4]
Conclusion and Strategic Outlook
Ensuring adequate stability is a non-negotiable step in the journey of a PROTAC from a laboratory tool to a clinical therapeutic. The framework presented here provides a robust methodology for the head-to-head comparison of different PROTAC designs.
While this guide focuses on the "this compound" class of VHL ligands, the principles are universal. The choice between VHL, CRBN, or other E3 ligases has profound implications for a PROTAC's overall pharmacological profile.[][7] Our analysis suggests that modern VHL ligands bearing bulky hydrophobic groups may offer nuanced stability advantages, but this is highly context-dependent. The linker chemistry and the nature of the target-binding warhead remain critical determinants of the molecule's ultimate fate.[1][10]
Therefore, a comprehensive, multi-assay stability assessment should be an integral part of the design-build-test-learn cycle in any PROTAC discovery program. By systematically evaluating chemical and metabolic liabilities, researchers can make informed decisions to optimize their molecules, increasing the probability of developing potent, effective, and durable protein-degrading therapeutics.
References
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Vertex AI Search.
- A Comparative Analysis of VHL and Cereblon E3 Ligase Ligands in Targeted Protein Degrad
- PROTAC permeability, stability, and cellular activity.
- Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
- PROTAC permeability, stability and cellular activity.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
- Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
- Strategies to Enhance Metabolic Stability of PEGyl
- A Comparative Guide to Thalidomide-Based (CRBN)
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU.
- Navigating the Maze of PROTAC Metabolism: A Technical Support Guide. Benchchem.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- VHL Ligase Ligands for PROTAC Applic
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Royal Society of Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3,3-dimethylbutan-2-one
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a detailed, procedural framework for the proper disposal of 1-Amino-3,3-dimethylbutan-2-one and its common forms, such as the hydrochloride salt. The protocols outlined below are designed to ensure operational safety, regulatory compliance, and environmental stewardship.
Core Principle: Hazard Recognition and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound hydrochloride is classified with specific risks that dictate our handling and disposal strategy.[1] The primary causality for the stringent procedures that follow is rooted in this hazard profile.
Table 1: Hazard Profile of this compound Hydrochloride
| GHS Hazard Code | Hazard Statement | Implication & Required Precaution |
|---|---|---|
| H315 | Causes skin irritation | Direct skin contact must be prevented through mandatory use of chemical-resistant gloves.[1] |
| H319 | Causes serious eye irritation | The risk of significant eye damage necessitates the use of chemical safety goggles or a face shield.[1] |
| H335 | May cause respiratory irritation | All handling and aliquoting of waste must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors or aerosols.[1] |
Furthermore, related ketone compounds are often flammable.[2] Therefore, as a best practice, this compound should be treated as a potentially flammable substance. All ignition sources must be removed from the handling area.[2]
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this chemical waste:
-
Eye Protection : Chemical safety goggles or a full-face shield.[3][4]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[3][4]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required to protect against skin exposure.[3][4]
-
Respiratory Protection : While engineering controls like a fume hood are the primary defense, a NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.[3]
Step-by-Step Waste Disposal Protocol
Disposal of this chemical is regulated and must not enter public sewer systems or general waste streams.[4][5] Adherence to this protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Segregation of Waste
Immediately upon generation, designate the waste as hazardous. It must be segregated from all other waste streams, especially incompatible materials like strong oxidizing agents.[3] Never mix unknown wastes.[6]
Step 2: Containerization
Transfer the waste into a designated, chemically compatible, and leak-proof container. The container must have a secure, tight-fitting lid to prevent the release of vapors.
Step 3: Labeling
Proper labeling is a critical compliance point. The waste container must be clearly marked with the following information:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Potentially Flammable").
-
Appropriate GHS pictograms for skin/eye irritation and respiratory tract irritation.
Step 4: Temporary On-Site Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from heat, sparks, or open flames.[2]
-
Preferably within secondary containment to manage potential leaks.
Step 5: Final Disposal Arrangement
The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[4] These services will typically use high-temperature chemical incineration with afterburners and scrubbers to ensure complete and environmentally sound destruction.[3][4]
Figure 1: Decision workflow for the disposal of this compound.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors & Ignition : Ensure adequate ventilation and remove all sources of ignition.[2]
-
Don PPE : Wear the full complement of prescribed PPE, including respiratory protection if required.
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2]
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Regulatory Oversight
All procedures described are governed by federal and local regulations. Key agencies include:
-
The Environmental Protection Agency (EPA) : Regulates the generation, transportation, treatment, storage, and disposal of hazardous waste under RCRA.[5]
-
The Occupational Safety and Health Administration (OSHA) : Mandates safe workplace practices, including the Hazard Communication Standard, which requires employee training and access to Safety Data Sheets (SDS).[9][10]
By adhering to this guide, you build a system of safety and compliance that protects you, your colleagues, and the environment, ensuring that your valuable research does not come at an unacceptable cost.
References
- Synquest Labs. (2019). Safety Data Sheet: (2S)-2-Amino-3,3-dimethylbutan-1-ol. According to Federal Register / Vol. 77, No.
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- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Weizmann Institute of Science. (n.d.). Chemical Waste Management Guide.
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- Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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- Scungio, D. J. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
